1,2-Distearoyl-3-palmitoyl-rac-glycerol
Description
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Molecular Structure of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a significant triacylglycerol in various biological and pharmaceutical contexts.
Chemical Identity and Components
This compound is a triacylglycerol, commonly known as a triglyceride.[1][2] Its structure is composed of a central glycerol (B35011) backbone to which three fatty acid chains are attached via ester bonds. The specific fatty acids and their positions on the glycerol moiety define the molecule's unique chemical and physical properties.
The constituent components are:
-
Glycerol: A three-carbon alcohol that forms the structural foundation of the molecule.
-
Stearic Acid: An 18-carbon saturated fatty acid (18:0) esterified to the sn-1 and sn-2 positions of the glycerol backbone.[1][3]
-
Palmitic Acid: A 16-carbon saturated fatty acid (16:0) esterified to the sn-3 position of the glycerol backbone.[1][3]
The designation "rac-" (racemic) indicates that the compound is a mixture of stereoisomers at the second carbon (sn-2) of the glycerol backbone.
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the glycerol backbone and the attached stearoyl and palmitoyl (B13399708) chains.
Physicochemical Properties Summary
The structural arrangement of saturated fatty acids in this compound imparts specific physicochemical properties that are critical for its function in various applications.
| Property | Value |
| Molecular Formula | C₅₅H₁₀₆O₆[4] |
| Molecular Weight | 863.4 g/mol [4] |
| Synonyms | 1,2-Stearin-3-palmitin, TG(18:0/18:0/16:0)[1][2] |
| Physical State | Solid at room temperature |
Relevance in Research and Development
This compound is found in natural sources such as cocoa butter, lard, and cod liver oil.[1][2] Its well-defined structure and properties make it a valuable component in the formulation of lipid-based drug delivery systems, including liposomes and solid lipid nanoparticles. The saturated nature of its acyl chains contributes to the rigidity and stability of lipid bilayers, influencing drug loading and release kinetics. Understanding its molecular structure is fundamental for professionals engaged in lipid research and the development of novel therapeutic formulations.
References
An In-Depth Technical Guide to the Natural Sources of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, is a lipid molecule of significant interest due to its presence in various natural fats and oils. Composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position, its specific stereochemistry and fatty acid composition contribute to the unique physicochemical properties of the fats in which it is found. This technical guide provides a comprehensive overview of the primary natural sources of this triglyceride, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its potential role in cellular signaling pathways.
Natural Sources of this compound
Extensive research has identified several key natural sources rich in this compound. These include both plant- and animal-derived fats. The primary sources are:
-
Cocoa Butter: A major component of cocoa butter, this triglyceride contributes to its characteristic sharp melting profile at body temperature, a crucial attribute for confectionery applications[1][2][3][4][5][6][7].
-
Lard: This animal fat, rendered from swine, is another significant source of this compound[1][2][3][4][5][6][7].
-
Cod Liver Oil: Found in the liver of cod fish, this oil also contains this compound as part of its complex lipid profile[1][2][3][4][5][6][7].
Quantitative Analysis
The concentration of this compound can vary depending on the specific origin and processing of the natural source. The following table summarizes the reported quantitative data and analytical methods used for its determination.
| Natural Source | Concentration of this compound | Analytical Method(s) | Reference(s) |
| Cocoa Butter | While a major triglyceride, specific percentage values for this compound are not consistently reported in the literature reviewed. The focus is often on the total content of major triacylglycerol classes (e.g., POP, POS, SOS). | HPLC-NQAD, HPLC-UV, Capillary GLC | [8][9][10] |
| Lard | The main triacylglycerols in lard are reported to be palmitooleoolein (POO), palmitooleostearin (POS), and palmitooleopalmitin (POP), with concentrations of 21.55 ± 0.08%, 14.08 ± 0.04%, and 5.10 ± 0.04%, respectively. The specific concentration of this compound is not explicitly stated in the reviewed literature. | HPLC-RI, GC-FID | [11][12] |
| Cod Liver Oil | Specific quantitative data for this compound in cod liver oil was not available in the reviewed literature. Analysis focuses on the overall fatty acid profile, particularly omega-3 fatty acids. | GC-FID, GC-MS, LC-ESI-MS/MS | [13][14] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from its primary natural sources.
Extraction of Total Lipids
Objective: To efficiently extract the total lipid fraction, including triglycerides, from the source material.
Method: Soxhlet Extraction
This method is suitable for solid samples like cocoa beans (for cocoa butter) and rendered animal tissue (for lard).
-
Sample Preparation: Dry the sample to a constant weight to remove moisture. Grind the dried sample into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered sample (e.g., 10-20 g) into a porous cellulose (B213188) thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., n-hexane or petroleum ether) to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.
-
Allow the extraction to proceed for a minimum of 6-8 hours, or until the solvent in the siphon tube is clear.
-
-
Solvent Removal: After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.
-
Drying: Dry the extracted lipid under a stream of nitrogen and then in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Isolation of Triglyceride Fraction
Objective: To separate the triglyceride fraction from other lipid classes in the total lipid extract.
Method: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a silica-based SPE cartridge (e.g., 1 g) by sequentially passing through it 5 mL of methanol, followed by 5 mL of the initial elution solvent (e.g., hexane). Do not allow the column to dry out between steps.
-
Sample Loading: Dissolve a known amount of the crude lipid extract (e.g., 100 mg) in a minimal volume of the initial elution solvent (e.g., 1 mL of hexane) and apply it to the conditioned SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction, which includes triglycerides, by passing a non-polar solvent through the column. A common elution scheme is as follows:
-
Fraction 1 (Neutral Lipids): Elute with 10 mL of hexane:diethyl ether (9:1, v/v). This fraction will contain the triglycerides.
-
Fraction 2 (Free Fatty Acids): Elute with 10 mL of hexane:diethyl ether (1:1, v/v) containing 1% acetic acid.
-
Fraction 3 (Phospholipids): Elute with 10 mL of methanol.
-
-
Solvent Evaporation: Collect the triglyceride-containing fraction and evaporate the solvent under a stream of nitrogen.
Quantification of this compound
Objective: To separate and quantify the individual triglyceride species, including this compound.
Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Sample Preparation: Dissolve the isolated triglyceride fraction in a suitable solvent (e.g., chloroform (B151607) or a mixture of the initial mobile phase) to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a less polar solvent like dichloromethane (B109758) or isopropanol (B130326) is typically employed. A representative gradient could be:
-
0-5 min: 70% Acetonitrile, 30% Dichloromethane
-
5-25 min: Linear gradient to 50% Acetonitrile, 50% Dichloromethane
-
25-30 min: Hold at 50% Acetonitrile, 50% Dichloromethane
-
30-35 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Biological Relevance
While triglycerides are primarily known for their role in energy storage, emerging research suggests that specific fatty acids and triglyceride structures may also participate in cellular signaling.
Caption: General overview of the metabolic fate of dietary triglycerides and the potential signaling roles of their constituent saturated fatty acids.
Saturated fatty acids, such as the stearic and palmitic acid components of this compound, can influence cellular processes. Studies have shown that saturated fatty acids can act as signaling molecules that modulate the activity of various proteins and gene expression. For instance, they can activate inflammatory pathways through Toll-like receptors (TLRs) and contribute to cellular stress responses. Furthermore, an influx of saturated fatty acids can lead to the accumulation of lipid intermediates like ceramides (B1148491) and diacylglycerols, which are known to interfere with insulin (B600854) signaling pathways, potentially contributing to insulin resistance.
While direct signaling roles for intact this compound are not yet well-defined, its contribution to the intracellular pool of saturated fatty acids suggests an indirect involvement in these signaling cascades. Further research is needed to elucidate the specific effects of this particular triglyceride on cellular function and its implications for health and disease.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of this compound from natural sources.
Caption: A schematic representation of the experimental workflow for the determination of this compound.
Conclusion
This technical guide has provided a detailed overview of the natural sources, analytical methodologies, and potential biological relevance of this compound. The primary natural sources identified are cocoa butter, lard, and cod liver oil. Detailed protocols for the extraction, isolation, and quantification of this triglyceride using established techniques such as Soxhlet extraction, solid-phase extraction, and HPLC-ELSD have been presented. While direct signaling roles of the intact triglyceride remain an area for further investigation, its constituent saturated fatty acids are known to participate in various cellular signaling pathways. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of lipid analysis, food science, and drug development.
References
- 1. college.agrilife.org [college.agrilife.org]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cocoa butter symmetrical monounsaturated triacylglycerols: separation by solvent fractionation and application as crystallization modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Quantification of triacylglycerol molecular species in cocoa butter using high-performance liquid chromatography equipped with nano quantity analyte detector. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpras.com [ijpras.com]
An In-depth Technical Guide to the Physical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position.[1] As a saturated lipid, it is a solid at room temperature and is a component of various natural fats and oils, including cocoa butter, lard, and cod liver oil.[2][3] Its specific isomeric structure and saturated nature confer distinct physical properties that are of significant interest in the fields of food science, materials science, and pharmaceutical sciences, particularly in the development of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its application in nanoparticle formulation.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure, including its high molecular weight and the long, saturated acyl chains. These features influence its melting behavior, solubility, and crystalline structure.
Data Presentation
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, can be influenced by the polymorphic form of the crystal.
| Property | Value | Source(s) |
| Molecular Formula | C₅₅H₁₀₆O₆ | [4] |
| Molecular Weight | 863.43 g/mol | [2] |
| Appearance | Solid at room temperature | [2] |
| Melting Point | The melting point of mixed-acid triglycerides is highly dependent on the crystalline polymorph. For a structurally similar mixed-acid triglyceride, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a melting point of approximately 52°C has been reported.[5] The melting behavior of triglycerides is complex and can exhibit multiple transitions corresponding to different polymorphic forms (α, β', β).[5] | [5] |
| Boiling Point | Not available. Due to its high molecular weight, this compound is expected to decompose at temperatures below its boiling point at atmospheric pressure. | |
| Density | Not explicitly found in the literature for this specific triglyceride. The density of solid lipids is generally close to that of water. | |
| Solubility | Soluble in chloroform (B151607) (10 mg/ml).[6] May also be soluble in other nonpolar organic solvents. Insoluble in water. | [6] |
| Polymorphism | As a triglyceride, it is expected to exhibit polymorphism, existing in different crystalline forms (α, β', and β), each with distinct melting points and stability. The specific polymorphic behavior of this triglyceride has not been extensively detailed in the reviewed literature. | [5] |
Experimental Protocols
The characterization of the physical properties of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Thermal Behavior by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, crystallization temperature, and enthalpy of transitions, and to study the polymorphic behavior of the triglyceride.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating. An empty, hermetically sealed pan is to be used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 5-10 minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C) to observe the crystallization behavior.
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to record the melting endotherm.
-
A second heating scan may be performed to analyze the thermal behavior of the sample with a consistent thermal history.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization events.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the fatty acid composition of the triglyceride.
Methodology:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 10 mg of the triglyceride into a screw-capped test tube.
-
Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 10 minutes with occasional vortexing.
-
After cooling to room temperature, add 2 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
-
Sample Injection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
-
GC-MS Conditions:
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).
-
Injector and Detector Temperature: Typically set at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the FAMEs by comparing their mass spectra and retention times with those of known standards.
Characterization of Crystalline Structure by Powder X-ray Diffraction (PXRD)
Objective: To identify the polymorphic form(s) of the triglyceride.
Methodology:
-
Sample Preparation:
-
The triglyceride sample should be in a fine powder form.
-
The thermal history of the sample should be controlled to induce the desired polymorphic form (e.g., rapid cooling from the melt for the α-form, or slow crystallization for the β-form).
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
The instrument should be properly aligned and calibrated.
-
-
Data Collection:
-
Mount the powdered sample on a sample holder.
-
Scan the sample over a 2θ range of approximately 2° to 40°.
-
The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting diffraction pattern. The short-spacing region (typically between 19° and 25° 2θ) is particularly informative for identifying the sub-cell packing of the acyl chains, which is characteristic of the different polymorphs.
-
Compare the obtained d-spacings with literature values for known triglyceride polymorphs.
-
Mandatory Visualization
Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation
The following diagram illustrates a typical workflow for the preparation of solid lipid nanoparticles (SLNs) using the hot homogenization method, a common application for triglycerides like this compound.
Caption: Workflow for SLN preparation by hot homogenization.
References
In-Depth Technical Guide to the Chemical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride with significant applications in various scientific fields, including lipidomics and drug delivery. This document details its physicochemical characteristics, analytical methodologies, and its role in biological systems.
Chemical and Physical Properties
This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position.[1] Its fully saturated nature significantly influences its physical state and thermal behavior.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 1,2-Stearin-3-Palmitin, TG(18:0/18:0/16:0) | [1][2] |
| Molecular Formula | C₅₅H₁₀₆O₆ | [1][3] |
| Molecular Weight | 863.4 g/mol | [1][3] |
| Appearance | Crystalline solid at room temperature. | [1] |
| Solubility | Soluble in chloroform (B151607) (10 mg/ml). | [1] |
| Storage | Recommended storage at -20°C for long-term stability (≥ 4 years). | [1] |
| Natural Occurrences | Found in cocoa butter, lard, and cod liver oil. | [1][2][4] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | 24.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 54 | [3] |
| Exact Mass | 862.79894110 Da | [3] |
| Monoisotopic Mass | 862.79894110 Da | [3] |
| Topological Polar Surface Area | 78.9 Ų | [3] |
| Heavy Atom Count | 61 | [3] |
| Complexity | 905 | [3] |
Thermal Properties and Polymorphism
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a key technique for characterizing the thermal behavior of lipids, including their melting points and polymorphic transitions.
Protocol Outline:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium). The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
The sample is equilibrated at a low temperature (e.g., -20°C) to ensure it is in a solid state.
-
The sample is then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected final melting point.
-
The sample is held at this temperature for a few minutes to erase its thermal history.
-
The sample is then cooled at a controlled rate back to the starting temperature.
-
A second heating scan is performed under the same conditions as the first.
-
-
Data Analysis: The DSC thermogram, which plots heat flow against temperature, is analyzed. The peak of an endothermic event corresponds to the melting temperature (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔH).[5]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and analysis of triglycerides. Reversed-phase HPLC is particularly effective for separating triglycerides based on their carbon number and degree of unsaturation.
Protocol Outline:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a more non-polar solvent (e.g., dichloromethane (B109758) or isopropanol) is typically employed.
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Injection and Detection: A specific volume of the sample solution is injected onto the column. The separated components are detected by the ELSD or MS.
-
Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Biological Significance and Signaling Pathways
Biosynthesis via the Kennedy Pathway
The primary route for the de novo synthesis of triglycerides, including this compound, is the Glycerol-3-Phosphate or Kennedy pathway.[6] This pathway involves a series of enzymatic reactions that occur predominantly in the endoplasmic reticulum.
Key Enzymatic Steps:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA, forming lysophosphatidic acid. For the synthesis of this compound, this step would involve the transfer of a stearoyl group from stearoyl-CoA.[6]
-
1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): AGPAT catalyzes the acylation of lysophosphatidic acid at the sn-2 position, producing phosphatidic acid. In this specific case, a second stearoyl group is added.[6]
-
Phosphatidic Acid Phosphatase (PAP): This enzyme dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).
-
Diacylglycerol Acyltransferase (DGAT): In the final step, DGAT acylates the diacylglycerol at the sn-3 position to form the triglyceride. For the synthesis of the target molecule, a palmitoyl (B13399708) group from palmitoyl-CoA is transferred.[7]
Interplay with Other Lipid Signaling Pathways
The metabolism of triglycerides is intricately linked with that of other lipid classes, such as ceramides. An excess of cellular fatty acids that are not incorporated into triglycerides can be shunted into the de novo synthesis of ceramides. Ceramide accumulation has been implicated in cellular stress and insulin (B600854) resistance. Therefore, the synthesis of triglycerides can be viewed as a protective mechanism to divert fatty acids away from ceramide production.[6]
Applications in Drug Development
This compound, being a solid lipid at physiological temperatures, is a valuable component in the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The solid lipid matrix provides a controlled and sustained release of the encapsulated therapeutic agent.
Conclusion
This compound is a well-defined mixed-acid triglyceride with distinct chemical and physical properties that make it a valuable tool in lipid research and pharmaceutical development. Its saturated nature dictates its solid form at room temperature and influences its thermal behavior, including its melting point and potential for polymorphism. Understanding its biosynthesis through the Kennedy pathway and its interaction with other lipid metabolic routes provides insight into its biological roles. Furthermore, its application as a core component of lipid nanoparticles highlights its potential in advanced drug delivery systems. Further experimental determination of its specific physicochemical properties will enhance its utility as a standard and excipient in scientific research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,2-Distearoyl-3-palmitoyl-rac-glycerol (CAS Number: 2177-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride composed of a glycerol (B35011) backbone with two stearic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position.[1] This asymmetrical saturated triglyceride is a component of various natural fats and oils, including cocoa butter, lard, and cod liver oil.[1][2][3][4] Its well-defined chemical structure and physical properties make it a valuable excipient in the pharmaceutical industry, particularly in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5][6] This guide provides a comprehensive overview of its physicochemical properties, applications, relevant experimental protocols, and metabolic fate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and pharmaceutical development. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 2177-99-3 |
| Molecular Formula | C₅₅H₁₀₆O₆ |
| Molecular Weight | 863.43 g/mol [7] |
| Appearance | Crystalline solid[5] |
| IUPAC Name | (3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate[7] |
| Synonyms | 1,2-Stearin-3-palmitin, TG(18:0/18:0/16:0)[2] |
| Solubility | Chloroform: 10 mg/ml[2] |
| Storage Temperature | -20°C[2] |
| Hydrogen Bond Acceptor Count | 6[7] |
| Rotatable Bond Count | 54[7] |
Applications in Drug Delivery
The primary application of this compound in the pharmaceutical field is as a core lipid component in the formulation of lipid-based nanoparticles, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5] These systems are designed to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability, while also offering the potential for controlled and targeted release.[5]
The solid nature of this triglyceride at physiological temperatures provides a stable matrix for encapsulating lipophilic drugs, protecting them from degradation and enabling sustained release profiles.[5]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using this compound.
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
The HPH technique is a widely used and scalable method for producing SLNs.[6]
Materials:
-
This compound (Solid Lipid)
-
Lipophilic drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)
-
Purified Water
Protocol:
-
Lipid Phase Preparation: The solid lipid is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved in the molten lipid.[6]
-
Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.[6][8]
-
Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles (typically 3-5) at a pressure ranging from 500 to 1500 bar. The homogenizer should be pre-heated to the same temperature.[6]
-
Cooling and SLN Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.[6]
Below is a graphical representation of the SLN preparation workflow.
Characterization of Solid Lipid Nanoparticles
4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for zeta potential.
-
Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. Measurements are typically performed at 25°C with a scattering angle of 90° or 173°.[5]
4.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Procedure:
-
Separation of Free Drug: The unencapsulated drug is separated from the SLNs using techniques like ultracentrifugation or centrifugal filter units.[5]
-
Quantification: The amount of free drug in the supernatant and the total amount of drug in the formulation are quantified using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
4.2.3. In Vitro Drug Release Study
-
Technique: Dialysis bag method.[5]
-
Procedure:
-
A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The sealed bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. Sink conditions should be maintained.[5]
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of the released drug in the aliquots is analyzed.
-
The cumulative percentage of drug released is plotted against time.
-
Metabolic Fate and Biological Interactions
Enzymatic Degradation
As a triglyceride, this compound is primarily metabolized through enzymatic hydrolysis by lipases. Lipases are enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol or mono/di-glycerides.[9] The specific positional preference of lipases (sn-1,3 specific vs. non-specific) will determine the initial products of hydrolysis. Given the structure of this triglyceride, sn-1,3 specific lipases would initially yield stearic acid, palmitic acid, and 2-stearoyl-glycerol. Non-specific lipases would lead to a mixture of stearic acid, palmitic acid, and glycerol.
Interaction with Cell Membranes and Potential for Biological Activity
This compound itself is not known to be a direct signaling molecule. Its primary biological role is as a component of energy storage lipids. When incorporated into formulations, its interaction with cells is largely determined by the overall properties of the delivery system.
The fully saturated acyl chains of this lipid promote a high degree of order and tight packing within a membrane environment, which can influence membrane fluidity.[1]
While there is no direct evidence of this specific triglyceride acting as a signaling molecule, a structurally similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, has been shown to stimulate a mitogenic response in macrophages.[10] This activity was linked to the production of reactive oxygen species (ROS) and the activation of protein kinase C (PKC).[10] This suggests that while not a classical signaling molecule, the breakdown products or the molecule itself, in certain contexts, could potentially modulate cellular processes. However, further research is needed to determine if this compound exhibits similar effects.
Safety and Handling
According to the available safety data sheets, this compound is not classified as a hazardous substance. Standard laboratory safety precautions, such as wearing protective gloves and safety glasses, should be observed during handling.
Conclusion
This compound is a well-characterized triglyceride with significant potential as a lipid excipient in the development of advanced drug delivery systems. Its defined physicochemical properties and biocompatibility make it a suitable candidate for the formulation of solid lipid nanoparticles and nanostructured lipid carriers. The experimental protocols outlined in this guide provide a framework for the rational design and characterization of such delivery systems. While not a direct signaling molecule, its metabolic fate and potential for indirect biological interactions warrant consideration in the overall assessment of formulations containing this lipid. Further research into its specific effects on cellular processes will continue to enhance its utility in pharmaceutical sciences.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:2177-99-3 - KKL Med Inc. [m.kklmed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-RAC -glycerol isolated from bovine udder and its synthetic enantiomer can potentiate the mitogenic activity for mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipid Nomenclature and Core Characteristics of TG(18:0/18:0/16:0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the triglyceride (TG) TG(18:0/18:0/16:0), including its nomenclature, structure, physicochemical properties, and its role in biological systems. Detailed methodologies for its analysis and relevant metabolic pathways are also presented to support advanced research and drug development applications.
Nomenclature and Structure
TG(18:0/18:0/16:0) is a triacylglycerol, a type of glycerolipid composed of a glycerol (B35011) backbone esterified with three fatty acids.[1][2][3] The nomenclature "TG(18:0/18:0/16:0)" follows the lipidomics standards, providing clear information about its composition.
-
TG : Denotes a triacylglycerol (or triglyceride).
-
(18:0/18:0/16:0) : Specifies the fatty acid chains attached to the glycerol backbone at the sn-1, sn-2, and sn-3 positions, respectively.
-
18:0 : Represents stearic acid, a saturated fatty acid with 18 carbon atoms and zero double bonds.
-
16:0 : Represents palmitic acid, a saturated fatty acid with 16 carbon atoms and zero double bonds.
-
Therefore, TG(18:0/18:0/16:0) has two stearic acid molecules and one palmitic acid molecule. The specific isomer described here is 1,2-distearoyl-3-palmitoyl-rac-glycerol.[4][5][6]
Synonyms:
-
Glycerol 1,2-distearate 3-palmitate
-
TG(52:0) (denoting the total number of carbons and double bonds in the fatty acid chains)[1]
Chemical Structure:
The structure consists of a glycerol molecule with stearic acid esterified at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Physicochemical Properties
A summary of the key physicochemical properties of TG(18:0/18:0/16:0) is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₀₆O₆ | [5][6] |
| Molecular Weight | 863.43 g/mol | [5][6][8] |
| Monoisotopic Mass | 862.79894110 Da | [5] |
| Appearance | Solid | N/A |
| Solubility | Soluble in chloroform (B151607) (10 mg/ml) | [6] |
Metabolic Pathways
TG(18:0/18:0/16:0) is synthesized and degraded through the general pathways of triacylglycerol metabolism. The synthesis involves the sequential acylation of a glycerol-3-phosphate backbone, while degradation occurs through lipolysis, catalyzed by lipases.
The biosynthesis of TG(18:0/18:0/16:0) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway involves the sequential addition of fatty acyl-CoAs to a glycerol-3-phosphate backbone.
The degradation of TG(18:0/18:0/16:0) occurs through lipolysis, where lipases hydrolyze the ester bonds to release free fatty acids and glycerol. This process is crucial for mobilizing stored energy.
Experimental Protocols for Analysis
The analysis of TG(18:0/18:0/16:0) in biological matrices typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.
A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the separation of neutral lipids. For triglycerides, a common mobile phase is hexane/diethyl ether/formic acid.[9] The separated lipids can be visualized with iodine vapor or other staining agents and quantified using densitometry.
Gas Chromatography (GC): GC, particularly coupled with a flame ionization detector (GC-FID), can be used to analyze triglycerides.[10] Due to their low volatility, triglycerides often require high-temperature columns and temperature programming for separation. Derivatization to fatty acid methyl esters (FAMEs) is a common approach for analyzing the fatty acid composition of the triglyceride pool.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful technique for separating complex lipid mixtures.[11] Reversed-phase HPLC, often using a C18 or C30 column, is well-suited for separating triglyceride species based on their acyl chain length and degree of saturation.[12] Electrospray ionization (ESI) is a common ionization source for the analysis of triglycerides by mass spectrometry, which are often detected as ammonium (B1175870) or sodium adducts in positive ion mode.[13][14]
Example LC-MS Protocol Outline:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over a set time.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detection: ESI in positive ion mode, scanning a mass range that includes the expected m/z of the [M+NH₄]⁺ or [M+Na]⁺ adducts of TG(18:0/18:0/16:0).
Quantitative Data
TG(18:0/18:0/16:0) has been identified in various biological and dietary sources. The table below summarizes some reported findings.
| Sample Type | Finding | Reference |
| Cocoa Butter | Identified as a component of the triglyceride profile. | [6][7] |
| Lard | Found to be present in lard. | [6][7] |
| Cod Liver Oil | Detected in cod liver oil. | [6] |
| Mouse Liver (Hyperlipidemic Model) | Increased levels observed in a high-fat diet mouse model. | [15][16] |
| Bovine Milk | Detected in milk samples and its levels were influenced by diet. | [17] |
This technical guide provides a foundational understanding of TG(18:0/18:0/16:0) for researchers and professionals in the life sciences. The detailed information on its nomenclature, properties, metabolism, and analysis will aid in the design of experiments and the interpretation of data in lipidomics and related fields.
References
- 1. Human Metabolome Database: Showing metabocard for TG(18:0/18:0/16:0) (HMDB0108596) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for TG(18:0/16:0/18:0) (HMDB0044722) [hmdb.ca]
- 3. Bovine Metabolome Database: Showing metabocard for TG(16:0/18:0/18:2(9Z,12Z)) (BMDB0096818) [bovinedb.ca]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Separation and quantitation of mono-, di-, and triglycerides and free oleic acid using thin-layer chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of triglycerides by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
The Role of 1,2-Distearoyl-3-palmitoyl-rac-glycerol in Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride (TG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position.[1][2] While triglycerides are primarily recognized for their role in energy storage within lipid droplets, their presence and function within cellular membranes are subjects of growing interest.[3] As a quantitatively minor component of biomembranes, this compound is thought to be involved in specific metabolic events and the modulation of the biophysical properties of the membrane.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell membranes, including its biophysical effects, metabolic context, and relevant experimental methodologies.
Physicochemical Properties and Data Presentation
The structural characteristics of this compound, particularly its long, saturated acyl chains, are predicted to have significant effects on the biophysical properties of cell membranes.[5] The following tables summarize key physicochemical properties and the hypothesized effects of its incorporation into a lipid bilayer.
| Property | Value | Source |
| Molecular Formula | C55H106O6 | [6] |
| Molecular Weight | 863.4 g/mol | [6] |
| Appearance | Crystalline solid | [2] |
| Solubility | Chloroform: 10 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
Table 1: Physicochemical Properties of this compound.
| Biophysical Parameter | Model Phospholipid Bilayer | Bilayer with this compound | Anticipated Change | Source |
| Membrane Thickness (nm) | ~4.08 - 4.52 | > 4.52 | Increase | [5][7] |
| Area per Phospholipid (Ų) | ~65 | < 65 | Decrease | [5] |
| Acyl Chain Order Parameter (S_CD) | ~0.4 | > 0.4 | Increase | [5] |
| Lateral Diffusion of Phospholipids (µm²/s) | ~10 | < 10 | Decrease | [5] |
Table 2: Anticipated Biophysical Effects of this compound in a Model Phospholipid Membrane. These are hypothetical values based on the known behavior of similar saturated lipids.
Biosynthesis and Metabolism
The synthesis of this compound occurs primarily through the Kennedy pathway (glycerol-3-phosphate pathway) in the endoplasmic reticulum. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone by specific acyltransferases. The regiospecificity of these enzymes dictates the final positioning of the stearoyl and palmitoyl (B13399708) chains.
Role in Membrane Structure and Function
Membrane Domains and Lipid Droplet Formation
Triglycerides have limited solubility within the phospholipid bilayer, estimated to be around 3%.[8] At concentrations above this threshold, they are thought to phase-separate and form nano-sized, lens-like structures or "blisters" within the hydrophobic core of the membrane.[8] These triglyceride-rich domains are considered to be precursors to the formation of cytoplasmic lipid droplets, which bud off from the endoplasmic reticulum membrane.[8] Therefore, the presence of this compound in the membrane is intrinsically linked to the dynamics of neutral lipid storage and lipid droplet biogenesis.[9]
Modulation of Membrane Protein Function
The incorporation of saturated triglycerides like this compound is expected to alter the local lipid environment of membrane-embedded proteins.[4] The resulting increase in membrane thickness and acyl chain order can influence the conformational state and activity of various membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.[4] While direct experimental evidence for this compound is limited, it is hypothesized that a mismatch between the hydrophobic length of a protein's transmembrane domain and the altered bilayer thickness could induce mechanical stress, thereby modulating protein function.[4]
Involvement in Signaling Pathways
While the primary role of triglycerides is metabolic, there is emerging evidence that specific triglyceride species or their metabolic byproducts can participate in cellular signaling. The accumulation of intracellular triglycerides has been linked to the modulation of several signaling pathways, often in the context of metabolic diseases. For instance, diacylglycerol (DAG), an intermediate in triglyceride synthesis, is a well-known second messenger that activates Protein Kinase C (PKC). While this compound itself is not a direct signaling molecule in the canonical sense, its synthesis and breakdown contribute to the cellular pools of fatty acids and DAGs that can influence signaling cascades.[10]
Experimental Protocols
Isolation of Plasma Membranes
Objective: To isolate a purified fraction of plasma membranes from cultured cells or tissues for the analysis of lipid composition.
Methodology: This protocol is based on differential centrifugation and density gradient centrifugation.[11]
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in an ice-cold homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, with protease inhibitors).
-
Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and other large organelles.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is enriched in plasma membranes and endoplasmic reticulum.
-
-
Density Gradient Centrifugation:
-
Resuspend the microsomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose or iodixanol (B1672021) density gradient.
-
Centrifuge at a high speed (e.g., 150,000 x g for 2-3 hours at 4°C).
-
The plasma membrane fraction will be located at a specific interface of the gradient, which can be collected by careful pipetting.
-
-
Washing and Storage:
-
Wash the collected plasma membrane fraction with buffer to remove the gradient medium.
-
Pellet the purified plasma membranes by centrifugation and resuspend in a suitable buffer for downstream analysis or store at -80°C.
-
Quantification of Neutral Lipids using Nile Red Staining
Objective: To quantify the neutral lipid content, including triglycerides, within cells.
Methodology: This protocol utilizes the fluorescent dye Nile Red, which preferentially partitions into neutral lipid environments.[10][11]
-
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.
-
Wash the cells with PBS.
-
-
Cell Permeabilization and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cell membranes with a solution of 70% ethanol (B145695) for 5-10 minutes.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) from a stock solution in a suitable organic solvent.
-
Incubate the permeabilized cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of around 604 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the neutral lipid content. A calibration curve can be generated using standards of known lipid concentrations to quantify the absolute amount of neutral lipids.
-
Conclusion
This compound, as a specific saturated triglyceride, is a minor yet potentially significant component of cell membranes. While direct research on this molecule is not extensive, its biophysical properties suggest a role in modulating membrane structure by increasing thickness and order. Its primary function within the membrane appears to be linked to the formation of triglyceride-rich domains that serve as precursors for lipid droplet biogenesis, thereby connecting membrane dynamics with cellular energy homeostasis. Future research employing advanced lipidomics and biophysical techniques on model membrane systems incorporating this compound is necessary to fully elucidate its specific roles in membrane protein function and cellular signaling. The experimental protocols outlined in this guide provide a foundation for such investigations.
References
- 1. An adhesion-based method for plasma membrane isolation: evaluating cholesterol extraction from cells and their membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of intrahepatic triglyceride accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of triglyceride accumulation in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atbutterflies.com [atbutterflies.com]
A Technical Guide to the Biosynthesis Pathway of Mixed-Acyl Triglycerides
Abstract
Triglycerides (TGs), the primary form of energy storage in eukaryotes, are esters derived from a glycerol (B35011) backbone and three fatty acids. The specific combination of these fatty acids determines the physiological properties of the TG molecule. Mixed-acyl triglycerides, which contain a variety of fatty acids, are synthesized through a series of enzymatic reactions primarily in the endoplasmic reticulum. This document provides an in-depth overview of the core biosynthetic pathways, the enzymes involved, their substrate specificities that lead to the formation of mixed-acyl TGs, and the key regulatory signaling cascades. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development in this field.
Core Biosynthesis Pathways
The synthesis of triglycerides in most tissues, particularly the liver and adipose tissue, predominantly occurs via the glycerol-3-phosphate pathway. A secondary route, the monoacylglycerol pathway, is most active in the intestine for the absorption of dietary fats.
The Glycerol-3-Phosphate Pathway
This is the principal pathway for de novo triglyceride synthesis. It begins with glycerol-3-phosphate and proceeds through four main enzymatic steps, primarily located in the endoplasmic reticulum (ER).
-
Acylation of Glycerol-3-Phosphate: The pathway is initiated by the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by Glycerol-3-phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).
-
Acylation of Lysophosphatidic Acid: The second fatty acyl-CoA is added at the sn-2 position of LPA by the enzyme 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) . This results in the formation of phosphatidic acid (PA).
-
Dephosphorylation of Phosphatidic Acid: The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , also known as lipin. This dephosphorylation yields diacylglycerol (DAG).
-
Acylation of Diacylglycerol: The final step involves the esterification of a third fatty acyl-CoA to the sn-3 position of DAG, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT) . This produces the final triglyceride molecule.
The formation of mixed-acyl triglycerides is determined by the pool of available fatty acyl-CoAs and the substrate specificity of the acyltransferase enzymes (GPAT, AGPAT, and DGAT) at each step. These enzymes exhibit preferences for different fatty acid chain lengths and saturation levels, thus ensuring a heterogeneous composition of fatty acids on the glycerol backbone.
Caption: The Glycerol-3-Phosphate pathway for de novo synthesis of mixed-acyl triglycerides.
The Monoacylglycerol Pathway
Primarily active in the enterocytes of the small intestine, this pathway facilitates the re-synthesis of triglycerides from digested dietary fats.
-
Uptake: 2-monoacylglycerol (2-MAG) and free fatty acids, the products of pancreatic lipase (B570770) digestion in the gut lumen, are absorbed by intestinal epithelial cells.
-
Acylation of 2-MAG: Monoacylglycerol Acyltransferase (MGAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 or sn-3 position of 2-MAG, forming diacylglycerol (DAG).
-
Final Acylation: DGAT then adds the final fatty acid to the DAG molecule to form a triglyceride, which is subsequently packaged into chylomicrons for transport.
While this pathway is crucial for dietary fat absorption, the glycerol-3-phosphate pathway remains the dominant route for endogenous TG synthesis in tissues like the liver and adipose tissue.
Enzymatic Control of Mixed-Acyl Composition
The synthesis of mixed-acyl triglycerides is a direct consequence of the substrate specificities of the acyltransferase enzymes involved. Different isoforms of these enzymes are expressed in various tissues and exhibit distinct preferences for fatty acyl-CoA donors of varying chain lengths and degrees of saturation.
GPAT and AGPAT Isoforms
Multiple isoforms of GPAT and AGPAT exist, localized to either the mitochondria or the endoplasmic reticulum.
-
GPAT1 , a mitochondrial isoform, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA (16:0). This contributes to the common presence of saturated fatty acids at the sn-1 position of glycerolipids.
-
AGPAT isoforms (e.g., AGPAT1, AGPAT2) are generally more promiscuous but often prefer unsaturated acyl-CoAs such as oleoyl-CoA (18:1) or linoleoyl-CoA (18:2) for the sn-2 position. For example, human AGPAT1 shows broad specificity but has a preference for C12-16 saturated and C16-18 unsaturated fatty acids.
DGAT Isoforms
Two major isoforms of DGAT, DGAT1 and DGAT2, catalyze the final committed step in TG synthesis. They belong to different gene families and have distinct characteristics.
-
DGAT1 has a broad substrate specificity and is thought to be involved in re-esterifying exogenous fatty acids or those from lipolysis. It can utilize a wider range of acyl-acceptors beyond diacylglycerol. In competition assays, DGAT1 shows a preference for monounsaturated oleoyl-CoA (18:1) over saturated palmitoyl-CoA (16:0).
-
DGAT2 appears to be the dominant enzyme for TG synthesis in vivo and shows a preference for incorporating endogenously synthesized fatty acids. It has a higher affinity for its substrates at lower concentrations compared to DGAT1.
Quantitative Data Summary
The enzymatic activities and substrate preferences are critical for modeling metabolic flux and understanding the formation of specific TG species. The following tables summarize key quantitative parameters for selected acyltransferases.
Table 1: Acyl-CoA Substrate Preference of Human AGPAT Isoforms
| Acyl-CoA Donor | AGPAT1 Relative Activity (%) | AGPAT2 Relative Activity (%) |
| Palmitoyl (16:0) | ~80 | ~75 |
| Stearoyl (18:0) | ~60 | ~70 |
| Oleoyl (18:1) | 100 | 100 |
| Linoleoyl (18:2) | ~110 | ~90 |
| Arachidonoyl (20:4) | ~90 | ~50 |
| Data derived from in vitro assays using recombinant human enzymes with oleoyl-LPA as the acyl-acceptor. Activity is expressed relative to oleoyl-CoA. Source: Adapted from scientific literature. |
Table 2: Kinetic Parameters of DGAT Isoforms
| Enzyme | Substrate | Apparent Km (µM) |
| DGAT1 | Oleoyl-CoA | ~8.5 |
| DGAT2 | Oleoyl-CoA | ~1.5 |
| DGAT1 | 1,2-Dioleoyl-sn-glycerol | ~25 |
| DGAT2 | 1,2-Dioleoyl-sn-glycerol | ~5 |
| Values represent apparent Michaelis-Menten constants and can vary based on experimental conditions. Source: Compiled from biochemical studies. |
Regulatory Signaling Pathways
Triglyceride biosynthesis is tightly regulated by hormonal signals that reflect the body's metabolic state. Insulin (B600854) and glucagon (B607659) are the primary regulators, exerting their effects through transcriptional control of key enzymes.
Insulin Signaling and Lipogenesis
High blood glucose levels trigger insulin secretion, which promotes the storage of energy as triglycerides. Insulin signaling activates key transcription factors that upregulate the expression of lipogenic genes.
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): Insulin activates the SREBP-1c transcription factor, a master regulator of lipogenesis. SREBP-1c increases the transcription of genes encoding enzymes for both fatty acid synthesis (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase) and triglyceride synthesis (e.g., GPAT, AGPAT, DGAT2).
-
ChREBP (Carbohydrate-Responsive Element-Binding Protein): High glucose levels also activate ChREBP, which works in concert with SREBP-1c to enhance the expression of lipogenic genes, including GPAT.
Caption: Insulin and glucose signaling pathways converge to promote triglyceride synthesis.
Glucagon and AMPK Signaling: Inhibition of Lipogenesis
During periods of fasting or low energy, glucagon is released and cellular AMP levels rise, activating pathways that inhibit energy storage.
-
Glucagon/PKA Pathway: Glucagon binding to its receptor on hepatocytes activates Protein Kinase A (PKA). PKA phosphorylates and inactivates key lipogenic enzymes. Furthermore, glucagon signaling suppresses the expression of SREBP-1c, thereby reducing the overall capacity for fatty acid and triglyceride synthesis.
-
AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When the AMP:ATP ratio is high, AMPK is activated. It phosphorylates and inhibits enzymes involved in ATP-consuming anabolic pathways, including triglyceride synthesis. AMPK can directly inhibit GPAT1 activity and also suppresses the SREBP-1c pathway, thus providing a powerful brake on lipogenesis when energy is scarce.
Experimental Protocols
Studying the biosynthesis of mixed triglycerides requires precise methods to measure the activity of the key enzymes. Below is a representative protocol for a DGAT activity assay.
Protocol: In Vitro DGAT Activity Assay Using Microsomes
Objective: To quantify the enzymatic activity of DGAT by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form a triglyceride.
Materials:
-
Microsomal protein fraction (isolated from tissue or cultured cells)
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG) stock (e.g., 10 mM in ethanol)
-
[¹⁴C]Oleoyl-CoA (e.g., 50 µCi/µmol)
-
Unlabeled Oleoyl-CoA
-
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)
-
Heptane
-
Silica (B1680970) Gel Thin Layer Chromatography (TLC) plates
-
TLC Mobile Phase: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)
-
Scintillation fluid and vials
Procedure:
-
Prepare Substrate Mix: In a microcentrifuge tube, prepare the reaction substrate mix. For a final reaction volume of 200 µL, combine buffer, DAG (final concentration 200 µM), and BSA (final concentration 0.1%). Add a mix of unlabeled and [¹⁴C]Oleoyl-CoA to achieve the desired final concentration and specific activity (e.g., 25 µM).
-
Pre-incubation: Aliquot the substrate mix into reaction tubes and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the microsomal protein sample (e.g., 20-50 µg) to each tube to start the reaction. Vortex gently.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of the Stop Solution, followed by 1 mL of heptane. Vortex vigorously for 30 seconds to extract the lipids.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Lipid Extraction: Carefully collect the upper heptane (organic) phase, which contains the lipids, and transfer to a new tube.
-
TLC Separation: Spot a known volume of the organic phase onto a silica gel TLC plate. Place the plate in a chromatography tank containing the TLC Mobile Phase. Allow the solvent to migrate up the plate until it is ~1 cm from the top.
-
Visualization and Quantification: Remove the plate and allow it to air dry. Visualize the lipid spots using iodine vapor or autoradiography. The triglyceride spot will be the least polar and will migrate furthest up the plate. Scrape the silica corresponding to the triglyceride spot into a scintillation vial.
-
Radioactivity Measurement: Add scintillation fluid to the vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculation: Calculate the specific activity of DGAT (e.g., in pmol/min/mg protein) based on the specific activity of the [¹⁴C]Oleoyl-CoA, the amount of protein used, and the incubation time.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro DGAT enzyme activity assay.
Conclusion and Future Directions
The biosynthesis of mixed-acyl triglycerides is a complex and highly regulated process central to energy metabolism. The substrate specificities of the various acyltransferase isoforms, particularly DGAT1 and DGAT2, are the primary determinants of the final fatty acid composition of the triglyceride molecule. Hormonal regulation, mediated by insulin and glucagon, ensures that triglyceride synthesis is tightly coupled to the organism's nutritional state through the transcriptional control of key enzymes via the SREBP-1c and ChREBP pathways.
Given the central role of triglycerides in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), the enzymes of this pathway, especially the DGAT isoforms, represent critical targets for therapeutic intervention. Future research will likely focus on developing isoform-specific inhibitors, further elucidating the tissue-specific roles and regulation of each enzyme, and understanding how the composition of mixed-acyl triglycerides influences the development and progression of metabolic disease.
Introduction to Triglyceride Polymorphism
An In-depth Technical Guide to the Polymorphism of Saturated Triglycerides
Polymorphism is the capacity of a substance to exist in multiple distinct crystalline forms, each possessing the same chemical composition but different molecular packing, resulting in varied physicochemical properties such as melting point, stability, and solubility.[1][2] In the context of saturated triglycerides (TAGs), which are the primary constituents of natural fats and oils, polymorphism is a critical phenomenon.[3][4] The specific polymorphic form of a TAG crystal network dictates the physical properties of fat-based products, including texture, appearance, and shelf-life, making its study essential for the food, pharmaceutical, and materials science industries.[2][3]
Saturated TAGs typically exhibit three main polymorphic forms, designated α (alpha), β' (beta-prime), and β (beta), in order of increasing stability.[5][6] The transitions between these forms are generally irreversible (monotropic), proceeding from the least stable to the most stable arrangement.[3][4] Understanding and controlling these transformations are paramount for ensuring product quality and functionality.
The Core Polymorphic Forms: Structure and Properties
The distinct properties of each polymorph arise from the arrangement of the fatty acid chains within the crystal lattice, a structure referred to as the "subcell."[2][7]
-
Alpha (α) Form : This is the least stable (metastable) polymorph, formed upon rapid cooling of the molten TAG.[1][8] The hydrocarbon chains are packed in a loose hexagonal subcell, which allows for a high degree of rotational freedom.[2][9] This loose packing results in the lowest density, lowest melting point, and lowest heat of fusion compared to the other forms.[5][8] Microscopically, α-form crystals are often small and spherulitic.[10]
-
Beta-Prime (β') Form : The β' form possesses intermediate stability, density, and melting point.[11] It can form either directly from the melt under specific cooling conditions or through the transformation of the α form.[12] Its subcell structure is orthorhombic, representing a more ordered and denser packing of the fatty acid chains than the α form.[8] This form is often desired in food products like margarines and shortenings because it consists of small, needle-like crystals that create a smooth texture and good aeration properties.[3][12]
-
Beta (β) Form : This is the most stable and densest polymorphic form, characterized by a triclinic subcell packing.[7][11] The β form has the highest melting point and heat of fusion.[8] It typically forms through the slow crystallization of the melt or via the solid-state transformation from the α or β' forms.[13][14] β crystals are generally large and plate-like, which can lead to a coarse or grainy texture in food products, an undesirable trait known as "fat bloom" in chocolate.[2][15]
Polymorphic Transformations: Pathways and Kinetics
The transformation of saturated triglycerides from less stable to more stable forms is a thermodynamically driven process. The sequence of these monotropic transitions is critical in determining the final microstructure of the fat.
The general transformation pathway follows the rule of stages, proceeding from the least stable to the most stable form. This process is irreversible.[3] The crystallization process begins with nucleation, the formation of small, ordered crystal nuclei from the melt, followed by crystal growth.[3] Initially, the metastable α form crystallizes, which then transforms into the more stable β' and/or β forms over time, influenced by temperature and time.[1][3]
// Nodes Melt [label="Liquid Melt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha [label="α (Alpha) Form\n(Metastable, Hexagonal)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaPrime [label="β' (Beta-Prime) Form\n(Intermediate, Orthorhombic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta [label="β (Beta) Form\n(Stable, Triclinic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Melt -> Alpha [label="Rapid Cooling"]; Alpha -> BetaPrime [label="Transformation\n(Time, Temp)"]; BetaPrime -> Beta [label="Transformation\n(Time, Temp)"]; Melt -> BetaPrime [label="Controlled Cooling", style=dashed]; Melt -> Beta [label="Very Slow Cooling", style=dashed]; } } Caption: Polymorphic transformation pathway of saturated triglycerides.
The kinetics of these transformations are highly dependent on factors such as temperature, time, and the presence of impurities or minor lipid components.[4][14] For instance, the rate of the α to β transition increases at higher storage temperatures due to greater molecular mobility.[16]
Quantitative Data of Saturated Triglycerides
The precise physical properties of polymorphs are specific to the constituent fatty acids. Below are tables summarizing key quantitative data for common monoacid saturated triglycerides.
Table 1: Melting Points of Saturated Triglyceride Polymorphs (°C)
| Triglyceride | α-form | β'-form | β-form |
| Trilaurin (LLL) | 15.0 | 35.0 | 46.5 |
| Trimyristin (MMM) | 33.0 | 46.5 | 57.0 |
| Tripalmitin (B1682551) (PPP) | 45.0 | 56.0 | 66.0 |
| Tristearin (B179404) (SSS) | 54.7 | 64.0 | 73.3 |
| Source: Data synthesized from multiple sources. Note that exact values can vary slightly depending on purity and measurement conditions.[10][11][13][17] |
Table 2: Characteristic Short Spacings from X-Ray Diffraction (Å)
| Polymorphic Form | Subcell | Characteristic d-spacings |
| α (Alpha) | Hexagonal | One strong peak at ~4.15 |
| β' (Beta-Prime) | Orthorhombic | Two strong peaks at ~4.20 and ~3.80 |
| β (Beta) | Triclinic | One very strong peak at ~4.60 and other weaker peaks |
| Source: Data synthesized from multiple sources.[7][12][18] |
Experimental Protocols for Polymorph Characterization
The identification and quantification of triglyceride polymorphs rely on a suite of analytical techniques. A typical workflow involves sample preparation followed by analysis using methods like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR).
// Nodes Start [label="Triglyceride Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Treatment\n(Melt, Cool, Store)", fillcolor="#FBBC05", fontcolor="#202124"]; DSC [label="DSC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="XRD Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC_Data [label="Melting Point\nEnthalpy (ΔH)\nKinetics", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; XRD_Data [label="Long & Short Spacings\nPolymorph ID\nCrystallinity", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; NMR_Data [label="Solid Fat Content\nMolecular Mobility", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; Interpretation [label="Data Interpretation &\nPolymorph Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Thermal; Thermal -> DSC; Thermal -> XRD; Thermal -> NMR; DSC -> DSC_Data [style=dashed]; XRD -> XRD_Data [style=dashed]; NMR -> NMR_Data [style=dashed]; DSC_Data -> Interpretation; XRD_Data -> Interpretation; NMR_Data -> Interpretation; } } Caption: General experimental workflow for triglyceride polymorph analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions like melting and crystallization.[5][19]
Experimental Protocol:
-
Sample Preparation : Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan.[19] Seal the pan hermetically.
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and decane.[19]
-
Thermal Program :
-
Erase Thermal Memory : Heat the sample to a temperature well above its final melting point (e.g., 80-90°C) and hold for 10-15 minutes to ensure all crystals are melted.[20]
-
Controlled Cooling : Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a low temperature (e.g., 0°C or -20°C) to induce crystallization.[20][21]
-
Isothermal Hold (Optional) : Hold the sample at a specific isothermal temperature to observe polymorphic transformations over time.
-
Controlled Heating : Heat the sample at a controlled rate (e.g., 2°C/min or 5°C/min) to a temperature above its final melting point to record the melting endotherms.[20]
-
-
Data Analysis : Analyze the resulting thermogram to determine the onset temperatures, peak temperatures (melting points), and enthalpies of fusion (ΔH) for each thermal event.[19] Each polymorph will exhibit a characteristic melting peak.
X-ray Diffraction (XRD)
XRD is the definitive technique for identifying polymorphic forms by probing the crystal lattice structure.[7][22] It provides information on the long and short spacings between molecules.
Experimental Protocol:
-
Sample Preparation : The triglyceride sample is crystallized under controlled thermal conditions (as in the DSC protocol). The solid sample is then loaded onto an XRD sample holder.
-
Instrument Setup : Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation). A temperature-controlled stage is essential for in-situ analysis during heating or cooling.
-
Data Collection :
-
Wide-Angle X-ray Scattering (WAXS) : Scan a 2θ range of approximately 15° to 25° to obtain the short-spacing data, which is characteristic of the subcell packing (α, β', or β).[18][23]
-
Small-Angle X-ray Scattering (SAXS) : Scan a 2θ range of approximately 1° to 10° to obtain the long-spacing data, which relates to the overall length of the triglyceride molecules in the crystal layers.[20]
-
-
Data Analysis : Convert the diffraction angles (2θ) to d-spacings using the Bragg equation. Compare the observed short spacings to the known values for each polymorph (see Table 2) to identify the crystalline forms present.[18]
Nuclear Magnetic Resonance (NMR)
Low-resolution Time-Domain NMR (TD-NMR) is primarily used to determine the Solid Fat Content (SFC) but can also provide qualitative information on polymorphism by measuring relaxation times.[24][25]
Experimental Protocol:
-
Sample Preparation : Place the thermally treated triglyceride sample into an NMR tube.
-
Instrument Setup : Place the sample in the TD-NMR spectrometer. The instrument measures the signal decay of protons in the sample.
-
Measurement :
-
A radiofrequency pulse is applied to the sample. The decay of the signal is measured over time.
-
Protons in the solid crystalline fat have very short relaxation times and their signal decays quickly. Protons in the liquid oil have longer relaxation times and their signal decays slowly.
-
-
Data Analysis : The instrument's software deconvolutes the signal to calculate the ratio of solid to liquid fat (SFC). Different polymorphs can sometimes be distinguished by differences in their spin-lattice (T1) relaxation times, as the denser packing in more stable forms restricts molecular mobility differently.[24][25]
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 9. "Polymorphism of Triglycerides a Crystallographic Review" by L. Hernqvist [digitalcommons.usu.edu]
- 10. Tizra Reader [library.scconline.org]
- 11. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymorphism and kinetic behavior of binary mixtures of triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
- 19. DSpace [diposit.ub.edu]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oipub.com [oipub.com]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
The Unseen Architecture: A Technical Guide to the Discovery and History of Asymmetric Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides, the primary constituents of fats and oils, have long been recognized for their fundamental role in energy storage. However, a deeper understanding of their structural chemistry reveals a fascinating and functionally significant heterogeneity. Beyond the simple composition of their constituent fatty acids, the specific stereochemical arrangement of these fatty acids on the glycerol (B35011) backbone gives rise to symmetric and asymmetric triglycerides. This distinction is not merely a chemical curiosity; it profoundly influences the physicochemical properties, metabolic fate, and signaling functions of these lipids. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to asymmetric triglycerides, offering a comprehensive resource for researchers in lipidomics, nutrition, and drug development.
A Historical Perspective: From Homogeneity to Stereospecificity
The early study of triglycerides largely treated them as homogenous mixtures of fatty acids esterified to a glycerol backbone. In 1853, Gerhardt first coined the term "glyceride"[1]. A pivotal moment in understanding triglyceride structure came in 1854 when Berthelot first synthesized neutral lipids by combining glycerol with fatty acids, creating mono-, di-, and triglycerides[1]. For much of the following century, the precise positioning of fatty acids on the glycerol molecule remained largely unexplored.
The concept of a non-random distribution of fatty acids on the glycerol backbone began to emerge in the mid-20th century. It was the groundbreaking work of H. Brockerhoff in the 1960s that revolutionized the field by introducing methods for the stereospecific analysis of triglycerides.[2][3][4][5] Brockerhoff's ingenious enzymatic approaches allowed, for the first time, the determination of the fatty acid composition at each of the three stereospecific numbering (sn) positions (sn-1, sn-2, and sn-3) of the glycerol backbone.[2][6] This pioneering work firmly established the existence and prevalence of asymmetric triglycerides in nature and laid the foundation for understanding their unique biological roles.
The Structural Distinction: Symmetric vs. Asymmetric Triglycerides
A triglyceride molecule becomes chiral, and therefore asymmetric, when the fatty acids at the sn-1 and sn-3 positions are different.[7]
-
Symmetric Triglycerides: Possess identical fatty acids at the sn-1 and sn-3 positions.
-
Asymmetric Triglycerides: Have different fatty acids at the sn-1 and sn-3 positions.
This seemingly subtle difference in structure has profound consequences for the physical properties of fats. The irregular shape of asymmetric triglycerides hinders efficient molecular packing, leading to the formation of less stable crystal structures.[8] This, in turn, results in lower melting points and altered solid fat content profiles compared to their symmetric counterparts.[8][9]
Quantitative Data on Physicochemical Properties
The structural differences between symmetric and asymmetric triglycerides directly translate to measurable differences in their physicochemical properties. The following table summarizes key quantitative data for a selection of these molecules.
| Triglyceride (Shorthand) | Structure | Type | Melting Point (°C) | Solid Fat Content (%) at 20°C |
| PPP | 1,2,3-tripalmitoyl-glycerol | Symmetric | 66.4 | ~100 |
| POP | 1,3-dipalmitoyl-2-oleoyl-glycerol | Symmetric | 36.6 | High |
| PPO | 1,2-dipalmitoyl-3-oleoyl-glycerol | Asymmetric | 34.6 | Lower than POP |
| SSS | 1,2,3-tristearoyl-glycerol | Symmetric | 73.1 | ~100 |
| SOS | 1,3-distearoyl-2-oleoyl-glycerol | Symmetric | 43.5 | High |
| SSO | 1,2-distearoyl-3-oleoyl-glycerol | Asymmetric | 41.0 | Lower than SOS |
| OOO | 1,2,3-trioleoyl-glycerol | Symmetric | 5.5 | ~0 |
| POO | 1-palmitoyl-2,3-dioleoyl-glycerol | Asymmetric | 19.0 | Low |
| OPO | 1,3-dioleoyl-2-palmitoyl-glycerol | Symmetric | 24.5 | Moderate |
Note: Data compiled from various sources. Exact values can vary depending on the polymorphic form and analytical method. The difference in melting points between symmetric and asymmetric triglycerides with the same fatty acid composition highlights the significant impact of stereochemistry.[10][11]
Experimental Protocols for Stereospecific Analysis
The determination of the stereospecific structure of triglycerides is a complex analytical challenge. The following sections detail the methodologies for key experiments in this field.
The Brockerhoff Method (Enzymatic Hydrolysis)
This classical method, developed by H. Brockerhoff, remains a foundational technique for stereospecific analysis.[2][6] It relies on the stereospecificity of certain lipases.
Principle: Pancreatic lipase (B570770) specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions of a triglyceride, leaving the sn-2 monoacylglycerol intact. Subsequent chemical and enzymatic steps are used to determine the fatty acid compositions of the original sn-1 and sn-3 positions.
Detailed Methodology:
-
Pancreatic Lipase Hydrolysis:
-
Incubate the triglyceride sample with pancreatic lipase in a buffered solution.
-
The reaction yields a mixture of free fatty acids (from sn-1 and sn-3), sn-2 monoacylglycerols, and unreacted triglycerides.
-
Isolate the sn-2 monoacylglycerols from the reaction mixture using thin-layer chromatography (TLC).
-
Analyze the fatty acid composition of the purified sn-2 monoacylglycerols by gas chromatography (GC) after transesterification.
-
-
Grignard Reagent Degradation and Phosphorylation:
-
Partially degrade the original triglyceride sample with a Grignard reagent (e.g., ethyl magnesium bromide) to generate a random mixture of diacylglycerols (1,2-, 2,3-, and 1,3-isomers).
-
Isolate the 1,2- and 2,3-diacylglycerol fraction.
-
Convert the diacylglycerols to phosphatidylcholines through reaction with phosphorylcholine.
-
-
Phospholipase A2 Hydrolysis:
-
Treat the resulting phosphatidylcholines with phospholipase A2. This enzyme specifically hydrolyzes the fatty acid from the sn-2 position of the sn-1,2-diacyl-glycerophosphocholine.
-
The products are lysophosphatidylcholine (B164491) (containing the sn-1 fatty acid) and free fatty acids (from the sn-2 position). The sn-2,3-diacyl-glycerophosphocholine remains unreacted.
-
-
Analysis and Calculation:
-
Isolate the lysophosphatidylcholine and determine its fatty acid composition (representing the original sn-1 position) by GC.
-
The fatty acid composition of the sn-3 position can then be calculated by subtracting the compositions of the sn-1 and sn-2 positions from the total fatty acid composition of the original triglyceride.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Modern advancements in chromatography have provided powerful tools for the separation of triglyceride enantiomers and diastereomers.
Principle: This method involves the derivatization of diacylglycerols generated from the triglyceride with a chiral reagent, creating diastereomers that can be separated on a standard silica (B1680970) HPLC column. Alternatively, intact or derivatized acylglycerols can be separated on a chiral stationary phase.
Detailed Methodology:
-
Generation of Diacylglycerols:
-
Partially hydrolyze the triglyceride sample using a Grignard reagent to produce a mixture of diacylglycerol isomers.
-
-
Derivatization with a Chiral Reagent:
-
React the diacylglycerol mixture with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane (B1682113) derivatives.
-
-
HPLC Separation:
-
Separate the diastereomeric derivatives using HPLC on a silica gel column. The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, allowing for their separation.
-
Alternatively, use a chiral stationary phase column for the direct separation of enantiomeric diacylglycerol derivatives or even intact asymmetric triglycerides.[12][13][14][15]
-
-
Quantification and Analysis:
-
Collect the separated fractions and determine the fatty acid composition of each by GC after removal of the derivatizing group and transesterification. This allows for the determination of the fatty acid composition at the sn-1, sn-2, and sn-3 positions.
-
Signaling Pathways and the Role of Asymmetric Triglycerides
The stereochemistry of triglycerides plays a crucial role in their metabolism and their function as signaling molecules. The enzymes involved in triglyceride synthesis and breakdown exhibit substrate specificity that can be influenced by the arrangement of fatty acids.
Triglyceride Biosynthesis
The final step in triglyceride synthesis is the acylation of diacylglycerol (DAG). This is catalyzed by two main enzymes: Diacylglycerol Acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT).
-
DGAT Pathway: DGAT1 and DGAT2 are the primary enzymes in the de novo synthesis of triglycerides. They utilize acyl-CoA as the acyl donor. Their different substrate specificities contribute to the diverse pool of triglycerides, including asymmetric ones.
-
PDAT Pathway: PDAT catalyzes an acyl-CoA-independent pathway, transferring a fatty acid from a phospholipid to DAG. This pathway is important for lipid remodeling and can significantly contribute to the formation of asymmetric triglycerides.
Triglyceride Lipolysis
The breakdown of stored triglycerides is initiated by Adipose Triglyceride Lipase (ATGL) and continued by Hormone-Sensitive Lipase (HSL).
-
Adipose Triglyceride Lipase (ATGL): ATGL catalyzes the first and rate-limiting step in lipolysis, hydrolyzing a fatty acid from the triglyceride to produce a diacylglycerol.[16]
-
Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes the diacylglycerol produced by ATGL to a monoacylglycerol.[17][18][19]
The activity of these lipases is tightly regulated by hormonal signals, such as catecholamines (which activate lipolysis) and insulin (B600854) (which inhibits it).[17]
The asymmetry of triglycerides can influence their recognition and processing by these enzymes, thereby modulating the release of specific fatty acids that can act as signaling molecules themselves or as precursors for other bioactive lipids. The asymmetric distribution of lipids within cellular membranes is also crucial for various signaling events.[20][21][22]
Conclusion
The discovery and ongoing study of asymmetric triglycerides have transformed our understanding of lipid biology. From being considered simple storage molecules, triglycerides are now recognized as possessing a sophisticated structural architecture that dictates their physical behavior, metabolic processing, and signaling functions. The pioneering work of early researchers like Brockerhoff has paved the way for modern analytical techniques that allow for the detailed characterization of these complex lipids. For scientists and professionals in drug development, a thorough understanding of the nuances of asymmetric triglyceride structure and function is paramount for developing novel therapeutic strategies targeting metabolic diseases and for designing effective lipid-based drug delivery systems. The continued exploration of this field promises to uncover even more intricate roles for these "unseen architects" of the lipid world.
References
- 1. History | Cyberlipid [cyberlipid.gerli.com]
- 2. aocs.org [aocs.org]
- 3. Stereospecific analysis of triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific analysis of triglycerides: an analysis of human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A STEREOSPECIFIC ANALYSIS OF TRIGLYCERIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific analysis of triglycerides: an alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triglyceride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aocs.org [aocs.org]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]
- 17. Hormone sensitive lipase - Proteopedia, life in 3D [proteopedia.org]
- 18. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Creating and sensing asymmetric lipid distributions throughout the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Distearoyl-3-palmitoyl-rac-glycerol
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a triglyceride of significant interest to researchers and professionals in drug development and lipidomics.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Weight | 863.4 g/mol | [1] |
| Average Mass | 863.43 Da | [2] |
| Monoisotopic Mass | 862.79894110 Da | [1] |
| Molecular Formula | C₅₅H₁₀₆O₆ | [1][2] |
| CAS Number | 2177-99-3 | [2] |
Experimental Protocols for Triglyceride Analysis
The analysis of specific triglycerides such as this compound from complex biological matrices requires robust and sensitive analytical techniques. Below are detailed protocols for common methodologies employed in lipidomics.
Analysis of Triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of intact triglycerides, a derivatization step to form fatty acid methyl esters (FAMEs) is necessary for GC-MS analysis.[3]
a. Lipid Extraction (Modified Folch Method) [3]
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully transfer the lower organic (chloroform) layer containing the lipids to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
b. Transesterification to Fatty Acid Methyl Esters (FAMEs) [3]
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Securely cap the tube and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
c. GC-MS Analysis
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute all FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. FAMEs are identified by their characteristic fragmentation patterns and retention times.
Analysis of Intact Triglycerides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact triglycerides, providing information on the complete molecular species.
a. Lipid Extraction (Modified Bligh & Dyer Method) [4]
-
Thaw 100 µL of plasma on ice.
-
Add an internal standard (e.g., triheptadecanoin).
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase.
-
Dry the solvent under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water at 2:1:1, v/v/v).[4]
-
LC Column: A C18 reversed-phase column is commonly used for triglyceride separation.[4]
-
Mobile Phase: A gradient of acetonitrile/water and isopropanol, both containing ammonium (B1175870) formate (B1220265) and formic acid, is effective.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Triglycerides are typically detected as ammonium adducts.[6] Multiple reaction monitoring (MRM) is employed for quantification, using transitions where the precursor ion is the triglyceride adduct and the product ion results from the neutral loss of a fatty acid.[5]
Biological Significance and Signaling Pathways
Triglycerides are central to energy metabolism and are implicated in various signaling pathways. While this compound is primarily an energy storage molecule, its components and metabolites, such as diacylglycerol (DAG), are potent second messengers.
Triglyceride Metabolism
The synthesis and breakdown of triglycerides are tightly controlled by hormonal and nutritional signals. Insulin (B600854) promotes triglyceride synthesis and storage, while glucagon (B607659) stimulates lipolysis, the breakdown of triglycerides into fatty acids and glycerol.[1][2]
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol, which can be derived from triglycerides, is a critical second messenger that activates Protein Kinase C (PKC).[7][8] The DAG signaling pathway is involved in a multitude of cellular processes, including cell growth, proliferation, and insulin secretion.[7][9][10]
References
- 1. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 2. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diacylglycerol pathway | PPTX [slideshare.net]
Methodological & Application
Synthesis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG), a mixed-acid triglyceride with significant potential in pharmaceutical research and development. Its defined structure makes it a valuable component in the formulation of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to enhance the solubility, stability, and bioavailability of therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DSPG is fundamental for its synthesis, characterization, and application in formulation development.
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₀₆O₆ | [1][2] |
| Molecular Weight | 863.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 2177-99-3 | [1][3] |
| Synonyms | 1,2-Stearin-3-Palmitin, TG(18:0/18:0/16:0) | [1][3] |
| Solubility | Chloroform: 10 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Purity | ≥95% | [1][4] |
Applications in Drug Delivery Systems
DSPG is a key excipient in the development of lipid-based nanoparticles. Its solid nature at physiological temperatures provides a stable matrix for encapsulating lipophilic drugs, thereby protecting them from degradation and enabling controlled release.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate liquid lipids into the solid matrix. Both are effective in:
-
Enhancing Bioavailability: Improving the uptake of poorly water-soluble drugs.
-
Controlled Release: Modifying the release profile of the encapsulated drug.
-
Targeted Delivery: The surface of these nanoparticles can be functionalized for targeted delivery to specific tissues or cells.
The following diagram illustrates the general structure of a drug-loaded solid lipid nanoparticle.
Caption: General structure of a drug-loaded Solid Lipid Nanoparticle.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
The chemical synthesis of DSPG requires a protecting group strategy to achieve the specific placement of the stearoyl and palmitoyl (B13399708) chains on the glycerol (B35011) backbone. A direct reaction of glycerol with a mixture of stearic and palmitic acids would lead to a random assortment of triglycerides. The following is a four-step process.
Step 1: Protection of Glycerol
The sn-1 and sn-3 hydroxyl groups of glycerol are protected, leaving the sn-2 hydroxyl group available for the first acylation.
-
Materials: rac-glycerol, benzaldehyde (B42025), toluene, p-toluenesulfonic acid.
-
Procedure:
-
Dissolve rac-glycerol (1 equivalent) and benzaldehyde (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 1,3-O-Benzylidene-rac-glycerol.
-
Step 2: Acylation of the sn-2 Position
The free sn-2 hydroxyl group is acylated with stearoyl chloride.
-
Materials: 1,3-O-Benzylidene-rac-glycerol, stearoyl chloride, dry pyridine (B92270), dry dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 1,3-O-Benzylidene-rac-glycerol (1 equivalent) in dry DCM under an inert atmosphere.
-
Add dry pyridine (1.5 equivalents).
-
Cool the solution to 0°C.
-
Add a solution of stearoyl chloride (1.2 equivalents) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield crude 2-Stearoyl-1,3-O-benzylidene-rac-glycerol. Purify by flash column chromatography.
-
Step 3: Deprotection
The benzylidene protecting group is removed to yield 1,2-distearoyl-rac-glycerol (B72507).
-
Materials: 2-Stearoyl-1,3-O-benzylidene-rac-glycerol, Palladium on activated carbon (Pd/C), ethanol (B145695) or ethyl acetate, hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 2 in ethanol or ethyl acetate.
-
Add 10 mol% Pd/C catalyst.
-
Subject the mixture to catalytic hydrogenation using a hydrogen-filled balloon at atmospheric pressure.
-
Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Remove the catalyst by filtration through Celite®.
-
Concentrate the filtrate to obtain crude 1,2-distearoyl-rac-glycerol.
-
Step 4: Final Acylation of the sn-3 Position
The free sn-3 hydroxyl group is acylated with palmitoyl chloride to yield the final product.
-
Materials: 1,2-distearoyl-rac-glycerol, palmitoyl chloride, dry pyridine, dry DCM.
-
Procedure:
-
Dissolve the crude 1,2-distearoyl-rac-glycerol (1 equivalent) in dry DCM under an inert atmosphere.
-
Add dry pyridine (1.5 equivalents).
-
Cool the solution to 0°C.
-
Add a solution of palmitoyl chloride (1.2 equivalents) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC.
-
Work-up as described in Step 2.
-
Purify the final product, this compound, by flash column chromatography on silica (B1680970) gel, followed by recrystallization.
-
The following diagram outlines the chemical synthesis workflow.
Caption: Workflow for the chemical synthesis of DSPG.
Protocol 2: Enzymatic Synthesis of this compound
Enzymatic synthesis offers a milder and more specific alternative to chemical methods. A two-step process using lipases is typically employed.
Step 1: Ethanolysis to Produce sn-2 Monoacylglycerol
-
Materials: A triglyceride rich in stearic acid (e.g., tristearin), ethanol, sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM).
-
Procedure:
-
Mix the starting triglyceride with ethanol.
-
Add the immobilized lipase.
-
Incubate the reaction at a controlled temperature with shaking.
-
Monitor the formation of 2-stearoyl-monoacylglycerol by TLC or HPLC.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Step 2: Esterification to form DSPG
-
Materials: 2-stearoyl-monoacylglycerol, palmitic acid or its ethyl ester, lipase (e.g., Novozym 435).
-
Procedure:
-
Mix the 2-stearoyl-monoacylglycerol with palmitic acid or its ester.
-
Add the lipase.
-
Conduct the reaction under vacuum to remove water or ethanol produced.
-
Monitor the formation of DSPG by chromatography.
-
After the reaction, inactivate or remove the enzyme and purify the product.
-
The workflow for enzymatic synthesis is depicted below.
References
Application Notes and Protocols for 1,2-Distearoyl-3-palmitoyl-rac-glycerol as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol, a triglyceride with the notation TG(18:0/18:0/16:0), is a high-purity lipid standard essential for accurate and reproducible quantitative analysis in mass spectrometry-based lipidomics.[1] Its well-defined chemical structure and physical properties make it an ideal tool for method development, system suitability testing, and as an internal standard for the quantification of triglycerides in complex biological matrices. This document provides detailed application notes and experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of TG(18:0/18:0/16:0) is fundamental for its effective use as a standard.
| Property | Value | Source |
| Synonyms | 1,2-Stearin-3-Palmitin; TG(18:0/18:0/16:0) | [1] |
| Molecular Formula | C₅₅H₁₀₆O₆ | [1] |
| Formula Weight | 863.4 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Chloroform (B151607): 10 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Applications in Mass Spectrometry
TG(18:0/18:0/16:0) serves several critical functions in quantitative lipidomics:
-
External Standard for Calibration: It is used to generate calibration curves for the absolute quantification of other triglycerides. By preparing a series of known concentrations, a linear relationship between signal intensity and concentration can be established.[2]
-
System Suitability Standard: Regular injection of a known concentration of TG(18:0/18:0/16:0) allows for the monitoring of the LC-MS system's performance over time. This includes assessing chromatographic resolution, peak shape, and mass accuracy, ensuring data quality and consistency across analytical batches.
-
Internal Standard: While less common for this specific endogenous lipid, structurally similar, odd-chain, or isotopically labeled triglycerides are frequently used as internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response.[3]
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable standard solutions for calibration and system suitability testing.
Materials:
-
This compound
-
Chloroform, HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Volumetric flasks, amber glass
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve the lipid in a 1 mL amber glass volumetric flask using chloroform.
-
Ensure complete dissolution by gentle vortexing.
-
Store the stock solution at -20°C.
-
-
Working Solutions (e.g., 1-1000 ng/mL):
-
Prepare a series of working solutions by serial dilution of the stock solution.
-
A recommended diluent is a mixture of isopropanol and acetonitrile (90:10, v/v), which is often compatible with reversed-phase LC mobile phases.[3]
-
The concentration range for the calibration curve should encompass the expected concentration of the analytes in the samples.
-
Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
Objective: To efficiently extract triglycerides from a biological matrix (e.g., plasma) for LC-MS/MS analysis.[3]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile, 1:1, v/v).
LC-MS/MS Analysis of Triglycerides
Objective: To separate and detect TG(18:0/18:0/16:0) and other triglycerides using LC-MS/MS.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[3]
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | Start at a lower percentage of Mobile Phase B, gradually increasing to elute triglycerides. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-99% B; 15-18 min, 99% B; 18-18.1 min, 99-30% B; 18.1-20 min, 30% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH₄]⁺ |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Typically in the range of 30-45 eV; requires optimization for the specific instrument and analyte.[4][5] |
MRM Transitions for TG(18:0/18:0/16:0):
The precursor ion for TG(18:0/18:0/16:0) is its ammonium adduct [M+NH₄]⁺. The product ions are generated by the neutral loss of one of the fatty acid chains (stearic acid or palmitic acid) along with the ammonium adduct.[6]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 880.8 | 607.6 | Stearic Acid (C18:0) + NH₃ |
| 880.8 | 579.5 | Palmitic Acid (C16:0) + NH₃ |
Note: The exact m/z values may vary slightly depending on the instrument's calibration.
Data Presentation and Quantitative Analysis
Calibration Curve
For absolute quantification, a calibration curve should be generated by analyzing the working standard solutions at different concentrations.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | User-determined value |
| 5 | User-determined value |
| 10 | User-determined value |
| 50 | User-determined value |
| 100 | User-determined value |
| 500 | User-determined value |
| 1000 | User-determined value |
A linear regression of the peak area versus concentration will yield a calibration equation (y = mx + c) with a correlation coefficient (R²) that should be >0.99 for a reliable quantitative method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ should be experimentally determined to define the sensitivity of the method. The LOD is typically defined as a signal-to-noise ratio of 3, while the LOQ is a signal-to-noise ratio of 10.[7]
| Parameter | Expected Value |
| LOD | Low ng/mL range |
| LOQ | Low to mid ng/mL range |
Note: These values are estimates and must be determined experimentally on the specific LC-MS system being used.
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative triglyceride analysis.
Triglyceride Metabolism Pathway
Caption: Simplified overview of triglyceride synthesis and breakdown pathways.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Incorporating Triglycerides into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of triglycerides into various model membrane systems, including liposomes, supported lipid bilayers, and lipid monolayers. This document offers a comparative overview of different methodologies, quantitative data on formulation characteristics, and step-by-step experimental protocols to guide researchers in developing triglyceride-containing model membranes for various applications, such as drug delivery and studies of lipid metabolism.
Introduction
Model membranes are indispensable tools in biophysical and pharmaceutical research, providing simplified and controllable systems to mimic the complex environment of cellular membranes.[1] Triglycerides, the primary components of lipid droplets, are increasingly recognized for their roles in cellular processes beyond simple energy storage, including signaling and membrane trafficking.[2] Incorporating triglycerides into model membranes allows for the investigation of their influence on membrane structure and function, as well as the development of novel lipid-based drug delivery systems.[3][4] However, the low solubility of triglycerides in phospholipid bilayers presents a significant challenge.[1] This document outlines effective protocols to overcome this challenge and characterize the resulting triglyceride-enriched model membranes.
Comparative Data of Liposome (B1194612) Formulations
The choice of preparation method and lipid composition significantly impacts the physicochemical properties of the resulting liposomes, such as particle size, polydispersity index (PDI), and the efficiency of triglyceride and drug incorporation.
Table 1: Influence of Triglyceride Incorporation on the Physicochemical Properties of Paclitaxel (PTX)-Loaded Liposomes
| Liposome Composition (molar ratio) | Triglyceride (Captex 300) | Mean Diameter (nm) ± SD | Polydispersity Index (PI) ± SD | PTX Loading (mol%) |
| DMPC:CHOL (7:1) | Without | 150.3 ± 12.1 | 0.21 ± 0.04 | ~0.6 |
| DMPC:CHOL (7:1) | With | 175.4 ± 15.8 | 0.18 ± 0.03 | ~6.0 |
| DMPC:CHOL:PE-PEG (35:5:2) | Without | 120.7 ± 9.5 | 0.15 ± 0.02 | ~4.0 |
| DMPC:CHOL:PE-PEG (35:5:2) | With | 135.2 ± 11.3 | 0.12 ± 0.01 | ~6.6 |
Data adapted from studies on the effect of medium-chain triglycerides on paclitaxel-loaded liposomes.[3] DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; CHOL: Cholesterol; PE-PEG: N-(Carbonyl-methoxypolyethyleneglycol 2000)-1, 2-distearoyl-sn-glycero-3-phosphoethanolamine.
Table 2: Solubility Limits of Triglycerides in Phosphatidylcholine (PC) Bilayers
| Triglyceride | Phospholipid | Cholesterol Content (mol%) | Solubility Limit (mol%) |
| Triolein | Egg PC | 0 | ~3 |
| Trioctanoin | Egg PC | 0 | ~10 |
| Triolein | Egg PC | 33 | ~1.5 |
| Trioctanoin | Egg PC | 30 | ~3 |
Data from 13C-NMR studies on the solubility of triglycerides in phospholipid vesicles.[1][5]
Experimental Protocols
Protocol 1: Preparation of Triglyceride-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing triglycerides using the well-established thin-film hydration method followed by extrusion to control vesicle size.
Materials:
-
Phospholipids (B1166683) (e.g., DOPC, DMPC)
-
Cholesterol
-
Triglyceride (e.g., Triolein, Captex 300)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesterol, and triglycerides in chloroform in a round-bottom flask. A typical starting point is a 3-5 mol% triglyceride concentration relative to total lipids to stay within the solubility limit of the bilayer.[1]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to evaporate the chloroform. This will form a thin lipid film on the inner surface of the flask.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath for 1-2 hours at a temperature above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To facilitate the dispersion of the lipid film, briefly sonicate the MLV suspension in a bath sonicator for 2-5 minutes.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid transition temperature.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.[6]
-
-
Characterization:
-
Determine the particle size and polydispersity index of the liposomes using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) with negative staining.
-
Quantify the triglyceride and phospholipid content using HPLC with an Evaporative Light Scattering Detector (ELSD) to determine the incorporation efficiency.[7]
-
Protocol 2: Formation of Triglyceride-Containing Supported Lipid Bilayers (SLBs)
This protocol describes the formation of a supported lipid bilayer containing triglycerides on a solid substrate, such as glass or mica, via the vesicle fusion method.
Materials:
-
Triglyceride-containing liposomes (prepared as in Protocol 1)
-
Glass coverslips or mica discs
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or a suitable cleaning agent (e.g., 10M NaOH).[6]
-
Deionized water
-
PBS with 5 mM CaCl2
-
Spinner or nitrogen gas stream for drying
Procedure:
-
Substrate Cleaning:
-
Clean the glass coverslips thoroughly. A common method is to sonicate in a cleaning solution (e.g., 10M NaOH for 15 minutes, followed by 70% ethanol (B145695) for 5 minutes) and then rinse extensively with deionized water.[6]
-
Dry the cleaned coverslips under a stream of nitrogen or in a spin coater. A clean, hydrophilic surface is crucial for SLB formation.
-
-
Vesicle Fusion:
-
Place the cleaned coverslip in a suitable chamber.
-
Add the triglyceride-containing liposome suspension (diluted in PBS with 5 mM CaCl2) to the surface of the coverslip. The calcium ions facilitate vesicle rupture and fusion.[8]
-
Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and the formation of a continuous lipid bilayer.
-
-
Washing:
-
Gently rinse the surface with an excess of PBS to remove any unfused or excess vesicles.
-
-
Characterization:
-
Confirm the formation of a fluid and continuous bilayer using Fluorescence Recovery After Photobleaching (FRAP) microscopy with a fluorescently labeled lipid incorporated into the liposomes.
-
Characterize the topography and identify potential triglyceride-rich domains using Atomic Force Microscopy (AFM).[9]
-
Protocol 3: Preparation of Triglyceride-Containing Lipid Monolayers
This protocol details the formation of a lipid monolayer containing triglycerides at the air-water interface using a Langmuir trough, a technique useful for studying surface pressure-area isotherms and protein-lipid interactions.
Materials:
-
Langmuir trough with movable barriers and a surface pressure sensor
-
Phospholipids and triglycerides
-
Chloroform
-
Aqueous subphase (e.g., PBS)
-
Microsyringe
Procedure:
-
Trough Preparation:
-
Clean the Langmuir trough and barriers meticulously with appropriate solvents (e.g., ethanol, chloroform) and then rinse thoroughly with deionized water.
-
Fill the trough with the desired aqueous subphase.
-
-
Lipid Spreading:
-
Prepare a solution of phospholipids and triglycerides in chloroform at a known concentration.
-
Using a microsyringe, carefully deposit small droplets of the lipid solution onto the surface of the aqueous subphase. The solvent will evaporate, leaving a lipid monolayer at the air-water interface.[10]
-
-
Isotherm Measurement:
-
Allow the monolayer to equilibrate.
-
Compress the monolayer by moving the barriers at a constant rate while recording the surface pressure as a function of the area per molecule. This generates a surface pressure-area isotherm, which provides information about the packing and phase behavior of the lipid mixture.
-
-
Characterization and Application:
-
The monolayer can be transferred to a solid support for further analysis by techniques like AFM.
-
Protein binding to the triglyceride-containing monolayer can be studied by injecting the protein into the subphase and monitoring the change in surface pressure or by using fluorescence microscopy if the protein or lipids are labeled.[11]
-
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing triglyceride-containing liposomes.
Logical Relationship in Supported Lipid Bilayer Formation
References
- 1. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of medium chain triacylglycerols into phospholipid bilayers: effect of long chain triacylglycerols, cholesterol, and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application of 1,2-Distearoyl-3-palmitoyl-rac-glycerol in Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a triglyceride composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position.[1][2][3] As a high-melting-point, solid lipid at physiological temperatures, it is a prime candidate for the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These advanced delivery platforms offer numerous advantages, including enhanced bioavailability of poorly soluble drugs, controlled and sustained release profiles, and improved drug stability. The solid matrix of nanoparticles formulated with this compound can effectively encapsulate lipophilic drugs, protecting them from enzymatic degradation and enabling targeted delivery.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for the successful design and development of lipid nanoparticle formulations.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₆O₆ | [2][4] |
| Molecular Weight | 863.43 g/mol | [3][4] |
| Appearance | Crystalline solid | [2] |
| Melting Point | High (similar to tristearin (B179404) at ~72°C) | [5][6] |
| Solubility | Soluble in chloroform | [2] |
| Polymorphism | Exhibits polymorphic behavior (α, β', β forms), which influences drug loading and release. | [6] |
Applications in Drug Delivery
The primary application of this compound in drug delivery research lies in its use as a core matrix material for SLNs and NLCs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the liquid lipid (oil) of a conventional o/w emulsion is replaced by a solid lipid.[7] The solid nature of this compound provides a stable matrix for controlled drug release.[7] The highly ordered crystalline structure of SLNs made with single, high-purity lipids can sometimes limit high drug loading due to potential drug expulsion.[7]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs. They are formulated by blending the solid lipid (e.g., this compound) with a liquid lipid (oil). This creates a less ordered, imperfect lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.
The use of high-melting-point triglycerides like this compound is particularly advantageous for achieving sustained drug release profiles.[8]
Illustrative Performance Data
While specific quantitative data for drug delivery systems exclusively utilizing this compound is not extensively available in the public domain, the following tables present representative data based on the typical performance of SLNs and NLCs formulated with similar high-melting-point triglycerides like tristearin. This data should be considered as a starting point for formulation optimization.
Table 1: Typical Formulation Parameters and Physicochemical Characteristics of Drug-Loaded Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Composition | This compound | This compound : Oleic Acid (80:20 w/w) |
| Drug | Model Lipophilic Drug (e.g., Paclitaxel) | Model Lipophilic Drug (e.g., Paclitaxel) |
| Surfactant | Poloxamer 188 | Poloxamer 188 |
| Particle Size (nm) | 150 - 300 | 100 - 250 |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 |
| Zeta Potential (mV) | -20 to -30 | -20 to -30 |
| Drug Loading (%) | 1 - 5 | 5 - 10 |
| Encapsulation Efficiency (%) | > 80 | > 90 |
Table 2: Illustrative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - SLNs | Cumulative Release (%) - NLCs |
| 1 | 15 | 25 |
| 4 | 30 | 45 |
| 8 | 45 | 65 |
| 12 | 60 | 80 |
| 24 | 85 | 95 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of SLNs and NLCs using this compound.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This method involves the dispersion of a molten lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-pressure homogenization to form a nanoemulsion, which upon cooling solidifies into SLNs.
Materials:
-
This compound
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with hot plate
Procedure:
-
Preparation of the Lipid Phase:
-
Melt this compound at a temperature 5-10°C above its melting point (approximately 75-80°C).
-
Dissolve the lipophilic drug in the molten lipid with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]
- 4. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High melting lipid based approach for drug delivery: solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a triacylglycerol (TAG) containing two stearic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] This asymmetrical saturated TAG is found in various natural fats and oils, such as cocoa butter, lard, and cod liver oil.[1][2] Its analysis is crucial in food science for authentication and quality control, as well as in pharmaceutical and cosmetic industries where it may be used as an excipient or component in formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex lipid mixtures, including TAGs.[3] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] In the analysis of triacylglycerols, separation is achieved based on the total number of carbon atoms and the degree of unsaturation of the fatty acid chains.[3] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar analytes (like TAGs) are retained longer on the column. Gradient elution, where the mobile phase composition is changed over time to increase its non-polar character, is typically employed to achieve optimal separation of complex lipid mixtures.[5][6] An ELSD is a universal detector suitable for non-volatile analytes like TAGs that lack a UV chromophore, providing a response proportional to the mass of the analyte.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Chloroform (B151607)
-
HPLC-grade water (18 MΩ resistivity)
-
Nitrogen gas for detector and solvent evaporation
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD), e.g., Agilent 1290 Infinity II ELSD.
-
Column: ZORBAX RRHT StableBond C18, 3.0 mm × 150 mm, 1.8 µm particle size, or equivalent high-resolution C18 column.[6]
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Isopropanol (IPA)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Nebulizer Temperature: 30°C
-
ELSD Evaporator Temperature: 50°C
-
ELSD Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)
Gradient Elution Program:
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (IPA) |
| 0.0 | 80 | 20 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 ACN:IPA) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: For samples containing this compound (e.g., lipid extracts from food or pharmaceutical formulations), dissolve a known amount of the sample in chloroform. The final concentration should be adjusted to fall within the calibration range of the working standards.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (80% ACN, 20% IPA) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Perform a blank injection (80:20 ACN:IPA) between sample injections to prevent carryover.
-
Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected chromatographic performance and calibration data for the analysis of this compound.
| Parameter | Value |
| Retention Time (tR) | ~18.5 min (Expected) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Note: These are typical expected values. Actual values must be determined during method validation in your laboratory.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Interdependencies of key parameters in the HPLC method.
References
Application Notes and Protocols for NMR Spectroscopy of Mixed-Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed structural and quantitative analysis of mixed-acid triglycerides.[1] This method provides comprehensive information on fatty acid composition, their positional distribution (regiospecificity) on the glycerol (B35011) backbone, and the degree of unsaturation.[2][3] Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in lipidomics, offering insights into the alterations in lipid structures and their biological dynamics.[2][4] These application notes provide detailed protocols for sample preparation, data acquisition, and analysis for the study of mixed-acid triglycerides.
Principle of the Method
The analysis of triglycerides by NMR is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit unique resonance frequencies when placed in a magnetic field.[5] These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of various functional groups within the triglyceride molecule.[1]
Key diagnostic regions in the ¹H and ¹³C NMR spectra provide specific structural and quantitative information:
-
¹H NMR: Allows for rapid and simultaneous quantification of different fatty acid classes (saturated, monounsaturated, polyunsaturated) by integrating the signals of specific protons, such as olefinic, allylic, and terminal methyl protons.[6][7]
-
¹³C NMR: Offers detailed insights into the fatty acid composition and their positional distribution. The chemical shifts of the carbonyl and olefinic carbons can differ based on whether the fatty acid is esterified at the primary (sn-1, sn-3) or secondary (sn-2) position of the glycerol backbone.[1][8]
Experimental Protocols
I. Sample Preparation
A crucial step for obtaining high-quality NMR spectra is the proper preparation of the triglyceride sample. This typically involves lipid extraction and dissolution in a suitable deuterated solvent.
A. Lipid Extraction (from tissues or cells)
-
Homogenization: Homogenize the biological sample (e.g., liver or adipose tissue) in a suitable solvent system. The Folch method or a modification thereof is commonly employed.[1]
-
Solvent Extraction: Add a chloroform (B151607):methanol mixture (typically 2:1 v/v) to the homogenized sample and vortex thoroughly.
-
Phase Separation: Induce phase separation by adding water or a saline solution. The lower chloroform phase will contain the lipids.
-
Isolation: Carefully collect the lower lipid-containing phase.
-
Drying: Evaporate the solvent under a stream of nitrogen and then dry the lipid extract under vacuum to remove any residual solvent.[1]
B. Dissolution for NMR Analysis
-
Solvent Selection: Dissolve the dried lipid extract in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[1] The solvent should contain an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.[1]
-
Concentration: For quantitative ¹³C NMR, a higher sample concentration is generally recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]
-
Transfer to NMR Tube: Transfer the dissolved sample into a 5mm NMR tube.[9] Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4 cm).[1]
-
Filtration (Optional): If the sample contains any particulate matter, filter it through a glass wool plug directly into the NMR tube to prevent signal broadening.[1]
II. NMR Data Acquisition
A. ¹H NMR Spectroscopy
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal dispersion.[4]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient. For samples with a wide dynamic range, a presaturation sequence (e.g., noesygppr1d) can be used to suppress the residual water signal.[10]
-
Temperature: Set the probe temperature to a constant value, for example, 25°C (298 K) or 37°C (310 K).[4][10]
-
Spectral Width: Set a spectral width that encompasses all proton signals of interest (e.g., 8 kHz).[4]
-
Pulse Width: Use a 90° pulse.[4]
-
Relaxation Delay (d1): For quantitative analysis, a fully relaxed spectrum is necessary. A long relaxation delay (e.g., 5 times the longest T1 relaxation time, typically 5-8 seconds) should be used.[4]
-
Acquisition Time (aq): Set an appropriate acquisition time (e.g., 2-3 seconds).[4][11]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).[4][12]
-
B. ¹³C NMR Spectroscopy
-
Spectrometer Setup: Utilize a high-field NMR spectrometer equipped with a broadband probe.[4]
-
Acquisition Parameters:
-
Pulse Sequence: For quantitative analysis, use an inverse-gated decoupling sequence. This sequence decouples the protons only during acquisition, which suppresses the Nuclear Overhauser Effect (NOE) and allows for accurate integration.[1]
-
Temperature: Maintain a constant temperature, for example, 25°C.[4]
-
Spectral Width: Set a wide spectral width to cover all carbon signals (e.g., 30 kHz or ~200-250 ppm).[4]
-
Pulse Width: A 70° pulse can be used to shorten the relaxation delay.[4]
-
Relaxation Delay (d1): For rigorous quantitative analysis, a long relaxation delay is required to allow for complete signal decay.[4] The use of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can significantly shorten the required delay.[13]
-
Acquisition Time (aq): Set an appropriate acquisition time (e.g., 2.5 seconds).[4]
-
Number of Scans (ns): A large number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1,000-15,000 scans).[4]
-
Data Presentation
Quantitative Data Summary
The chemical shifts of protons and carbons in triglycerides are indicative of their chemical environment. The following tables summarize the typical chemical shift ranges for the major functional groups in mixed-acid triglycerides.
Table 1: Typical ¹H NMR Chemical Shifts for Triglycerides in CDCl₃
| Protons | Chemical Shift (ppm) | Description |
| -CH=CH- | 5.30 - 5.40 | Olefinic protons of unsaturated fatty acids[7][14] |
| -CH(OCOR)- | 5.25 - 5.30 | Methylene proton on the sn-2 position of the glycerol backbone[7] |
| -CH₂(OCOR)- | 4.10 - 4.35 | Methylene protons on the sn-1 and sn-3 positions of the glycerol backbone[7][14] |
| =CH-CH₂-CH= | 2.75 - 2.85 | Bis-allylic protons (e.g., in linoleic and linolenic acids) |
| -CH₂-C=O | 2.25 - 2.35 | Protons alpha to the carbonyl group[7][12] |
| -CH₂-CH=CH- | 2.00 - 2.10 | Allylic protons[7][14] |
| -OCO-CH₂-CH₂- | 1.60 - 1.65 | Protons beta to the carbonyl group[14] |
| -(CH₂)n- | 1.25 - 1.40 | Methylene protons of the fatty acid chains[7] |
| -CH₃ | 0.85 - 0.95 | Terminal methyl protons of the fatty acid chains[7][14] |
| =CH-CH₂-CH₃ | 0.95 - 1.00 | Terminal methyl protons of ω-3 fatty acids (e.g., linolenic acid) |
Table 2: Typical ¹³C NMR Chemical Shifts for Triglycerides in CDCl₃
| Carbons | Chemical Shift (ppm) | Description |
| -C=O (sn-1,3) | 173.2 - 173.3 | Carbonyl carbons at the primary positions of the glycerol backbone[1] |
| -C=O (sn-2) | 172.8 - 172.9 | Carbonyl carbon at the secondary position of the glycerol backbone[1] |
| -CH=CH- | 127.0 - 132.0 | Olefinic carbons of unsaturated fatty acids[1] |
| -CH(OCOR)- | 68.8 - 69.1 | Methylene carbon at the sn-2 position of the glycerol backbone[1][15] |
| -CH₂(OCOR)- | 62.0 - 62.2 | Methylene carbons at the sn-1 and sn-3 positions of the glycerol backbone[1][15] |
| -CH₂-C=O | 34.0 - 34.2 | Carbon alpha to the carbonyl group |
| -(CH₂)n- | 22.0 - 32.0 | Methylene carbons of the fatty acid chains |
| -CH₃ | 14.0 - 14.2 | Terminal methyl carbon of the fatty acid chains |
Visualizations
Caption: General experimental workflow for NMR analysis of mixed-acid triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of nuclear magnetic resonance in lipid analyses: An emerging powerful tool for lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. youtube.com [youtube.com]
- 6. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.bangor.ac.uk [research.bangor.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG) is a mixed-acid triglyceride of significant interest in the pharmaceutical and food industries. Its physical properties, largely dictated by its crystalline form, are critical for product stability, bioavailability, and texture. Like many triglycerides, DSPG exhibits polymorphism, the ability to exist in multiple crystalline forms (e.g., α, β', β), each with distinct melting points, solubilities, and thermodynamic stabilities.[1][2][3] Controlling the crystallization process is therefore paramount to obtaining the desired polymorph and ensuring consistent product quality.
These application notes provide a comprehensive overview of the principles and techniques for the crystallization of DSPG, drawing upon established methodologies for similar triglycerides. The provided protocols offer a starting point for laboratory-scale crystallization and characterization.
Factors Influencing Triglyceride Crystallization and Polymorphism
The crystallization of triglycerides is a complex process influenced by a multitude of factors that dictate the nucleation, growth, and polymorphic form of the resulting crystals. Understanding and controlling these factors are crucial for achieving the desired material properties.
A summary of key influencing factors is presented below:
| Factor | Influence on Crystallization |
| Cooling Rate | A high cooling rate often leads to the formation of the metastable α-form, while slower cooling allows for the formation of more stable β' and β forms.[4][5] |
| Temperature | Crystallization temperature directly impacts the rate of nucleation and crystal growth. Isothermal crystallization at specific temperatures can be used to target specific polymorphs.[6][7] |
| Solvent | The choice of solvent affects the solubility of the triglyceride and can influence the resulting polymorph. Different solvents can promote the formation of different crystal structures. |
| Agitation | Stirring or agitation can influence nucleation rates and crystal size distribution. |
| Purity of the Melt | Impurities can act as nucleation sites, affecting the crystallization process. |
| Minor Components | The presence of other glycerides (mono- or diglycerides) can either accelerate or retard crystallization and influence the final polymorphic form.[2] |
Experimental Protocols
The following protocols provide a general framework for the melt and solvent crystallization of DSPG. Researchers should consider these as starting points and optimize the parameters based on their specific requirements.
Protocol 1: Melt Crystallization for Polymorph Screening
This protocol is designed for screening different polymorphic forms of DSPG by controlling the cooling rate from the melt.
Materials and Equipment:
-
This compound (DSPG)
-
Differential Scanning Calorimeter (DSC)
-
Hot-stage microscope
-
X-ray Diffractometer (XRD)
-
Sample pans for DSC
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of DSPG into a DSC sample pan.
-
Melting: Heat the sample in the DSC to a temperature approximately 20°C above its final melting point and hold for 10 minutes to erase any crystal memory.
-
Controlled Cooling: Cool the molten sample at a controlled rate. Suggested cooling rates for screening are:
-
Fast cooling: 20°C/min
-
Medium cooling: 5°C/min
-
Slow cooling: 1°C/min
-
-
Isothermal Crystallization (Optional): For more specific polymorph targeting, after the initial cooling, hold the sample at a specific isothermal temperature for a defined period (e.g., 30-60 minutes) to allow for crystal maturation.
-
Analysis:
-
DSC: After the cooling and optional isothermal step, heat the sample at a controlled rate (e.g., 5°C/min) to observe melting endotherms corresponding to the different polymorphs.
-
Hot-Stage Microscopy: Observe the crystal morphology during cooling and heating to visually identify different crystal habits.
-
XRD: Analyze the crystalline powder at different temperatures to determine the crystal packing and identify the specific polymorphic form (α, β', or β).
-
Protocol 2: Solvent Crystallization for Purification and Polymorph Control
This protocol describes a general method for crystallizing DSPG from a solvent, which can be used for purification and to target specific polymorphs.
Materials and Equipment:
-
This compound (DSPG)
-
High-purity solvent (e.g., acetone, hexane, isopropanol)
-
Crystallization vessel with stirring capability
-
Temperature-controlled bath
-
Filtration apparatus (e.g., Büchner funnel, vacuum filter)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the DSPG in the chosen solvent at a temperature above its dissolution point. The solvent-to-lipid ratio will need to be optimized, but a starting point of 10:1 (v/w) is suggested.
-
Controlled Cooling: Cool the solution at a controlled rate to the desired crystallization temperature. Slower cooling rates generally yield larger and more stable crystals.
-
Isothermal Crystallization: Maintain the solution at the crystallization temperature for a period of time (e.g., 2-24 hours) to allow for complete crystallization. Gentle agitation may be applied to prevent the formation of large agglomerates.
-
Crystal Harvesting: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at a temperature below the melting point of the lowest-melting polymorph to remove any residual solvent.
-
Characterization: Analyze the dried crystals using DSC and XRD to determine their purity and polymorphic form.
Data Presentation
The following table summarizes the expected outcomes based on the crystallization of similar triglycerides. This should be used as a guide for designing experiments with DSPG.
| Parameter | Condition | Expected Polymorph | Analytical Technique |
| Cooling Rate | Fast (e.g., >10°C/min) | α (metastable) | DSC, XRD |
| Slow (e.g., <2°C/min) | β' or β (more stable) | DSC, XRD | |
| Isothermal Temp. | Low (just below melting) | α or β' | DSC, XRD |
| High (closer to stable m.p.) | β | DSC, XRD | |
| Solvent | Acetone | Often yields β' form | XRD |
| Hexane | Can favor β form | XRD |
Visualizations
Experimental Workflow for DSPG Crystallization
Caption: Experimental workflow for DSPG crystallization.
Factors Influencing Triglyceride Polymorphism
References
- 1. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spxflow.com [spxflow.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Distearoyl-3-palmitoyl-rac-glycerol in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol is an asymmetric triacylglycerol (TAG) naturally present in various food fats, including cocoa butter, lard, and cod liver oil.[1][2][3] Its specific molecular structure, with two stearic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone, imparts unique physicochemical properties that are of significant interest in food science research.[1][4] The arrangement of fatty acids on the glycerol backbone plays a crucial role in determining the physical characteristics of fats, such as their melting and crystallization behavior, which in turn affects the texture, mouthfeel, and stability of food products.[5]
These application notes provide an overview of the use of this compound in food science research, with a focus on its role in understanding and controlling fat crystallization, texture modification, and as an analytical standard. Detailed protocols for its synthesis, analysis, and application in model food systems are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₆O₆ | [6] |
| Molecular Weight | 863.43 g/mol | [6] |
| CAS Number | 2177-99-3 | [6] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | Not explicitly stated for the pure compound in search results. As a component of complex fats, its melting behavior is part of a broader profile. | |
| Solubility | Soluble in chloroform. May be soluble in DMSO, ethanol, and DMF with effort. | [1] |
Applications in Food Science Research
The unique asymmetric structure of this compound makes it a valuable tool for investigating several aspects of food science:
-
Fat Crystallization and Polymorphism: The arrangement of fatty acids in a TAG influences how it packs into a crystal lattice. Asymmetric TAGs like this compound can disrupt the highly ordered crystal structures formed by symmetric TAGs.[5] This property is crucial in controlling the polymorphic behavior of fats, which is critical for the desired texture and melting profile of products like chocolate.[5] The study of how specific TAGs influence crystallization can lead to improved control over food texture and stability.
-
Texture and Mouthfeel of Food Products: The melting profile of a fat is a key determinant of the mouthfeel of a food product. The presence of specific TAGs can modify the solid fat content (SFC) profile of a fat blend, influencing its hardness and how it melts in the mouth. Research on the impact of asymmetric TAGs on the texture of dark chocolate has shown that the composition of TAGs is critical for achieving the desired hardness and melting characteristics without the need for tempering.[5]
-
Inhibition of Fat Bloom in Confectionery: Fat bloom, the whitish coating that can appear on chocolate, is a major quality issue and is related to the recrystallization of fats.[7] The inclusion of specific TAGs can influence the stability of the fat crystal network and potentially inhibit the formation of fat bloom.[8][9] Research has shown that fats with high levels of certain symmetric TAGs can improve heat and fat bloom stability.[8] Understanding the role of asymmetric TAGs like this compound can provide further insights into preventing this defect.
-
Analytical Standards: Pure, well-characterized TAGs are essential as standards for the development and validation of analytical methods for lipid analysis in foods. This compound can be used as a reference compound in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of specific TAGs in complex food matrices.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from general methods for the synthesis of asymmetric triglycerides.
Objective: To synthesize this compound for use in food science research.
Materials:
-
Glycerol
-
Stearic acid
-
Palmitic acid
-
Appropriate catalysts (e.g., metal oxides or chlorides)[10]
-
Solvents (e.g., hexane (B92381), acetone)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification: React glycerol with an excess of stearic acid in the presence of a suitable catalyst at elevated temperatures (e.g., 175°C) under a partial vacuum to favor the formation of 1,2-distearoyl-glycerol.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification of Diglyceride: After the reaction, the mixture is cooled, and the 1,2-distearoyl-glycerol is purified from the reaction mixture, which may contain mono-, di-, and triglycerides, using silica gel column chromatography.
-
Final Esterification: The purified 1,2-distearoyl-glycerol is then reacted with palmitoyl (B13399708) chloride in the presence of a base (e.g., pyridine) to esterify the free hydroxyl group at the sn-3 position.
-
Final Purification: The resulting this compound is purified by column chromatography on silica gel to remove any unreacted starting materials and byproducts. The purity of the final product should be confirmed by HPLC or GC-MS.
Expected Yield: Yields can vary depending on the specific reaction conditions and purification efficiency.
Protocol 2: Analysis of this compound in a Fat Blend by HPLC
Objective: To quantify the amount of this compound in a model fat blend.
Materials:
-
Fat sample containing this compound
-
This compound standard
-
HPLC grade solvents (e.g., acetone (B3395972), acetonitrile)
-
HPLC system with a reversed-phase C18 column and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Dissolve a known amount of the fat sample in a suitable solvent (e.g., hexane or chloroform) to a final concentration of approximately 10 mg/mL.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent at concentrations ranging from 0.1 to 1.0 mg/mL.
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Use a gradient elution program with acetone and acetonitrile (B52724) to separate the triglycerides.
-
The ELSD or MS detector will be used to detect the separated triglycerides.
-
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.
Protocol 3: Evaluation of the Effect of this compound on the Crystallization Behavior of a Model Fat System using Differential Scanning Calorimetry (DSC)
Objective: To determine the impact of adding this compound on the melting and crystallization profile of a model fat (e.g., cocoa butter).
Materials:
-
Cocoa butter (or other model fat)
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Prepare a series of blends of cocoa butter with varying concentrations of this compound (e.g., 0%, 1%, 5%, 10% w/w). Homogenize the blends by melting them at a temperature above the melting point of all components and mixing thoroughly.
-
DSC Analysis:
-
Weigh 5-10 mg of each blend into an aluminum DSC pan and seal it. An empty sealed pan will be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Use a temperature program that includes an initial heating phase to melt the sample completely, followed by a controlled cooling phase to observe crystallization, and a final heating phase to observe melting. A typical program might be:
-
Heat from 20°C to 80°C at 10°C/min.
-
Hold at 80°C for 10 min.
-
Cool from 80°C to -40°C at 5°C/min.
-
Hold at -40°C for 10 min.
-
Heat from -40°C to 80°C at 5°C/min.
-
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperatures, peak temperatures, and enthalpies of crystallization and melting for each blend. Compare the thermal profiles of the blends to that of the pure cocoa butter to assess the effect of this compound on its crystallization and melting behavior.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the DSC experiment described in Protocol 3.
| Sample | Onset of Crystallization (°C) | Peak of Crystallization (°C) | Enthalpy of Crystallization (J/g) | Onset of Melting (°C) | Peak of Melting (°C) | Enthalpy of Melting (J/g) |
| Cocoa Butter (0%) | 22.5 | 19.8 | -95.2 | 15.3 | 32.1 | 96.5 |
| +1% DSPG | 22.1 | 19.5 | -94.8 | 15.1 | 31.9 | 95.9 |
| +5% DSPG | 21.5 | 18.9 | -93.5 | 14.8 | 31.5 | 94.2 |
| +10% DSPG | 20.8 | 18.2 | -91.7 | 14.2 | 30.9 | 92.3 |
DSPG: this compound
Visualizations
Caption: Workflow for the synthesis, analysis, and application of this compound.
Caption: Analytical pathway for the quantification of this compound in a food sample.
References
- 1. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]
- 2. This compound - CAS:2177-99-3 - KKL Med Inc. [m.kklmed.com]
- 3. This compound | Artepal [artepal.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. halimbiotech.com [halimbiotech.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Physical Properties and Fat Bloom Stability of Compound Chocolates Made with Ternary Fat Blends of Cocoa Butter, 1,3-Dioleoyl-2-stearoyl-triacylglycerol-Fat, and Lauric-Based Cocoa Butter Substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles with 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, production, and characterization of Solid Lipid Nanoparticles (SLNs) utilizing the mixed-acid triglyceride, 1,2-Distearoyl-3-palmitoyl-rac-glycerol. The protocols detailed herein are based on the widely used high-pressure homogenization (HPH) technique.[1]
Introduction to this compound-based SLNs
This compound is a triglyceride composed of a glycerol (B35011) backbone with two stearic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position.[2][3] As a solid lipid at room and physiological temperatures, it serves as an excellent core matrix for the formulation of SLNs.[4] SLNs are advanced colloidal drug delivery systems that offer several advantages, including enhanced bioavailability of poorly soluble drugs, controlled and sustained release profiles, and improved drug stability.[1][5] The use of biocompatible and biodegradable lipids like this compound minimizes toxicity concerns.[5]
Data Presentation
While specific quantitative data for SLNs formulated exclusively with this compound is not extensively available in the peer-reviewed literature, the following tables provide representative data for SLNs prepared with similar long-chain triglycerides. These values should be considered as a starting point for formulation optimization.
Table 1: Typical Formulation Parameters for Solid Lipid Nanoparticles
| Parameter | Typical Value/Range |
|---|---|
| Solid Lipid Concentration (% w/v) | 1 - 10 |
| Surfactant Concentration (% w/v) | 0.5 - 5 |
| Drug Loading (% w/w of lipid) | 1 - 10 |
Table 2: Expected Physicochemical Characteristics of Solid Lipid Nanoparticles
| Parameter | Typical Value/Range |
|---|---|
| Particle Size (Z-average, nm) | 100 - 400 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -15 to -30 |
| Entrapment Efficiency (%) | > 70 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅₅H₁₀₆O₆[6] |
| Molecular Weight | 863.4 g/mol [6] |
| Appearance | Crystalline solid |
| Solubility | Chloroform: 10 mg/ml[3] |
| Storage Temperature | -20°C |
| Melting Point | Not precisely documented. As a mixed-acid triglyceride, it will have a melting range. For the hot homogenization protocol, it is recommended to experimentally determine the melting point using Differential Scanning Calorimetry (DSC) and to process at 5-10°C above the determined melting peak. |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization method, a robust and scalable technique for producing SLNs.[1]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Lipophilic Active Pharmaceutical Ingredient (API) (if applicable)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)
-
Purified Water (e.g., Milli-Q®)
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Glass beakers
-
Analytical balance
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound and place it in a glass beaker.
-
If incorporating a lipophilic API, add it to the beaker with the lipid.
-
Heat the beaker on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of the lipid. Stir until a clear, homogenous molten lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the molten lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the beaker in an ice bath or by leaving it at ambient temperature under gentle stirring.
-
Upon cooling, the lipid recrystallizes, forming the solid lipid nanoparticles.
-
Workflow for the Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Caption: Workflow for the preparation of SLNs by high-pressure homogenization.
Protocol 2: Characterization of Solid Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLNs. This can be achieved by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).
-
Quantification of Unencapsulated Drug: Measure the concentration of the free drug in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Entrapment Efficiency (%EE):
-
Drug Loading (%DL):
-
-
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (for TEM):
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., 2% w/v phosphotungstic acid).
-
Allow the grid to air dry completely.
-
Visualize the nanoparticles under a transmission electron microscope to observe their shape and morphology.
-
Cellular Uptake and Intracellular Trafficking
Solid lipid nanoparticles are typically internalized by cells through endocytic pathways.[7] The most common route for nanoparticles of the size range of SLNs is clathrin-mediated endocytosis.[7]
Clathrin-Mediated Endocytosis Pathway for Solid Lipid Nanoparticles
Caption: Cellular uptake of SLNs via clathrin-mediated endocytosis.
Following internalization, the SLNs are trafficked through the endo-lysosomal pathway, encountering progressively lower pH environments. For the encapsulated drug to exert its therapeutic effect, the SLN must facilitate its escape from the endosomes into the cytoplasm, a critical step known as endosomal escape. This can occur through various mechanisms, including membrane fusion or disruption. Subsequently, the drug is released into the cytosol to reach its target. Some nanoparticles may end up in lysosomes, where both the lipid matrix and the drug can be degraded.
References
analytical methods for quantifying TG(18:0/18:0/16:0) in samples
Application Note: Quantitative Analysis of TG(18:0/18:0/16:0)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triglyceride (TG) TG(18:0/18:0/16:0), also known as 1,2-distearoyl-3-palmitoyl-glycerol, is a specific saturated triacylglycerol molecule. The precise quantification of individual triglyceride species is of growing importance in biomedical research and drug development, as specific TGs may serve as more accurate biomarkers for metabolic diseases than total triglyceride levels.[1] For instance, triglycerides containing saturated fatty acids have been positively associated with insulin (B600854) resistance.[1] The complexity of biological lipidomes presents a significant analytical challenge, requiring robust and sensitive methods to differentiate and quantify specific TG molecules like TG(18:0/18:0/16:0) from a vast background of other lipid species.
This document provides detailed application notes and protocols for the quantification of TG(18:0/18:0/16:0) in various biological samples using modern analytical techniques.
Analytical Methodologies
The selection of an appropriate analytical method is critical for the accurate quantification of TG(18:0/18:0/16:0). The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity, high-specificity lipid quantification.[2][3] Reversed-phase liquid chromatography separates lipids based on their hydrophobicity, allowing for the separation of different TG species. The subsequent detection by tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions.[4]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD is a reliable method for the quantitative analysis of non-volatile compounds like triglycerides.[5][6][7] The separation is achieved via HPLC, and the detector measures the light scattered by the analyte particles after the mobile phase has been evaporated. While it is a robust technique, it is less sensitive and specific than mass spectrometry.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of fatty acids.[8] For triglyceride analysis, a derivatization step, typically transesterification to fatty acid methyl esters (FAMEs), is required to make the molecules volatile.[9] This method provides detailed information about the fatty acid composition of the total triglyceride pool but does not directly quantify the intact TG(18:0/18:0/16:0) molecule.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are paramount to avoid artifactual changes in lipid composition.[10]
Protocol 2.1.1: Plasma/Serum
-
Collect whole blood in tubes containing an anticoagulant such as EDTA.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma (supernatant).[10]
-
Carefully collect the plasma and transfer it to a clean, low-adsorption microcentrifuge tube.
-
Immediately snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until lipid extraction.
Protocol 2.1.2: Tissue Samples (e.g., Adipose, Liver)
-
Excise the tissue as quickly as possible (within 30 seconds) and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[10]
-
Store the frozen tissue at -80°C.
-
For extraction, weigh a small piece of frozen tissue (e.g., 50 mg).[11]
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) using a mechanical homogenizer.[11][12] This procedure is based on the Folch lipid extraction method.[11][12]
-
Proceed with lipid extraction as detailed in the subsequent protocols.
Protocol 2.1.3: Cultured Cells
-
Aspirate the culture medium from the adherent cells.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding ice-cold methanol directly to the plate.[10]
-
Scrape the cells on ice using a cell scraper. Avoid using trypsin, as it can damage cell membranes.[10]
-
Transfer the cell suspension to a tube and centrifuge at 1000 rpm for 10 minutes to pellet the cells.[13]
-
Store the cell pellet at -80°C until extraction.
Caption: General workflow for sample preparation and lipid extraction.
LC-MS/MS Protocol for TG(18:0/18:0/16:0) Quantification
This protocol is designed for a high-resolution, accurate-mass (HRAM) mass spectrometer coupled with a UHPLC system.
1. Lipid Extraction (Modified Folch Method):
-
To the homogenized sample, add chloroform, methanol, and water to achieve a final ratio of 8:4:3 (v/v/v).
-
Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.[14]
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate volume of 9:1 (v/v) methanol:chloroform for LC-MS analysis.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Use a non-endogenous triglyceride standard, such as TG(17:0/17:0/17:0), added before extraction for normalization.[4][15]
-
MRM Transitions:
-
Analyte: TG(18:0/18:0/16:0) - Precursor [M+NH₄]⁺ (m/z 878.8) → Product ions (e.g., neutral loss of stearic acid + NH₃, m/z 577.6).
-
Internal Standard: TG(17:0/17:0/17:0) - Precursor [M+NH₄]⁺ (m/z 836.8) → Product ions (e.g., neutral loss of heptadecanoic acid + NH₃, m/z 549.5).
-
Caption: Experimental workflow for LC-MS/MS analysis of triglycerides.
Data Presentation and Analysis
Calibration and Quantification
Quantification is achieved by generating a calibration curve with a synthetic TG(18:0/18:0/16:0) standard over a relevant concentration range. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Quantitative Data Tables
Table 1: Example LC-MS/MS Calibration Data for TG(18:0/18:0/16:0) This table is based on data for saturated TG standards quantified by LC-MS/MS.[4][15]
| Concentration (ng/µL) | Peak Area Ratio (Analyte/IS) |
| 0.02 | 0.51 |
| 0.04 | 1.02 |
| 0.08 | 2.05 |
| 0.12 | 3.01 |
| 0.16 | 3.98 |
| 0.20 | 5.03 |
Table 2: Comparison of Analytical Methods for TG(18:0/18:0/16:0) Quantification
| Method | Principle | Pros | Cons |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific precursor/product ion pairs. | High specificity and sensitivity; accurate quantification.[3] | High instrument cost; requires expertise. |
| HPLC-ELSD | Chromatographic separation followed by detection of light scattered by analyte particles. | Robust; lower cost than MS; suitable for non-volatile compounds.[7] | Lower sensitivity and specificity than MS; non-linear response at low concentrations.[16] |
| GC-MS | Gas-phase separation of derivatized analytes followed by mass detection. | Excellent for fatty acid profiling.[8] | Indirect quantification of intact TG; requires derivatization.[9] |
Table 3: Reported Biological Context of Saturated Triglycerides
| Triglyceride Species | Biological Sample | Associated Condition/Context | Reference |
| Saturated TGs (general) | Blood Plasma | Increased levels associated with obesity and insulin resistance. | [1] |
| TG(18:0/16:0/18:0) | Adipose Tissue, Blood | Component of human metabolome, involved in energy storage. | [17] |
| TG(16:0/18:0/18:2) | - | Identified as a specific triacylglycerol in metabolome databases. | [18] |
Metabolic Context
TG(18:0/18:0/16:0) is synthesized de novo via the Kennedy pathway.[2] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Caption: Simplified diagram of the Kennedy Pathway for triglyceride synthesis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. mmpc.org [mmpc.org]
- 12. protocols.io [protocols.io]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: Showing metabocard for TG(18:0/16:0/18:0) (HMDB0044722) [hmdb.ca]
- 18. Bovine Metabolome Database: Showing metabocard for TG(16:0/18:0/18:2(9Z,12Z)) (BMDB0096818) [bovinedb.ca]
Application Notes and Protocols for Differential Scanning Calorimetry of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-palmitoyl-rac-glycerol (GSP) is an asymmetrical mixed-acid triglyceride composed of two stearic acid chains and one palmitic acid chain on a glycerol (B35011) backbone. As a lipid component, its thermal properties are of significant interest in various fields, including pharmaceuticals, food science, and materials science. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal behavior of such materials, providing critical information on melting points, phase transitions, and polymorphism. Understanding these properties is essential for formulation development, stability studies, and quality control.
Triglycerides like GSP are known to exhibit polymorphism, existing in different crystalline forms (α, β', and β), each with a distinct melting point and stability. The thermal history of the sample significantly influences which polymorphic form is present. DSC analysis allows for the precise measurement of the temperatures and enthalpies of these phase transitions.
Principle of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The sample and an inert reference (typically an empty pan) are subjected to a controlled temperature program. When the sample undergoes a thermal transition, such as melting or a polymorphic transformation, there is a change in the heat flow required to maintain its temperature, which is detected by the instrument. The resulting DSC thermogram plots heat flow versus temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Quantitative Data Summary
The thermal characteristics of this compound (GSP) and related triglycerides are summarized in the table below. The data for GSP's polymorphic forms are presented alongside data for a structurally similar mixed-acid triglyceride, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG), and a simple triglyceride, Tripalmitin, for comparative purposes.
| Parameter | This compound (PSS) | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG) (for comparison) | Tripalmitin (for comparison) |
| Polymorphic Form | Melting Point (°C) [1] | Melting Point (°C) | Melting Point (°C) |
| α (alpha) | 50.6 | ~52 (overall)[2] | ~45[2] |
| β' (beta prime) | 46.8 | - | ~56[2] |
| β (beta) | 45.15 | - | 63-66[2] |
| Enthalpy of Fusion (ΔH) | Data not explicitly found for each polymorph | Data not explicitly found[2] | β'-form: 140–170 kJ/kg, β-form: 162–192 kJ/kg[2] |
Note: The melting points for the β' and β forms of PSS appear lower than the α form in the cited historical data, which is atypical as the α form is generally the least stable with the lowest melting point. This may reflect differences in experimental conditions or sample preparation in the original study. The enthalpy of fusion data for Tripalmitin is provided for illustrative purposes to indicate the expected range for triglycerides.
Experimental Protocol: DSC Analysis of this compound
This protocol outlines a general procedure for the analysis of GSP using a heat-flux DSC instrument.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
3. Thermal Program:
The following thermal program is recommended to investigate the polymorphic behavior of GSP. This program involves an initial heating scan to erase the sample's prior thermal history, followed by a controlled cooling and a second heating scan to observe the transitions from a controlled state.
-
Segment 1: Initial Heating (Erase Thermal History)
-
Equilibrate the sample at 20°C.
-
Heat the sample from 20°C to 80°C at a scanning rate of 10°C/min. This temperature is above the expected final melting point to ensure complete melting.
-
Hold the sample at 80°C for 5 minutes to ensure all crystalline structure is destroyed.
-
-
Segment 2: Controlled Cooling (Crystallization)
-
Cool the sample from 80°C to 0°C at a controlled rate of 5°C/min. This will allow for the observation of crystallization exotherms.
-
Hold the sample at 0°C for 5 minutes to allow for thermal stabilization.
-
-
Segment 3: Second Heating (Melting of Polymorphs)
-
Heat the sample from 0°C to 80°C at a scanning rate of 5°C/min. This scan will reveal the melting behavior of the crystalline forms developed during the controlled cooling step.
-
4. Data Analysis:
-
Record the heat flow as a function of temperature for all segments of the thermal program.
-
From the second heating scan, identify the onset and peak temperatures of any endothermic events, which correspond to the melting of different polymorphic forms.
-
Integrate the area under each melting peak to determine the enthalpy of fusion (ΔH) for each transition.
-
Analyze the cooling scan to identify exothermic crystallization events.
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of this compound.
Signaling Pathways and Logical Relationships
In the context of DSC analysis of a polymorphic material like GSP, the "signaling pathway" is a logical progression of phase transitions influenced by the thermal treatment. The following diagram illustrates the expected polymorphic transitions.
Caption: Polymorphic transitions of triglycerides as a function of thermal treatment.
References
Application Notes and Protocols for Enzymatic Assays of Specific Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides are a major class of lipids that serve as a primary energy source in animals. The quantification of specific triglycerides is crucial in various research and development fields, including metabolic disease research, cardiovascular disease studies, and the development of therapeutic drugs targeting lipid metabolism. Enzymatic assays provide a sensitive and specific method for the determination of triglyceride concentrations in a variety of biological samples, such as serum, plasma, and cell lysates.[1][2] This document provides detailed protocols and application notes for the enzymatic determination of triglycerides.
The most common enzymatic methods for triglyceride quantification are based on the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids by lipase.[1][3] The released glycerol is then phosphorylated by glycerol kinase and subsequently oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide.[4][5] The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic probe to produce a colored or fluorescent product, the intensity of which is directly proportional to the triglyceride concentration in the sample.[6][7]
Signaling Pathways Involving Triglyceride Metabolism
Triglyceride metabolism is intricately regulated by various signaling pathways, primarily controlled by the hormones insulin (B600854) and glucagon. Understanding these pathways is essential for researchers studying metabolic disorders and developing drugs that modulate lipid metabolism.
Insulin Signaling Pathway
Insulin, released in response to high blood glucose levels, promotes the storage of triglycerides in adipose tissue.[8][9] It achieves this by stimulating the uptake of glucose and fatty acids into adipocytes and inhibiting the breakdown of stored triglycerides (lipolysis).[8][9] In the liver, insulin also promotes triglyceride synthesis and their incorporation into very-low-density lipoprotein (VLDL) particles for transport to peripheral tissues.[8]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Glycerol 3-phosphate Oxidase lyophilized powder, main 40-80units/mg solid 8.1 9046-28-0 [sigmaaldrich.com]
- 5. Glycerol phosphate oxidase: Significance and symbolism [wisdomlib.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 9. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,2-Distearoyl-3-palmitoyl-rac-glycerol in Buffers
Welcome to the technical support center for 1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubilization of DSPG in aqueous buffers. Given its high molecular weight and long saturated fatty acid chains, DSPG is practically insoluble in water and aqueous buffers, presenting a significant challenge in experimental settings.[1][2][3] This guide offers detailed protocols and strategies to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is a large, nonpolar triglyceride molecule. Its long, saturated fatty acid chains (two stearic acids and one palmitic acid) result in strong van der Waals forces, leading to a high melting point and a crystalline structure that is resistant to disruption by polar water molecules.[4] This inherent hydrophobicity prevents it from readily dissolving in aqueous solutions.
Q2: What is the most common method to prepare a buffered solution of DSPG?
A2: The most widely used method is the thin-film hydration technique.[5][6] This involves first dissolving the DSPG in a suitable organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with the desired buffer at a temperature above the lipid's phase transition temperature. Subsequent sonication or extrusion is often necessary to form a homogenous dispersion of liposomes or nanoparticles.[7][8]
Q3: Can I directly add DSPG powder to my buffer and heat it to get it into solution?
A3: Directly adding DSPG powder to a buffer and heating is generally not recommended. This approach often leads to the formation of large, unstable aggregates rather than a true solution or a fine, stable dispersion. The thin-film hydration method provides a much more effective means of dispersing the lipid molecules.[6][9]
Q4: What are the best organic solvents for the initial dissolution of DSPG?
A4: Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 or 9:1 v/v) are excellent choices for dissolving DSPG to create the initial lipid stock solution.[10] These solvents effectively solvate the hydrophobic lipid tails. For applications where chlorinated solvents are undesirable, alternatives like ethanol (B145695) can be used, although heating may be required to achieve complete dissolution.[11][12]
Q5: At what temperature should I hydrate (B1144303) the DSPG lipid film?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| White precipitate or cloudiness in the buffer after hydration. | Incomplete dissolution of the lipid film. Hydration temperature is too low. Insufficient mixing during hydration. | Ensure the hydration buffer is pre-heated to a temperature well above the lipid's Tm (e.g., 70-80°C). Vortex or sonicate the sample during hydration to ensure thorough mixing and facilitate the formation of a homogenous dispersion.[10][12] |
| Lipid solution is clear initially but turns cloudy or precipitates upon cooling. | The lipid is coming out of solution as it cools below its Tm. The concentration of the lipid exceeds its solubility at lower temperatures. | For many applications, it is necessary to maintain the lipid solution at a temperature above its Tm. If the experiment must be conducted at a lower temperature, the formation of a stable nanoparticle or liposome (B1194612) formulation is necessary. This can be achieved through sonication or extrusion. |
| Difficulty in forming a clear solution even after sonication. | The lipid concentration is too high. Sonication time or power is insufficient. The presence of salts in the buffer is causing aggregation. | Try reducing the concentration of DSPG. Increase the sonication time or use a probe sonicator for higher energy input.[8] It may be beneficial to hydrate the lipid film in deionized water first to form liposomes and then add a concentrated buffer solution to reach the final desired buffer composition.[8] |
| Phase separation is observed, with an oily layer forming on top of the buffer. | The lipid has not been properly dispersed and has coalesced. This can happen if the energy input (e.g., vortexing, sonication) is insufficient to form stable vesicles. | The thin-film hydration method followed by robust sonication or extrusion is critical to prevent this. Using a co-solvent like ethanol in the final aqueous solution (at a low, biocompatible concentration) can sometimes improve stability, but this must be tested for compatibility with the specific application.[13] |
Experimental Protocols
Protocol 1: Preparation of DSPG Liposomes using Thin-Film Hydration and Sonication
This protocol is a standard method for preparing multilamellar vesicles (MLVs) and small unilamellar vesicles (SUVs) of DSPG.
Materials:
-
This compound (DSPG)
-
Chloroform
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Nitrogen gas stream (optional)
Methodology:
-
Dissolve DSPG: Weigh the desired amount of DSPG and dissolve it in chloroform in a round-bottom flask. A typical concentration for the initial lipid solution is 10-20 mg/mL.
-
Create a Thin Film: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.[6]
-
Dry the Film: Place the flask under high vacuum for at least 2-4 hours to remove any residual organic solvent.[9][11]
-
Hydration: Pre-heat the desired aqueous buffer to a temperature above the Tm of DSPG (e.g., 75°C). Add the pre-heated buffer to the flask containing the dry lipid film.[7]
-
Vortexing: Immediately vortex the flask vigorously for several minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).
-
Sonication:
-
For Small Unilamellar Vesicles (SUVs): Submerge the flask in a bath sonicator and sonicate until the solution becomes translucent or clear.[6] This may take several minutes. Maintain the temperature of the water bath above the Tm of the lipid during sonication.
-
Alternatively: Use a probe sonicator for more efficient size reduction. Be cautious to avoid overheating the sample.[8]
-
Protocol 2: Using a Co-solvent to Prepare a DSPG Stock Solution
This method is useful when a true solution, rather than a lipid dispersion, is required, and the presence of a co-solvent is acceptable in the final application.
Materials:
-
This compound (DSPG)
-
Ethanol (high purity)
-
Desired aqueous buffer
Methodology:
-
Dissolve in Co-solvent: Dissolve the DSPG in ethanol to make a concentrated stock solution. Gentle heating (to around 60°C) may be necessary to fully dissolve the lipid.[12] A common stock concentration is 10-50 mM.
-
Dilution into Buffer: While vortexing the desired aqueous buffer, slowly add the ethanolic DSPG stock solution dropwise to the buffer. The final concentration of ethanol should be kept as low as possible to avoid affecting the experimental system.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of DSPG may be too high for the amount of co-solvent used.
Quantitative Data Summary
The following table summarizes the solubility of DSPG in various solvents, compiled from manufacturer data sheets and related literature. Note that the solubility in aqueous buffers is negligible without the use of special formulation techniques.
| Solvent | Solubility | Reference |
| Chloroform | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [14] |
| Ethanol | Soluble with heating | [12] |
| Aqueous Buffers (e.g., PBS) | Insoluble | [10] |
Visualizing the Process
Experimental Workflow for Thin-Film Hydration
The following diagram illustrates the key steps in the thin-film hydration method for preparing DSPG liposomes.
Caption: Workflow for preparing DSPG liposomes via thin-film hydration.
Decision Tree for Troubleshooting DSPG Solubility
This diagram provides a logical path for troubleshooting common issues encountered when trying to solubilize DSPG.
References
- 1. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. benchchem.com [benchchem.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 12. Avanti Research™ FAQs [sigmaaldrich.com]
- 13. DSpace [dr.lib.iastate.edu]
- 14. caymanchem.com [caymanchem.com]
preventing degradation of 1,2-Distearoyl-3-palmitoyl-rac-glycerol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and integrity of your DSPG samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the storage and handling of DSPG.
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary degradation pathway for DSPG, a saturated triglyceride, is hydrolysis. Unlike unsaturated triglycerides, oxidative degradation is significantly slower and less of a concern under proper storage conditions.[1][2] Hydrolysis is the cleavage of the ester bonds, resulting in the formation of free fatty acids (stearic and palmitic acid) and glycerol. This process can be accelerated by:
-
Exposure to moisture: Water molecules are required for the hydrolysis reaction.[3]
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2][3]
-
Presence of catalysts: Acids, bases, or enzymes (lipases) can catalyze the hydrolysis of triglycerides.
Q2: I suspect my DSPG has degraded. What are the signs of degradation?
A2: Degradation of DSPG may not always be visually apparent. However, you may observe:
-
Changes in physical appearance: The powder may become clumpy or change in texture due to moisture absorption.
-
Alteration of analytical results: Chromatographic analysis (e.g., HPLC or GC) may show additional peaks corresponding to free fatty acids (stearic acid and palmitic acid) and a decrease in the main DSPG peak.
-
Changes in pH of solutions: The release of free fatty acids can lower the pH of a solution containing the degraded DSPG.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, DSPG should be stored under the following conditions:
-
Temperature: -20°C or lower is recommended for long-term storage.[4] Some suppliers indicate a stability of at least four years at -20°C.[4]
-
Atmosphere: Store in a tightly sealed container to protect from moisture. For extended storage or increased stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from direct light.
Q4: Can I store DSPG at 4°C or room temperature for short periods?
A4: While short-term storage at 4°C is preferable to room temperature, both can accelerate degradation compared to storage at -20°C. For critical applications requiring the highest purity, it is advisable to minimize time spent at temperatures above -20°C.
Q5: How can I troubleshoot unexpected experimental results that might be due to DSPG degradation?
A5: If you suspect DSPG degradation is affecting your experiments, consider the following troubleshooting steps:
-
Verify Storage Conditions: Confirm that the DSPG has been consistently stored at or below -20°C and protected from moisture.
-
Perform a Quality Control Check: Analyze a sample of your DSPG stock using a suitable analytical method (see Experimental Protocols section) to check for the presence of degradation products (free fatty acids).
-
Use a Fresh Aliquot: If possible, use a fresh, unopened vial of DSPG for a comparative experiment.
-
Consider the Solvent: If DSPG is dissolved in a solvent, ensure the solvent is of high purity and anhydrous to prevent hydrolysis.
Quantitative Data on Storage Stability
Table 1: Effect of Temperature on Hydrolytic Stability of Saturated Triglycerides (in solid state) over 12 Months
| Storage Temperature (°C) | Estimated % Hydrolysis (Formation of Free Fatty Acids) |
| -20 | < 0.1% |
| 4 | 0.5 - 1.5% |
| 25 | 2.0 - 5.0% |
| 40 | 5.0 - 15.0% |
Note: This data is extrapolated from studies on similar saturated triglycerides and represents an estimation. Actual degradation rates may vary based on the specific purity of the DSPG and the presence of any contaminants.
Table 2: Effect of Relative Humidity (RH) on Hydrolytic Stability of Saturated Triglycerides at 25°C over 6 Months
| Relative Humidity (%) | Estimated % Hydrolysis (Formation of Free Fatty Acids) |
| < 30% | < 1.0% |
| 50% | 1.5 - 3.0% |
| 75% | 4.0 - 8.0% |
| > 90% | > 10.0% |
Note: This data illustrates the significant impact of moisture on the degradation of solid-state triglycerides.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study of DSPG
This protocol uses elevated temperatures to accelerate the degradation of DSPG, allowing for a faster estimation of its long-term stability at recommended storage conditions.
1. Sample Preparation:
- Weigh 10-20 mg of DSPG into several amber glass vials.
- For testing the effect of humidity, place the open vials in desiccators containing saturated salt solutions to maintain constant relative humidity (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH).
- For temperature-only studies, tightly cap the vials.
2. Storage Conditions:
- Place the vials in temperature-controlled ovens or incubators at various temperatures (e.g., 40°C, 50°C, 60°C).
- Include a control group stored at the recommended -20°C.
3. Time Points:
- Withdraw one vial from each condition at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. Sample Analysis:
- At each time point, analyze the DSPG sample for degradation products using one of the analytical methods detailed below (Protocol 2 or 3).
5. Data Analysis:
- Quantify the amount of DSPG remaining and the amount of free fatty acids (stearic and palmitic acid) formed.
- Plot the degradation data and use kinetic models (e.g., Arrhenius equation) to predict the shelf-life at normal storage conditions.[5]
Protocol 2: Quantification of DSPG and its Degradation Products by HPLC-ELSD
This method is suitable for separating and quantifying the intact triglyceride from its less volatile degradation products.
1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD).
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of two solvents:
- Solvent A: Acetonitrile
- Solvent B: Dichloromethane/Methanol (e.g., 50:50 v/v)
- Gradient Program:
- 0-5 min: 100% A
- 5-20 min: Linear gradient to 50% B
- 20-25 min: Hold at 50% B
- 25-30 min: Return to 100% A and equilibrate
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.
3. Sample Preparation:
- Accurately weigh and dissolve the DSPG sample in chloroform (B151607) or a suitable solvent at a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm PTFE syringe filter before injection.
4. Quantification:
- Prepare calibration curves for pure DSPG, stearic acid, and palmitic acid standards.
- Calculate the concentration of each component in the samples based on the peak areas from the calibration curves.
Protocol 3: Quantification of Free Fatty Acids by GC-FID
This method is highly sensitive for the quantification of the free fatty acids released upon DSPG hydrolysis.
1. Instrumentation:
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
2. Derivatization of Free Fatty Acids to Fatty Acid Methyl Esters (FAMEs):
- To the DSPG sample, add a known amount of an internal standard (e.g., heptadecanoic acid).
- Add 2 mL of 2% methanolic sulfuric acid.
- Heat the mixture at 60°C for 20 minutes.
- After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
- Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
3. GC-FID Conditions:
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature: 260°C.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 min.
- Ramp to 200°C at 10°C/min.
- Ramp to 230°C at 5°C/min, hold for 10 min.
- Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).
4. Quantification:
- Prepare calibration curves for methyl stearate (B1226849) and methyl palmitate standards relative to the internal standard.
- Calculate the amount of stearic and palmitic acid in the original sample.
Visualizations
Degradation Pathway of this compound
Caption: Hydrolytic degradation of DSPG is accelerated by water, heat, and catalysts.
Experimental Workflow for DSPG Stability Testing
Caption: Workflow for conducting an accelerated stability study of DSPG.
References
Technical Support Center: Optimizing Liposome Extrusion with High Melting Point Triglycerides
Welcome to the technical support center for optimizing the preparation of liposomes containing high melting point triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to extrude liposomes containing high melting point triglycerides?
A1: High melting point triglycerides (e.g., tripalmitin (B1682551), tristearin) are solid at room temperature. To successfully incorporate them into a lipid bilayer and extrude the resulting vesicles, the processing temperature must be kept above the phase transition temperature (Tm) of all lipid components.[1][2] If the temperature drops below the Tm of the triglyceride, it can solidify, leading to membrane rigidity, aggregation, and clogging of the extruder membrane.[2]
Q2: What is the recommended temperature for extruding liposomes with high melting point triglycerides?
A2: The extrusion process should be conducted at a temperature at least 10-20°C above the phase transition temperature (Tm) of the lipid with the highest Tm in the formulation.[1][3] For example, if your formulation includes tripalmitin (Tm ~65°C), the extrusion should be performed at approximately 75-85°C. This ensures that all lipids are in a fluid state, allowing for proper vesicle formation and passage through the membrane pores.[1][2]
Q3: How does the concentration of high melting point triglycerides affect liposome (B1194612) stability?
A3: The concentration of triglycerides in the lipid bilayer is a critical factor. While they can enhance the loading of hydrophobic drugs, their solubility within the phospholipid bilayer is limited, typically around 3 mol%.[4] Exceeding this limit can lead to phase separation, where the triglyceride forms separate domains or "blisters," promoting liposome fusion and aggregation.[4]
Q4: What are the signs of aggregation in my liposome formulation?
A4: Signs of aggregation include a visible increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).[4]
Q5: Can I use a manual extruder for liposomes with high melting point triglycerides?
A5: While manual extrusion is possible, it can be challenging to maintain the necessary high temperatures and pressures consistently.[3] An automated extruder with temperature control is highly recommended for better reproducibility and to ensure the temperature remains above the Tm of the high melting point triglyceride throughout the process.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and extrusion of liposomes containing high melting point triglycerides.
Issue 1: Clogged Extruder Membrane
Symptoms:
-
Inability to pass the lipid suspension through the extruder.
-
A sudden increase in back pressure.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Extrusion temperature is too low. | Ensure the extruder and the lipid suspension are maintained at a temperature at least 10-20°C above the Tm of the highest melting point lipid throughout the extrusion process.[1][3] |
| Lipid concentration is too high. | Try reducing the total lipid concentration. High lipid concentrations increase the viscosity of the suspension, making it more difficult to extrude.[5] |
| Inadequate pre-sizing of multilamellar vesicles (MLVs). | Before extruding through the final small pore size membrane (e.g., 100 nm), pre-filter the MLV suspension through a larger pore size membrane (e.g., 400 nm or 800 nm).[1][3] This reduces the initial particle size and prevents the final membrane from clogging. |
| Precipitation of the triglyceride. | Ensure the triglyceride is fully dissolved and integrated into the lipid mixture during the initial film formation step. Incomplete solubilization can lead to solid lipid particles that block the membrane. |
Issue 2: Liposome Aggregation After Extrusion
Symptoms:
-
The liposome suspension appears cloudy or contains visible precipitates after extrusion.
-
DLS measurements show a large average particle size and a high PDI (>0.3).[4]
Potential Causes & Solutions:
| Potential Cause | Solution |
| Triglyceride concentration exceeds its solubility in the bilayer. | Reduce the molar percentage of the high melting point triglyceride in your formulation, ideally to below 3 mol%.[4] |
| Cooling too rapidly after extrusion. | Allow the liposome suspension to cool gradually to room temperature after extrusion. Rapid cooling can cause the high melting point triglyceride to phase-separate and crystallize, leading to aggregation. |
| Low surface charge. | If using neutral phospholipids (B1166683), the resulting liposomes may have a low zeta potential, making them prone to aggregation. Consider including a small percentage (5-10 mol%) of a charged lipid (e.g., DPPG for negative charge or DOTAP for positive charge) to increase electrostatic repulsion between vesicles. |
Data Presentation: Impact of Extrusion Parameters
The following tables summarize the expected impact of various extrusion parameters on the final liposome characteristics. The quantitative data provided is illustrative and primarily based on phospholipid liposome systems, as systematic data for high melting point triglyceride-rich liposomes is limited. The trends, however, are generally applicable.
Table 1: Effect of Extrusion Temperature on Liposome Characteristics
| Formulation (Phospholipid:Triglyceride) | Extrusion Temperature (°C) | Average Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| DPPC:Tripalmitin (95:5) | 55 (Below Tm of Tripalmitin) | > 500 (Aggregation) | > 0.5 | Extrusion failure, membrane clogging. |
| DPPC:Tripalmitin (95:5) | 75 (Above Tm of Tripalmitin) | ~120 | < 0.2 | Successful extrusion with uniform vesicles. |
| DSPC:Tristearin (97:3) | 65 (Below Tm of Tristearin) | > 600 (Aggregation) | > 0.6 | Extrusion failure, high back pressure. |
| DSPC:Tristearin (97:3) | 85 (Above Tm of Tristearin) | ~130 | < 0.2 | Successful extrusion with homogenous liposomes. |
Note: It is crucial to perform extrusion above the phase transition temperature of all lipid components.[1][2]
Table 2: Effect of Extrusion Pressure/Flow Rate on Liposome Characteristics
| Pore Size (nm) | Pressure (psi) / Flow Rate (mL/min) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 400 | 25 psi | ~360 | < 0.25 |
| 100 | 125 psi | ~138 | < 0.2 |
| 100 | 500 psi | ~110 | < 0.15 |
| 30 | 500 psi | ~66 | < 0.2 |
General Trend: For smaller pore sizes (<100 nm), higher pressures can lead to smaller and more uniform liposomes. For larger pore sizes, lower pressures are often sufficient and can prevent membrane damage.[6] Increasing the flow rate generally decreases the size of extruded liposomes but may negatively impact size homogeneity.[7][8]
Table 3: Effect of Triglyceride Concentration on Liposome Stability
| Phospholipid | Triglyceride | Triglyceride (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Stability Observation |
| DPPC | Tripalmitin | 1 | ~115 | < 0.15 | Stable suspension |
| DPPC | Tripalmitin | 3 | ~125 | < 0.2 | Stable suspension |
| DPPC | Tripalmitin | 5 | ~250 (aggregates) | > 0.4 | Unstable, visible precipitation |
| DPPC | Tripalmitin | 10 | > 500 (aggregates) | > 0.7 | Highly unstable, rapid precipitation |
Note: Exceeding the solubility limit of the triglyceride in the phospholipid bilayer (often around 3 mol%) can lead to instability and aggregation.[4]
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing a High Melting Point Triglyceride by Thin-Film Hydration and Extrusion
1. Lipid Film Formation: a. Weigh the desired amounts of phospholipids (e.g., DPPC), cholesterol, and the high melting point triglyceride (e.g., tripalmitin) in the desired molar ratio. b. Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[2] c. Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the Tm of all lipids (e.g., 75°C for a formulation containing tripalmitin). d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inside of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[2]
2. Hydration: a. Pre-heat the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to the same temperature as the water bath used for film formation (e.g., 75°C). b. Add the warm buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration (typically 10-20 mg/mL).[2] c. Agitate the flask gently (e.g., by hand or on a vortex mixer at low speed) at the elevated temperature for 30-60 minutes to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).[2]
3. Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to the working temperature (e.g., 75°C). b. Load the MLV suspension into one of the extruder's syringes. c. Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This ensures the final liposome suspension is in the opposite syringe.[1] d. The resulting suspension should be a translucent solution of unilamellar vesicles.
4. Characterization: a. Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess surface charge and stability. c. (Optional) Visualize the liposome morphology using transmission electron microscopy (TEM).
Protocol 2: Assessing Cellular Uptake of Triglyceride-Containing Liposomes
1. Liposome Labeling: a. Prepare fluorescently labeled liposomes by incorporating a lipophilic dye (e.g., DiD or DiI) into the lipid mixture during the film formation step.
2. Cell Culture: a. Plate the cells of interest (e.g., endothelial cells, macrophages) in a suitable culture vessel and allow them to adhere overnight.
3. Incubation: a. Treat the cells with the fluorescently labeled liposomes at a desired concentration and incubate for a specific period (e.g., 1-4 hours) at 37°C.
4. Sample Preparation for Flow Cytometry: a. Wash the cells with PBS to remove non-internalized liposomes. b. Detach the cells using a suitable method (e.g., trypsinization). c. Resuspend the cells in flow cytometry buffer.
5. Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity, which corresponds to the amount of liposome uptake.
Visualizations
Lipoprotein Lipase-Mediated Uptake of Triglyceride-Rich Liposomes
This signaling pathway illustrates how liposomes rich in triglycerides can be recognized and internalized by cells through interaction with lipoprotein lipase (B570770) (LPL).
Caption: Lipoprotein lipase-mediated uptake pathway for triglyceride-rich liposomes.
Experimental Workflow for Liposome Preparation and Characterization
This workflow outlines the key steps from formulation to characterization of liposomes containing high melting point triglycerides.
Caption: Workflow for preparing and characterizing triglyceride-containing liposomes.
References
- 1. sterlitech.com [sterlitech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry fragmentation of TG(18:0/18:0/16:0)
Technical Support Center: Analysis of TG(18:0/18:0/16:0)
Welcome to the technical support center for the mass spectrometry analysis of triglycerides (TGs). This guide provides troubleshooting information and frequently asked questions (FAQs) specifically tailored to the analysis of TG(18:0/18:0/16:0), a mixed saturated triacylglycerol containing two stearic acid (18:0) chains and one palmitic acid (16:0) chain.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for TG(18:0/18:0/16:0) in positive ion ESI-MS?
A1: Triglycerides are neutral molecules and require adduct formation for detection by mass spectrometry.[1] The most common adducts in positive-ion electrospray ionization (ESI) are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][2][3] Protonated molecules ([M+H]⁺) are seldom used due to lower sensitivity.[4] For TG(18:0/18:0/16:0) (Molecular Formula: C₅₅H₁₀₆O₆, Monoisotopic Mass: 862.80 g/mol ), the expected precursor ions are summarized in the table below. The choice of adduct can influence the fragmentation pattern.[1]
Q2: What are the characteristic fragment ions I should expect from MS/MS of the [M+NH₄]⁺ precursor of TG(18:0/18:0/16:0)?
A2: Tandem mass spectrometry (MS/MS) of the ammoniated precursor ion ([M+NH₄]⁺ at m/z 880.8) will primarily yield diacylglycerol (DAG)-like fragment ions resulting from the neutral loss of one of the fatty acid chains.[5] Since TG(18:0/18:0/16:0) has two types of fatty acids, you should expect two primary neutral losses:
-
Neutral loss of Stearic Acid (18:0): This results in a fragment corresponding to the loss of C₁₈H₃₆O₂.
-
Neutral loss of Palmitic Acid (16:0): This results in a fragment corresponding to the loss of C₁₆H₃₂O₂.
The relative intensity of these fragment ions can provide information about the composition of the triglyceride. For a molecule with two stearic acid chains and one palmitic acid chain, the fragment peak corresponding to the loss of stearic acid is expected to be more intense than the peak for the loss of palmitic acid.
Q3: My signal intensity is low, or I cannot detect my precursor ion. What are the common causes?
A3: Low signal intensity can stem from several factors related to sample preparation, chromatography, or instrument settings.
-
Inefficient Ionization: Ensure that a suitable adduct-forming salt (e.g., ammonium formate, sodium acetate) is present in your mobile phase or infusion solvent to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ ions.[2]
-
Sample Purity: The sample may contain contaminants that cause ion suppression. Perform a suitable lipid extraction, such as a Bligh-Dyer or MTBE extraction, to purify the sample.
-
In-Source Fragmentation: High source temperatures or voltages can cause the triglyceride to fragment before it is isolated for MS/MS analysis.[6] Try reducing the source temperature and optimizing the capillary and cone voltages.
-
Chromatography Issues: For LC-MS, poor peak shape or retention can lead to a diffuse signal. Ensure you are using a suitable reversed-phase column (e.g., C18) and an appropriate gradient of non-polar and polar organic solvents.
Q4: I am seeing many unexpected peaks in my MS/MS spectrum. What could be their origin?
A4: Unexpected peaks can arise from several sources:
-
Contamination: Phthalates from plastic labware (pipette tips, vials) are a common source of contamination and can appear in your spectra.[7] Using high-purity solvents and glass- or phthalate-free consumables is crucial.[7]
-
Isobaric Interferences: Your sample may contain other lipid species with the same nominal mass as TG(18:0/18:0/16:0). For example, TG(18:1/18:1/16:0) has a very similar mass. Effective chromatographic separation is essential to resolve these different species before MS analysis.[8]
-
In-source Fragmentation: As mentioned in A3, fragmentation in the ion source can generate peaks that are not true MS/MS fragments.[6]
-
Dimer Formation: At high concentrations, triglycerides can sometimes form dimer adducts (e.g., [2M+NH₄]⁺), which will have a much higher m/z.[2]
Q5: How can I improve the fragmentation efficiency for my triglyceride?
A5: If you observe a strong precursor ion but weak fragment ions, your fragmentation conditions may need optimization.
-
Collision Energy: This is the most critical parameter. Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal value that maximizes the intensity of your target fragment ions. For triglycerides, a collision energy in the range of 30-40 eV is a common starting point.[4][9]
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure in the collision cell is set according to the manufacturer's recommendations. Higher pressure can increase fragmentation but may also cause excessive scattering and signal loss.
-
Choice of Adduct: Lithium adducts ([M+Li]⁺) often provide more structurally informative fragments and can fragment more readily than other adducts.[10][11] Consider adding a lithium salt (e.g., lithium acetate) to your solvent system if detailed structural elucidation is required.[11]
Q6: Is it possible to determine the position of the fatty acids (e.g., distinguish TG(18:0/16:0/18:0) from TG(18:0/18:0/16:0)) using standard MS/MS?
A6: Distinguishing regioisomers (positional isomers) of triglycerides is challenging with standard collision-induced dissociation (CID). The neutral loss of fatty acids from the sn-1 and sn-3 positions is generally favored over loss from the sn-2 position.[2] Therefore, the relative abundances of the resulting DAG-like fragments can provide clues about the structure. For example, in TG(18:0/16:0/18:0), the neutral loss of 18:0 would be highly favored, leading to a much more intense corresponding fragment ion. Specialized techniques or careful analysis of fragment ion ratios are often necessary for unambiguous identification.[4]
Quantitative Data Summary
The table below summarizes the calculated monoisotopic m/z values for the primary precursor and fragment ions of TG(18:0/18:0/16:0).
| Ion Description | Molecular Formula | Calculated m/z |
| Precursor Ions | ||
| Neutral Molecule [M] | C₅₅H₁₀₆O₆ | 862.80 |
| Ammonium Adduct [M+NH₄]⁺ | C₅₅H₁₁₀NO₆⁺ | 880.83 |
| Sodium Adduct [M+Na]⁺ | C₅₅H₁₀₆NaO₆⁺ | 885.79 |
| Lithium Adduct [M+Li]⁺ | C₅₅H₁₀₆LiO₆⁺ | 869.81 |
| Characteristic Fragment Ions (from [M+NH₄]⁺) | ||
| [M+NH₄ - C₁₈H₃₆O₂]⁺ (Loss of Stearic Acid) | C₃₇H₇₄NO₄⁺ | 596.55 |
| [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | C₃₉H₇₈NO₄⁺ | 624.58 |
Experimental Protocol Example: LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of TG(18:0/18:0/16:0) using a UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.[5]
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or homogenized tissue, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of water, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer to a clean vial.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:dichloromethane for analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 99% B
-
15-20 min: Hold at 99% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 300 °C.[9]
-
MRM Transitions:
-
Precursor Ion (m/z): 880.8
-
Product Ion 1 (m/z): 596.6 (Loss of Stearic Acid)
-
Product Ion 2 (m/z): 624.6 (Loss of Palmitic Acid)
-
-
Collision Energy: Optimize between 30-40 eV.
Visualizations
Fragmentation Pathway of TG(18:0/18:0/16:0)
Caption: Fragmentation of the ammoniated precursor ion of TG(18:0/18:0/16:0).
Troubleshooting Workflow for MS Analysis
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of triglycerides in food items by desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization | MDPI [mdpi.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
Technical Support Center: Avoiding Phase Separation in Triglyceride-Containing Lipid Bilayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating triglycerides into lipid bilayers.
Frequently Asked Questions (FAQs)
Q1: Why do triglycerides tend to cause phase separation in lipid bilayers?
Triglycerides are non-amphipathic, meaning they lack a distinct hydrophilic (water-attracting) head group and are entirely hydrophobic (water-repelling).[1][2] In contrast, phospholipids (B1166683), the primary components of cell membranes, are amphipathic, with a hydrophilic head and a hydrophobic tail.[1][3][4][5] This structural difference makes it difficult for triglycerides to integrate seamlessly into the organized bilayer structure, leading to their separation into distinct phases or droplets.[6]
Q2: What is the maximum concentration of triglycerides that can be incorporated into a lipid bilayer before phase separation occurs?
The solubility of triglycerides in a phospholipid bilayer is limited. Generally, for phosphatidylcholine (PC) bilayers, the solubility of triglycerides like triolein (B1671897) is around 3 mol%.[7][8][9] However, this can be influenced by several factors:
-
Presence of Cholesterol: The addition of cholesterol can decrease the solubility of triglycerides. For instance, in small unilamellar vesicles (SUVs), the presence of cholesterol can lower the solubility of triolein to as low as 1% (at a 1:2 cholesterol to phospholipid ratio) and even 0.15% (at a 1:1 ratio).[7]
-
Phospholipid Composition: The specific type of phospholipid used can affect triglyceride incorporation.
-
Temperature: The temperature relative to the phase transition temperature of the lipids plays a role.
Q3: How does the acyl chain saturation of triglycerides and phospholipids affect phase separation?
Increasing the acyl chain saturation in both triglycerides and phospholipids can promote the accumulation of triglycerides within the bilayer, potentially delaying the onset of phase separation at lower concentrations.
Q4: Can the method of liposome (B1194612) preparation influence triglyceride incorporation and phase separation?
Yes, the preparation method is critical. Techniques that promote rapid and uniform mixing of lipids are generally preferred. The reverse-phase evaporation method, for example, can sometimes lead to phase separation during the intermediate steps if the solvent system is not optimized.[10] The thin-film hydration method followed by extrusion is a commonly used and reliable technique for preparing unilamellar vesicles.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible oil droplets or cloudiness in the liposome suspension after preparation. | Exceeded the solubility limit of the triglyceride in the lipid bilayer. | - Reduce the molar percentage of the triglyceride in the lipid mixture. - Refer to the quantitative data on triglyceride solubility (see Table 1). |
| Inefficient mixing of lipids during preparation. | - Ensure complete dissolution of all lipids in the organic solvent before forming the lipid film. - During hydration, agitate the lipid film vigorously at a temperature above the phase transition temperature of all lipid components. | |
| Low encapsulation efficiency of a hydrophobic drug in triglyceride-containing liposomes. | Drug precipitation or exclusion from the bilayer. | - The incorporation of a small amount of triglyceride can create more space within the bilayer to accommodate hydrophobic drugs.[13][14] - Optimize the drug-to-lipid ratio. - Consider using a different triglyceride or phospholipid combination. |
| Liposomes are aggregating over time. | Instability of the lipid bilayer due to triglyceride inclusion. | - Ensure the triglyceride concentration is below the phase separation threshold. - Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) to increase electrostatic repulsion between vesicles. - Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stabilization.[15][16] |
| Inconsistent vesicle size (high polydispersity). | Incomplete extrusion or sonication. | - Increase the number of extrusion cycles (typically 11-21 passes are recommended). - Ensure the extruder is assembled correctly and the membrane is not damaged. - If using sonication, optimize the sonication time and power, and use a cold water bath to prevent overheating. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the solubility of triglycerides in lipid bilayers.
Table 1: Solubility of Triglycerides in Phosphatidylcholine Bilayers
| Triglyceride | Phospholipid | System | Max Solubility (mol%) | Reference |
| Triolein (TO) | Phosphatidylcholine (PC) | Small Unilamellar Vesicles (SUVs) & Multilamellar Vesicles (MLVs) | ~3% | [7] |
| Triolein (TO) | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Lipid Bilayer | ~3% | [8] |
| Triolein (TO) | Dioleoylphosphatidylcholine (DOPC) | Lipid Bilayer with 1:2 Cholesterol:Phospholipid | ~1% | [7] |
| Triolein (TO) | Dioleoylphosphatidylcholine (DOPC) | Lipid Bilayer with 1:1 Cholesterol:Phospholipid | ~0.15% | [7] |
Experimental Protocols
Protocol: Preparation of Triglyceride-Containing Large Unilamellar Vesicles (LUVs) by the Thin-Film Hydration and Extrusion Method
This protocol describes the preparation of LUVs with a defined size, incorporating a specific molar percentage of triglycerides.
Materials:
-
Phospholipids (e.g., DOPC, POPC)
-
Triglyceride (e.g., Triolein)
-
Cholesterol (optional)
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Water bath
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipids, triglyceride, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. b. Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into a syringe and place it in the extruder. c. Pass the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[11] The solution should become clearer.
-
Storage: a. Store the prepared liposomes at 4°C. For lipids with a high phase transition temperature, store them above their Tm.
Visualizations
References
- 1. senecalearning.com [senecalearning.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.3 Three Classes of Lipids – Introduction to Nutrition and Wellness [mtsu.pressbooks.pub]
- 5. Lipids: fatty acids, triglycerides and phospholipids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. reddit.com [reddit.com]
- 7. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes | PLOS One [journals.plos.org]
- 9. Interactions of triglycerides with phospholipids: incorporation into the bilayer structure and formation of emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 12. Liposome Preparation - Avanti Research™ [merckmillipore.com]
- 13. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase-Separated Liposomes Enhance the Efficiency of Macromolecular Delivery to the Cellular Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Solid Lipid Nanoparticles
Welcome to the Technical Support Center for Solid Lipid Nanoparticle (SLN) formulations. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common stability challenges encountered during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter during the formulation, characterization, and storage of Solid Lipid Nanoparticles.
Formulation & Particle Size
Question: My SLNs are much larger than the expected size, or they show a high polydispersity index (PDI). What could be the cause?
Answer: An undesirable increase in particle size or a high PDI can arise from several factors during formulation. A primary cause is the aggregation of lipid nanoparticles, which can be triggered by insufficient stabilization. The choice and concentration of the surfactant are critical.[1][2][3] For instance, some non-ionic surfactants alone may not provide a sufficient steric barrier to prevent aggregation.[4]
Additionally, the homogenization process is crucial; inadequate pressure or an insufficient number of homogenization cycles can lead to larger and more varied particle sizes.[5] The cooling rate of the nanoemulsion can also influence the final particle size and stability.[6]
Troubleshooting & Optimization:
-
Surfactant Selection and Concentration: Ensure the surfactant concentration is optimal. Generally, higher surfactant-to-lipid ratios result in smaller particle sizes. Consider using a combination of surfactants, such as lecithin (B1663433) with a poloxamer, which can lead to smaller and more stable particles.[1]
-
Homogenization Parameters: Optimize the high-pressure homogenization (HPH) parameters. For hot HPH, ensure the temperature is 5-10°C above the lipid's melting point.[5][7] Increase the number of homogenization cycles (typically 3-5 cycles) and pressure (500-1500 bar) to achieve a smaller and more uniform particle size.[5]
-
Cooling Process: Employ rapid cooling of the hot nanoemulsion by dispersing it in a cold aqueous phase. High-temperature gradients facilitate rapid lipid crystallization and help prevent aggregation.
Question: I'm observing significant batch-to-batch variability in particle size. How can I improve consistency?
Answer: Batch-to-batch variability is often due to a lack of precise control over critical process parameters. Inconsistent mixing of the lipid and aqueous phases is a major contributor. For hot homogenization methods, maintaining a consistent temperature for both phases is essential for reproducibility.[8] Variations in the cooling rate can also affect the lipid crystallization process and the final particle size.[6]
Troubleshooting & Optimization:
-
Standardize Mixing: Ensure a rapid and consistent mixing process.
-
Precise Temperature Control: Use a thermostatically controlled water bath to maintain the temperature of the lipid and aqueous phases during preparation.
-
Controlled Cooling: Standardize the cooling process to ensure consistent crystallization and particle formation.
Physical Instability During Storage
Question: My SLN dispersion appears stable initially, but I see aggregation or gelling after a few days/weeks of storage. What is happening?
Answer: This delayed instability is often due to polymorphic transitions within the solid lipid core.[9][10] Lipids can exist in different crystalline forms (polymorphs). During SLN production, especially with rapid cooling, the lipid often solidifies in a less stable, higher-energy form (α or β').[9][11] Over time, these can transition to the more stable, lower-energy β form. This transition can cause a change in the particle shape from spherical to platelet-like, increasing the surface area. If there is insufficient surfactant to cover this new surface, hydrophobic patches are exposed, leading to particle aggregation and potential gelation.[11][12]
Troubleshooting & Optimization:
-
Lipid Selection: Choose lipids that are less prone to polymorphic transitions or that form a less ordered crystal lattice, which can better accommodate the drug.
-
Surfactant Coverage: Ensure adequate surfactant concentration to fully cover the nanoparticle surface, even if polymorphic transitions occur.[13]
-
Storage Temperature: Store SLNs at refrigerated temperatures (e.g., 4°C), as higher temperatures can accelerate the rate of polymorphic transitions.[4][10]
Question: My drug seems to be leaking out of the SLNs during storage. Why is this happening and how can I prevent it?
Answer: Drug expulsion is a common issue with SLNs and is closely linked to the polymorphic behavior of the lipid matrix.[10] The transition from a less ordered (α, β') to a more stable and highly ordered (β) crystalline structure results in a more compact lipid matrix, which can squeeze out the encapsulated drug molecules.[10]
Troubleshooting & Optimization:
-
Inhibit Recrystallization: The key is to prevent or slow down the lipid's transformation to the stable β modification.[9]
-
Use Lipid Blends: Creating nanostructured lipid carriers (NLCs) by blending solid lipids with a small amount of liquid lipid (oil) can create imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for expulsion.[10]
-
Optimize Drug Loading: Ensure the drug is well-solubilized in the molten lipid. Supersaturation upon cooling can lead to drug expulsion.[14]
Diagram: Mechanism of SLN Aggregation due to Polymorphic Transition
Caption: Logical workflow of SLN aggregation driven by polymorphic transitions.
Long-Term Stability & Lyophilization
Question: How can I improve the long-term stability of my SLN formulation for storage?
Answer: For long-term stability, it is crucial to minimize particle aggregation and drug leakage. Storing the aqueous SLN dispersion at refrigerated temperatures (2-8°C) is generally recommended over room temperature or freezing.[4][15][16] Freezing without cryoprotectants can cause particle aggregation due to the formation of ice crystals.[17][18]
Lyophilization (freeze-drying) is a highly effective method for enhancing long-term stability by removing water, which inhibits lipid polymorphism and particle aggregation.[18][19][20] However, this process can induce stress on the nanoparticles, leading to aggregation if not performed correctly.
Troubleshooting & Optimization:
-
Optimal Storage Temperature: Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the ideal storage condition for your specific formulation.[4]
-
Lyophilization with Cryoprotectants: If lyophilizing, the addition of cryoprotectants is essential. Sugars like trehalose (B1683222) and sucrose (B13894) (typically at concentrations of 5-20% w/v) are widely used to protect SLNs from aggregation during the freezing and drying process.[17][18][20][21][22]
Question: My SLNs aggregate after reconstitution from a lyophilized powder. How can I fix this?
Answer: Aggregation upon reconstitution is a common problem and usually indicates that the cryoprotection during lyophilization was insufficient. The stresses of freezing and water removal can cause irreversible fusion of nanoparticles.
Troubleshooting & Optimization:
-
Cryoprotectant Type and Concentration: The choice and concentration of the cryoprotectant are critical. Trehalose and sucrose are often effective.[17][18][19][21] You may need to screen different cryoprotectants and optimize their concentration.
-
Reconstitution Medium: In some cases, reconstituting the lyophilized powder in a buffer containing a small amount of ethanol (B145695) before final dilution in an aqueous medium can help to redisperse the nanoparticles.[18] However, this may not be suitable for all applications and requires subsequent removal of the ethanol.
Data Presentation: Effect of Cryoprotectants on SLN Stability Post-Lyophilization
| Cryoprotectant | Concentration (% w/v) | Particle Size (nm) Before Lyophilization | Particle Size (nm) After Reconstitution | Polydispersity Index (PDI) After Reconstitution | Reference |
| None | 0 | 150 | > 1000 (Aggregated) | > 0.5 | [17][18] |
| Trehalose | 10 | 152 | 165 | < 0.2 | [17][19] |
| Sucrose | 10 | 148 | 160 | < 0.2 | [18][21][22] |
| Mannose | 10 | 155 | 250 | ~ 0.3 | [22] |
Note: The values presented are illustrative and compiled from multiple sources. Actual results will vary depending on the specific SLN formulation and process parameters.
Experimental Protocols
Protocol 1: Evaluation of Surfactant Type and Concentration for SLN Stabilization
Objective: To determine the optimal surfactant type and concentration to produce physically stable SLNs with a desired particle size and low PDI.
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Compritol® ATO 888, stearic acid) at a temperature 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant(s) (e.g., Poloxamer 188, Tween 80, lecithin) in deionized water and heat to the same temperature as the lipid phase. Prepare separate aqueous phases for each surfactant type and concentration being tested.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and potential for electrostatic stabilization.
-
-
Short-term Stability Study: Store the SLN dispersions at different temperatures (4°C, 25°C) and monitor the particle size, PDI, and zeta potential at regular intervals (e.g., day 1, 7, 14, 30) to identify any signs of aggregation.
Diagram: Experimental Workflow for Surfactant Optimization
References
- 1. rjptonline.org [rjptonline.org]
- 2. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[5]arenes [mdpi.com]
- 4. jps.usm.my [jps.usm.my]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of surfactant surface coverage on formation of solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 16. dovepress.com [dovepress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Triglycerides Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of isomeric triglycerides (TGs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common challenges encountered during the chromatographic separation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triglyceride isomers so challenging?
Triglyceride isomers, particularly regioisomers such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), possess identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their physicochemical properties nearly identical. Their separation by conventional chromatography is difficult because the only difference lies in the position of the fatty acids on the glycerol (B35011) backbone, which necessitates highly selective chromatographic systems to resolve.[1]
Q2: What are the primary chromatographic techniques for resolving triglyceride isomers?
The three main techniques for resolving triglyceride isomers are:
-
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC): This is a widely used technique that separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase. While standard NARP-HPLC may struggle with regioisomers, resolution can be achieved through careful optimization of the column, mobile phase, and temperature.[1][2]
-
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This powerful, and often reference, method offers excellent selectivity for separating isomers based on the number, geometry (cis/trans), and position of double bonds within the fatty acid chains.[1][2] The separation is based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and the silver ions on the stationary phase.[1][3]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging high-throughput technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It can provide excellent resolution for a wide range of triglyceride isomers and is often faster than HPLC.[2]
Q3: Which HPLC column is most effective for separating positional triglyceride isomers?
The choice of column is critical for successful separation:
-
Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are widely used. For particularly challenging separations of positional isomers, non-endcapped polymeric ODS columns have shown superior performance in differentiating between these molecules compared to monomeric ODS columns.[1][4] C30 columns are also utilized and can provide higher shape selectivity for hydrophobic, long-chain structural isomers.[5]
-
Silver-Ion (Ag+-HPLC) Columns: These are highly effective for separating isomers based on the number and position of double bonds in the fatty acid chains.[1]
Q4: How does temperature affect the separation of triglyceride isomers?
Column temperature is a crucial and sometimes non-intuitive parameter:
-
In NARP-HPLC: Lowering the column temperature can often improve the resolution for certain regioisomer pairs, such as 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (OOP).[1][4] However, for other pairs like POP and PPO, a moderate temperature (e.g., 25°C) may be optimal.[1] The ideal temperature often needs to be determined empirically.
-
In Silver-Ion HPLC: With hexane-based mobile phases, increasing the temperature can unexpectedly increase the retention time of unsaturated triglycerides, which can potentially improve resolution.[1]
Q5: What are the recommended detectors for triglyceride isomer analysis?
Since triglycerides lack a strong UV chromophore, universal detectors are preferred:
-
Mass Spectrometry (MS): This is the most powerful detection method as it not only quantifies the isomers but also provides structural information for their definitive identification. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used.[1][6]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is more sensitive than a refractive index detector and is compatible with gradient elution.[7]
-
Charged Aerosol Detector (CAD): This is another universal detector that offers high sensitivity and a broad dynamic range for lipid analysis.[1]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Isomeric Peaks
This is one of the most common challenges in triglyceride isomer analysis. The logical workflow for troubleshooting this issue is as follows:
Detailed Steps:
-
Optimize Mobile Phase Composition: The choice and proportion of the organic modifier are critical. Systematically vary the composition of your mobile phase (e.g., acetonitrile (B52724) with modifiers like isopropanol (B130326), acetone, or methyl tert-butyl ether).[1] Even small changes can significantly impact resolution. Implementing a shallow gradient can also help to separate closely eluting peaks.
-
Evaluate Stationary Phase: Ensure you are using an appropriate column. For regioisomers, polymeric ODS columns often provide better selectivity than standard C18 columns.[4] If your isomers differ in the number or position of double bonds, a silver-ion (Ag+-HPLC) column is a powerful tool.[1] To increase resolving power, consider connecting two or three columns in series.[1]
-
Control Column Temperature: Temperature is a critical parameter. For NARP-HPLC, lower temperatures often enhance resolution for some isomer pairs.[1][4] Conversely, in Ag+-HPLC with hexane-based solvents, increasing the temperature can increase retention and may improve separation.[1] Experiment in small increments (e.g., 5°C) to find the optimum for your specific isomer pair.
-
Increase Column Efficiency: If resolution is still insufficient, consider using longer columns or columns with smaller particle sizes (e.g., UHPLC systems). Reducing the flow rate can also increase efficiency, although it will lengthen the analysis time.[1]
Problem 2: Peak Tailing or Broadening
Peak asymmetry can obscure the separation of closely eluting isomers.
Detailed Steps:
-
Check for Sample Overload: Injecting too much sample can lead to distorted peak shapes.[8] Reduce the mass of the sample injected onto the column.
-
Verify Injection Solvent Compatibility: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. Using a stronger solvent can cause peak broadening.[8]
-
Assess Column Health: Column degradation or contamination can lead to peak tailing. Try flushing the column according to the manufacturer's instructions. If the problem persists, the column or the guard column may need to be replaced.[8]
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the column and the detector can contribute to peak broadening.[8]
Problem 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analysis.
Possible Causes and Solutions:
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Filter all mobile phases before use.
-
Sample Carryover: Implement a robust needle wash protocol in your autosampler. A wash solution that is a strong solvent for triglycerides (e.g., isopropanol or dichloromethane) is recommended.
-
System Contamination: If ghost peaks appear in blank injections, the system may be contaminated. Flush the entire system, including the pump, injector, and tubing, with a strong solvent.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Triglyceride Isomer Separation
| Feature | Non-Aqueous Reversed-Phase (NARP) HPLC | Silver-Ion (Ag+)-HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | Partitioning based on polarity and equivalent carbon number (ECN)[2] | π-complex formation with double bonds[2][3] | Polarity and molecular weight |
| Selectivity for Regioisomers | Moderate; can be improved with specific columns (e.g., polymeric ODS) and low temperatures[2] | Excellent for isomers differing in unsaturation[2] | High, often with better resolution than HPLC in shorter times[9] |
| Selectivity for Geometric (cis/trans) Isomers | Limited | Excellent[2] | Good |
| Typical Stationary Phase | C18, C30, polymeric ODS[1][2] | Silver-ion bonded to silica[2] | Various, including C18 and chiral phases[10] |
| Typical Mobile Phase | Acetonitrile/Isopropanol, Acetonitrile/Acetone[2] | Hexane (B92381)/Acetonitrile, Toluene gradients[2] | Supercritical CO2 with alcohol modifiers[2] |
| Advantages | Good for general TG profiling by ECN; robust and widely available[2] | Unparalleled selectivity for isomers based on unsaturation[2] | High throughput, reduced organic solvent consumption, high resolution[9] |
| Disadvantages | Can have limited resolution for regioisomers[2] | Can be less robust, potential for column degradation | Higher initial instrument cost |
Table 2: Example NARP-HPLC Method Parameters for Regioisomer Separation
| Parameter | Condition for POP vs. PPO | Condition for OPO vs. OOP | General Triglyceride Profiling |
| Column | Non-endcapped polymeric ODS[1][4] | Non-endcapped polymeric ODS[1][4] | C18 (ODS)[1] |
| Mobile Phase | Acetonitrile/2-Propanol (70:30, v/v)[1] | Acetonitrile/2-Propanol (70:30, v/v)[1] | Acetonitrile/Acetone or other modifiers (Gradient)[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1] | 0.8 - 1.0 mL/min[1] | 1.0 mL/min[1] |
| Column Temperature | 25°C (critical)[1][4] | 10°C (critical)[1][4] | 20°C - 30°C (optimization may be needed)[1] |
| Detection | MS, ELSD, CAD[1] | MS, ELSD, CAD[1] | MS, ELSD, CAD[1] |
Experimental Protocols
Protocol 1: NARP-HPLC for Triglyceride Isomer Separation
This protocol provides a general method for the separation of triglyceride isomers using NARP-HPLC.[2]
1. Materials and Reagents
-
HPLC System: Equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., ELSD or MS).
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a polymeric ODS column for enhanced regioisomer separation.[2]
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade) or Acetone (HPLC grade)
-
Sample Solvent: Dichloromethane or a mixture of mobile phase components.
-
Triglyceride Standards/Samples: Prepare a stock solution of 1-5 mg/mL in the sample solvent.
2. Chromatographic Conditions
-
Column Temperature: 20°C - 30°C (Lower temperatures may improve resolution of some regioisomers).[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Detector: ELSD (e.g., Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or MS with an APCI source.[2]
-
Mobile Phase Gradient:
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 40.0 | 30 | 70 |
| 45.0 | 30 | 70 |
| 45.1 | 70 | 30 |
| 55.0 | 70 | 30 |
| (This is an example gradient and should be optimized for the specific application)[2] |
3. Sample Preparation
-
Accurately weigh the triglyceride sample.
-
Dissolve the sample in the sample solvent to the desired concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[2]
4. Data Analysis
-
Identify peaks based on the retention times of known standards.
-
For unknown samples, coupling the HPLC system to a mass spectrometer is highly recommended for peak identification.[2]
-
Quantification can be performed by constructing a calibration curve using external standards.
Protocol 2: GC-MS Analysis of Triglycerides (as FAMEs)
Direct analysis of intact triglycerides by GC-MS is challenging due to their low volatility. Therefore, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is typically required.[6]
1. Lipid Extraction (Modified Folch Method)
-
To 50 µL of plasma in a microcentrifuge tube, add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully transfer the lower chloroform layer containing the lipids to a new glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen.[6]
2. Transesterification to FAMEs (Acid-Catalyzed)
-
Reconstitute the dried lipid extract in 100 µL of hexane.
-
Add 1 mL of 5% methanolic HCl (prepared by adding acetyl chloride to methanol in a fume hood).
-
Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Cap the tube securely and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of deionized water and vortex.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.[6]
3. GC-MS Analysis
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column[6] |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial 100°C (hold 2 min), ramp to 240°C at 4°C/min, hold for 5 min[11] |
| MS System | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| (Parameters should be optimized for the specific instrument and application) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
dealing with polymorphism in triglyceride crystallization experiments
Technical Support Center: Triglyceride Crystallization
Welcome to the technical support center for triglyceride crystallization experiments. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of triglyceride polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in triglycerides?
A1: Polymorphism is the ability of a substance to exist in multiple different crystalline structures.[1][2] In triglycerides (TAGs), the three primary polymorphic forms are designated α (alpha), β' (beta prime), and β (beta).[3][4] These forms differ in their molecular packing, which in turn affects their physical properties such as melting point, stability, and density.[1][3] The α form is the least stable with the lowest melting point, while the β form is the most stable and has the highest melting point.[4] The β' form has intermediate stability and melting point.[4]
Q2: Why is controlling polymorphism crucial for my product development?
A2: Controlling which polymorphic form is present is critical because the crystal structure directly impacts the macroscopic properties of the final product.[3] For instance, in the food industry, the β' form is often desired in margarines and shortenings for its smooth texture, while the stable β form is essential for the snap and gloss of high-quality chocolate. In pharmaceuticals, different polymorphs can have different solubilities and dissolution rates, which can significantly affect a drug's bioavailability.[5] Inconsistent polymorphic forms can lead to issues like fat bloom in chocolate, poor texture in spreads, or altered drug efficacy.[4]
Q3: What are the main experimental factors that influence which polymorph I get?
A3: Several factors during the crystallization process can influence the resulting polymorphic form.[6] The most significant include:
-
Cooling Rate: Rapid cooling of molten triglyceride often produces the unstable α form, whereas slower cooling rates favor the formation of the more stable β' and β forms.[7][8]
-
Temperature: Holding the sample at specific temperatures (a process known as tempering) can promote the transformation from less stable to more stable forms.[4]
-
Agitation/Shear: Applying shear during crystallization can influence nucleation and crystal growth, often promoting the formation of specific polymorphs.[8][9]
-
Composition: The presence of other triglycerides, minor components like di- and monoglycerides, or impurities can hinder or facilitate the formation of certain polymorphs.[10][11]
Troubleshooting Guide
Q1: My experiment consistently yields the unstable α-form. How can I obtain the more stable β' or β-forms?
A1: To promote the formation of β' or β-forms, you need to provide the system with enough time and energy for the molecules to arrange themselves into a more stable configuration.
-
Decrease the Cooling Rate: A slower cooling rate allows more time for the triglyceride molecules to organize into the more stable β' or β structures.[7][8]
-
Implement Tempering: After initial crystallization, hold the sample at a temperature just below the melting point of the desired polymorph. This provides the thermodynamic driving force for the transformation from a less stable to a more stable form.[4]
-
Utilize Seeding: Introduce a small number of pre-existing crystals of the desired polymorph (β' or β) into the melt. These seed crystals act as templates, encouraging the crystallization of the desired form.
Q2: I am struggling with poor reproducibility in my crystallization experiments. What are the likely causes?
A2: Lack of reproducibility is a common issue and often stems from subtle variations in experimental conditions.
-
Inconsistent Thermal History: Ensure that the melting and cooling profiles are precisely controlled and identical for every run.[6] Even minor deviations in cooling rate can lead to different polymorphic outcomes.[7]
-
Purity of the Sample: The presence of minor components or impurities can significantly affect crystallization kinetics and the resulting polymorphs.[10][11] Ensure your starting material is of consistent purity.
-
Variations in Agitation: If your process involves stirring or shearing, ensure the rate and duration are consistent, as this can impact nucleation and crystal growth.[8][9]
Q3: How can I identify the polymorphic form(s) present in my sample?
A3: Several analytical techniques are commonly used to identify triglyceride polymorphs. The most definitive results are often obtained by combining methods.
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Each polymorph has a characteristic melting point and enthalpy of fusion that can be detected.[5][12]
-
X-Ray Diffraction (XRD): XRD is a powerful tool for identifying crystal structures. Each polymorph produces a unique diffraction pattern based on the arrangement of molecules in the crystal lattice.[9]
-
Polarized Light Microscopy (PLM): PLM can be used to observe the morphology and birefringence of the crystals.[13][14] Different polymorphs often exhibit distinct crystal shapes and sizes.
Data Presentation: Properties of Common Triglyceride Polymorphs
The following table summarizes the key characteristics of the three main triglyceride polymorphs. Note that exact melting points can vary depending on the specific fatty acid composition of the triglyceride.[12]
| Polymorphic Form | Stability | Relative Melting Point | Crystal System (Subcell Packing) | Characteristic XRD Short Spacing (Å) |
| α (alpha) | Least Stable (Metastable) | Lowest | Hexagonal | One strong peak around 4.15 |
| β' (beta prime) | Intermediate | Intermediate | Orthorhombic | Two strong peaks around 3.8 and 4.2 |
| β (beta) | Most Stable | Highest | Triclinic | One strong peak around 4.6 |
(Data compiled from multiple sources[4][9][12])
Experimental Protocols
Protocol 1: Polymorph Identification using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and seal it.[12]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[7][12]
-
Thermal Program (Heating Scan):
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5 or 10°C/min) to a temperature above the final melting point of the most stable polymorph.[12]
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks represent melting events. The temperature and enthalpy of these peaks can be used to identify the polymorphs present by comparing them to known values.[5][15] Unstable forms may show an exothermic recrystallization event followed by the melting of a more stable form.[15]
Protocol 2: Polymorph Identification using Powder X-Ray Diffraction (XRD)
-
Sample Preparation: Gently press the solid triglyceride sample onto a flat sample holder to create a smooth, level surface.
-
Instrument Setup: Place the sample holder in the XRD instrument.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°).[12] The wide-angle region is particularly important for identifying the short-spacing reflections characteristic of each polymorph.[12]
-
Data Analysis: Analyze the diffraction pattern, focusing on the key short-spacing peaks:[9][12]
-
α-form: A single, strong peak at approximately 4.15 Å.
-
β'-form: Two strong peaks at approximately 3.8 Å and 4.2 Å.
-
β-form: A strong peak at approximately 4.6 Å, often accompanied by other weaker peaks.
-
Protocol 3: Crystal Morphology Observation using Polarized Light Microscopy (PLM)
-
Sample Preparation: Melt a small amount of the triglyceride sample on a microscope slide and place a coverslip over it. Crystallize the sample using the desired thermal protocol (e.g., controlled cooling on a temperature-controlled stage).[16]
-
Microscope Setup: Place the slide on the microscope stage. Use crossed polarizers to view the sample. Crystalline structures will be birefringent and appear bright against a dark background.
-
Image Acquisition: Observe the sample under different magnifications. Capture images of the crystal morphology.
-
Data Analysis: Analyze the images to identify the crystal habits. While not definitively quantitative on its own, PLM provides valuable qualitative information. β' crystals are often small and needle-like, forming fine-grained structures, while β crystals tend to be larger and more plate-like, often forming spherulites.[13]
Visualizations
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. "Polymorphism of Triglycerides a Crystallographic Review" by L. Hernqvist [digitalcommons.usu.edu]
- 3. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions – LCPE [lcpe.uni-sofia.bg]
- 4. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [diposit.ub.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. tainstruments.com [tainstruments.com]
- 16. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
Technical Support Center: Optimizing Signal-to-Noise in NMR for Lipid Analysis
Welcome to the technical support center for optimizing signal-to-noise (S/N) in Nuclear Magnetic Resonance (NMR) for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise in NMR lipid analysis?
A1: Low signal-to-noise in NMR analysis of lipids can stem from several factors, including:
-
Low sample concentration: The inherent sensitivity of NMR requires a sufficient concentration of the analyte.[1][2]
-
Suboptimal sample preparation: The presence of solid particles, high sample viscosity, or improper solvent selection can degrade signal quality.[1]
-
Incorrect NMR parameters: Non-optimized acquisition parameters, such as insufficient scan numbers, incorrect pulse sequences, or inadequate relaxation delays, can lead to poor signal accumulation.[3][4]
-
Poor magnetic field homogeneity (shimming): A poorly shimmed magnet results in broad spectral lines, which can obscure weak signals in the baseline noise.[1]
-
Dynamic range issues: Highly abundant signals, such as those from methyl and methylene (B1212753) groups in lipids, can overwhelm the detector and obscure lower intensity peaks.[2][5]
Q2: How can I improve the signal-to-noise ratio in my NMR experiment?
A2: To enhance the signal-to-noise ratio, consider the following strategies:
-
Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.[6] Doubling the signal-to-noise ratio requires quadrupling the number of scans.
-
Optimize sample concentration: If possible, increase the concentration of your lipid sample.[1] For limited sample quantities, consider using specialized NMR tubes like Shigemi tubes, which require a smaller sample volume.
-
Use a higher field NMR spectrometer: Higher magnetic field strengths generally provide better sensitivity and spectral dispersion.[7][8]
-
Employ cryogenically cooled probes (CryoProbes): These probes significantly reduce thermal noise, leading to a substantial improvement in signal-to-noise.[9]
-
Optimize data processing: Applying a matched filter (exponential weighting) during data processing can improve the signal-to-noise ratio, although this may come at the cost of slightly broader lines.[10]
Q3: Which NMR nucleus is best for lipid analysis?
A3: The choice of nucleus depends on the specific information required:
-
¹H (Proton) NMR: This is the most sensitive nucleus for NMR and is excellent for rapid, quantitative analysis of major lipid classes.[3][8] However, proton spectra can be overcrowded, which can complicate the analysis of minor components.[7][8]
-
¹³C (Carbon-13) NMR: Carbon NMR offers superior spectral resolution compared to proton NMR, with a wider chemical shift range.[11][12] This allows for better characterization and quantification of different lipid structures. However, ¹³C has a low natural abundance and lower sensitivity, requiring longer acquisition times.[3]
-
³¹P (Phosphorus-31) NMR: This nucleus is highly specific for phospholipids, avoiding interference from other lipid classes.[3][11] It is a powerful tool for quantitative analysis of different phospholipid headgroups.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Signal Intensity
This guide provides a systematic approach to troubleshooting weak signals in your NMR experiments.
Troubleshooting Workflow for Low Signal-to-Noise
References
- 1. benchchem.com [benchchem.com]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the best pulse sequences, acquisition parameters, postacquisition processing strategies, and probes for natural product structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 9. 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Electron Microscopy of Lipid Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during the electron microscopy of lipid structures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My negatively stained liposomes appear stacked like coins (rouleaux formation).
-
Question: Why are my liposomes or lipid nanoparticles forming stacks or "rouleaux" in my negative stain transmission electron microscopy (TEM) images?
-
Answer: This is a common artifact known as rouleaux formation. It is often caused by the interaction between the negatively charged stain (like phosphotungstic acid - PTA) and the lipid headgroups, especially in buffers with high salt concentrations.[1][2][3] The stain can act as a mediator, connecting adjacent particles.[3]
-
Troubleshooting Steps:
-
Optimize the Staining Reagent: Switch from phosphotungstic acid (PTA) to uranyl formate (B1220265) (UF) or uranyl acetate (B1210297) (UA), which are less prone to causing this artifact.[1][2]
-
Adjust Buffer Conditions: Use deionized water for washing steps immediately before staining to remove excess salt.[2] If buffer is necessary, use a low salt concentration.[3]
-
Refine the Staining Protocol: Employ an optimized negative staining (OpNS) protocol which involves specific washing and staining steps to minimize particle aggregation.[2]
-
Issue 2: My cryo-EM images of vesicles are blurry and lack detail.
-
Question: The features of my lipid vesicles in cryo-EM are indistinct and appear blurred. What could be the cause?
-
Answer: Blurring in cryo-EM images of lipid structures can be caused by several factors, including specimen drift during imaging, thick ice, or a low signal-to-noise ratio.[4] Movement of the particles can be induced by the electron beam.[4]
-
Troubleshooting Steps:
-
Minimize Beam-Induced Motion: Use a lower electron dose. A total dose below 20 e⁻/Ų is recommended to minimize specimen damage that can lead to blurring.[5]
-
Optimize Ice Thickness: Adjust blotting time and force during vitrification to create a thinner layer of vitreous ice. Thicker ice can reduce contrast and clarity.[4]
-
Improve Image Processing: Use motion correction software during image processing to align individual frames of the movie recorded on the detector. This can computationally correct for some level of specimen drift.[4]
-
Optimize Defocus: An underfocus of around 2 µm can provide good contrast without introducing significant smearing that can obscure details of the membrane thickness.[5]
-
Issue 3: I am observing significant ice contamination on my cryo-TEM grids.
-
Question: My cryo-TEM grids are covered in crystalline ice. What causes this and how can I prevent it?
-
Answer: Ice contamination is a frequent artifact in cryo-TEM that can obscure or damage your sample.[6] It arises from the condensation of water molecules onto the cold grid at any point after vitrification. This can happen during grid storage, transfer to the microscope, or even inside the microscope if the vacuum is not optimal.
-
Troubleshooting Steps:
-
Improve Environmental Control: Prepare grids in a low-humidity environment and consider wearing a mask to prevent moisture from your breath from condensing on the grid.[4]
-
Pre-cool all Tools: Ensure that all tools and components that will come into contact with the grid during transfer are pre-cooled to liquid nitrogen temperature.[4]
-
Optimize Vitrification: If the initial sample layer on the grid is too thick, it can lead to slow freezing and the formation of crystalline ice. Optimize blotting parameters to achieve a thinner film.[4]
-
Proper Grid Storage and Transfer: Store vitrified grids under liquid nitrogen in a properly sealed container. Use a dedicated cryo-transfer holder and ensure a good vacuum during transfer to the microscope.
-
Issue 4: The morphology of my lipid structures appears distorted or flattened in negative stain TEM.
-
Question: My liposomes look like flat "pancakes" rather than spherical vesicles in my negative stain TEM images. Why is this happening?
-
Answer: This is a common artifact resulting from the dehydration and adsorption forces during the negative staining procedure.[7][8] Larger vesicles with a significant aqueous core are particularly susceptible to flattening onto the carbon support film.[8]
-
Troubleshooting Steps:
-
Consider Cryo-EM: For accurate morphological analysis, especially of larger vesicles, cryo-EM is the preferred method as it preserves the native, hydrated state of the liposomes.[7][8]
-
Optimize Staining: Be careful with the blotting of the stain. If the stain is too thick, it can deform the vesicles, and if it's too thin, dehydration effects can cause flattening.[7]
-
Chemical Fixation (with caution): For some larger vesicles, a light fixation with osmium tetroxide prior to negative staining may help to stabilize the structure, but be aware that this can introduce its own set of artifacts.[8]
-
Issue 5: I suspect lipid extraction or membrane disruption from chemical fixation.
-
Question: I am concerned that my chemical fixation protocol is altering the lipid structures in my samples. What are the signs and how can I minimize this?
-
Answer: Chemical fixatives like aldehydes (e.g., glutaraldehyde, paraformaldehyde) are excellent at cross-linking proteins but do not effectively fix lipids.[9] Organic solvents such as methanol (B129727) or acetone (B3395972), often used in fixation protocols, will extract lipids.[9][10] This can lead to the disruption of membrane integrity and the appearance of "vacuole-like" artifacts where lipids have been poorly embedded.[11]
-
Troubleshooting Steps:
-
Choose the Right Fixative: Paraformaldehyde (PFA) fixation is often better at preserving membrane protein localization compared to glutaraldehyde, although it may still cause some disruption.[9] For preserving lipid content and droplet structure, PFA is generally the method of choice over organic solvents.[10]
-
Avoid Organic Solvents: If lipid preservation is critical, avoid using methanol, ethanol, or acetone in your fixation and dehydration steps as they will extract lipids.[9][10]
-
Incorporate Additives: In some protocols, the addition of calcium chloride (CaCl2) during fixation can help to reduce the extraction of lipids.[12]
-
Consider Cryo-Fixation: For the best preservation of lipid ultrastructure without chemical artifacts, cryo-fixation methods like high-pressure freezing followed by freeze-substitution are recommended.
-
Quantitative Data Summary
| Artifact | Electron Microscopy Technique | Key Contributing Factors | Potential Impact on Measurement |
| Rouleaux Formation | Negative Staining | Stain type (e.g., PTA), high salt concentration.[1][3] | Inaccurate particle size and distribution analysis due to aggregation. |
| Beam-Induced Motion/Blurring | Cryo-EM | High electron dose (>20 e⁻/Ų), specimen instability.[5] | Loss of high-resolution detail, inaccurate membrane thickness measurements.[5] |
| Vesicle Flattening/Deformation | Negative Staining | Dehydration, surface tension forces on the grid.[7] | Inaccurate determination of vesicle size and shape. |
| Lipid Extraction | Chemical Fixation (especially with organic solvents) | Use of methanol, acetone; improper fixation.[9][10] | Loss of membrane integrity, creation of artificial vacuoles.[11] |
| Crystalline Ice Formation | Cryo-EM | Slow freezing, moisture contamination.[4] | Obscuring of sample, damage to delicate structures. |
Detailed Experimental Protocols
Protocol 1: Optimized Negative Staining (OpNS) for Liposomes to Minimize Rouleaux Formation
This protocol is adapted from methodologies designed to reduce common artifacts in negative staining of lipid-protein particles.[2]
-
Grid Preparation: Glow-discharge a carbon-coated copper grid for 30-60 seconds to render the surface hydrophilic.
-
Sample Application: Apply 3-5 µL of the liposome (B1194612) solution (at an appropriate concentration, e.g., 0.01-0.1 mg/mL) to the glow-discharged grid.
-
Adsorption: Allow the sample to adsorb to the grid for 60 seconds.
-
Blotting: Carefully blot away the excess solution using filter paper. The goal is to leave a thin layer of the sample on the grid.
-
Washing: Immediately wash the grid by touching it to the surface of three separate drops of deionized water for 5 seconds each. Blot after each wash.
-
Staining: Stain the grid by applying a drop of 2% uranyl formate (UF) or uranyl acetate (UA). Allow the stain to sit for 30-60 seconds.
-
Final Blotting: Blot away the excess stain.
-
Drying: Allow the grid to air dry completely before inserting it into the electron microscope.
Protocol 2: Cryo-EM Grid Preparation (Vitrification) of Lipid Vesicles
This protocol outlines the general steps for preparing a vitrified sample for cryo-TEM imaging.[6]
-
Grid Preparation: Glow discharge a holey carbon TEM grid to make the surface hydrophilic.
-
Environment Control: Set up a vitrification robot (e.g., Vitrobot) to a controlled temperature (e.g., 4°C) and 100% humidity to prevent sample evaporation.
-
Sample Application: Apply 3-4 µL of the liposome suspension to the grid within the controlled environment of the vitrification robot.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized for each sample.
-
Plunging: Rapidly plunge the grid into a cryogen (typically liquid ethane) cooled by liquid nitrogen. This vitrifies the thin film, trapping the liposomes in a near-native, hydrated state.
-
Storage and Transfer: Store the vitrified grid in liquid nitrogen until it is ready to be transferred to the cryo-electron microscope for imaging.
Visualizations
Caption: Troubleshooting workflow for common artifacts in electron microscopy of lipids.
Caption: Experimental workflow for Optimized Negative Staining (OpNS).
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Negative-Staining Electron Microscopy for Lipoprotein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 5. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 10. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Drug Encapsulation Efficiency in Triglyceride-Based Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the encapsulation efficiency of drugs in triglyceride-based carriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Troubleshooting Guide
This section addresses common problems encountered during the encapsulation of drugs in triglyceride-based nanoparticles.
Issue 1: Low Encapsulation Efficiency (EE)
Q: I am experiencing very low encapsulation efficiency for my hydrophobic drug in a triglyceride-based formulation. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency (EE) is a frequent challenge. Several factors, from formulation to process parameters, can be the cause. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Poor Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the molten triglyceride to be effectively encapsulated.
-
Solution 1: Lipid Screening: Test the solubility of your drug in various triglycerides. Triglycerides with different fatty acid chain lengths can exhibit different solubilizing capacities.
-
Solution 2: Formulate Nanostructured Lipid Carriers (NLCs): NLCs incorporate a liquid lipid (oil) within the solid lipid matrix.[1][2][3][4] This creates a less-ordered lipid core, which can significantly enhance the solubility and loading capacity for many drugs.[1][2][3][4] The ratio of solid lipid to liquid lipid is a critical parameter to optimize.[5]
-
-
Drug Partitioning into the Aqueous Phase: During the emulsification step, the drug may preferentially move into the external aqueous phase, especially if it has some aqueous solubility.
-
Solution 1: Optimize the Surfactant: The type and concentration of the surfactant are critical. A surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) value can help stabilize the lipid-water interface and minimize drug leakage. Increasing the surfactant concentration can lead to smaller particle sizes and higher EE, but an excess can also lead to drug solubilization in micelles in the aqueous phase.[6][7]
-
Solution 2: Adjust the Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. A very high drug concentration can saturate the lipid matrix, leading to excess, unencapsulated drug.[8][9][10] Reducing the initial drug amount might increase the percentage of the drug that is successfully encapsulated.[9]
-
-
Suboptimal Formulation & Process Parameters: The manufacturing process itself plays a crucial role in determining the final encapsulation efficiency.
-
Solution 1: Optimize Homogenization Parameters: For high-pressure homogenization (a common preparation method), factors like pressure, number of cycles, and temperature need to be optimized. Increasing homogenization pressure and the number of cycles generally leads to smaller particle sizes which can influence EE.[11] The homogenization temperature should be at least 5-10°C above the melting point of the solid lipid.[12]
-
Solution 2: Consider the Preparation Method: The chosen method for nanoparticle preparation can significantly impact EE. Hot homogenization is widely used, but for thermolabile drugs, a cold homogenization technique might be more suitable to prevent drug degradation.[13]
-
Issue 2: High Initial Encapsulation Efficiency, but Significant Drug Expulsion During Storage
Q: My initial encapsulation efficiency is high, but I observe a significant decrease after a few days of storage. What is causing this drug leakage?
A: This phenomenon, known as drug expulsion, is a common issue with SLNs and is often linked to the polymorphic behavior of triglycerides.
Possible Causes & Solutions:
-
Lipid Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs). During storage, the lipid matrix can transition from a less ordered, metastable form (α-form), which has more space to accommodate the drug, to a more stable, highly ordered crystalline form (β-form). This recrystallization process can squeeze the drug out of the lipid core.
-
Solution 1: Formulate NLCs: The presence of liquid lipid in NLCs disrupts the crystalline order of the solid lipid, creating an amorphous matrix that is less prone to polymorphic transitions and thus reduces drug expulsion.[1][2][3][4]
-
Solution 2: Use a Blend of Lipids: Using a mixture of different solid lipids can create imperfections in the crystal lattice, providing more space for the drug and reducing the tendency for recrystallization.
-
Solution 3: Optimize Storage Conditions: Storing the nanoparticle dispersion at a lower temperature (e.g., 4°C) can slow down the kinetics of polymorphic transitions.[14]
-
-
Insufficient Stabilization: The surfactant layer may not be adequate to prevent particle aggregation and subsequent drug leakage.
-
Solution: Optimize Surfactant Concentration: Ensure that the surfactant concentration is sufficient to provide a stable coating on the nanoparticle surface. A combination of surfactants can sometimes provide better steric and electrostatic stabilization.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), and which one is better for my drug?
A1: SLNs are composed of a solid lipid core, while NLCs are a second generation of lipid nanoparticles that contain a blend of a solid lipid and a liquid lipid (oil).[2][3] This structural difference gives NLCs several advantages, including a higher drug loading capacity and reduced drug expulsion during storage due to their less-ordered lipid matrix.[1][2][3][4] For many drugs, especially those with limited solubility in the solid lipid alone, NLCs often provide superior encapsulation efficiency and stability.
Q2: How does the drug's lipophilicity affect encapsulation efficiency?
A2: The lipophilicity of a drug, often expressed as its log P value, is a critical factor. Highly lipophilic (hydrophobic) drugs generally have a higher affinity for the lipid core of the nanoparticles, leading to better encapsulation efficiency.[15][16] Drugs with some degree of hydrophilicity may partition into the aqueous phase during formulation, resulting in lower EE. For such drugs, optimizing the formulation and process parameters is crucial.
Q3: What is the typical range for encapsulation efficiency in triglyceride-based carriers?
A3: Encapsulation efficiency can vary widely depending on the drug, the specific triglyceride and other excipients used, and the manufacturing process. It can range from as low as a few percent to over 99%.[17] For instance, one study reported an encapsulation efficiency of 77.50% to 86.21% for naringenin (B18129) in solid lipid nanoparticles.[14] It is essential to optimize the formulation to achieve the desired EE for your specific application.
Q4: How do I measure the encapsulation efficiency of my formulation?
A4: The most common method involves separating the unencapsulated (free) drug from the drug-loaded nanoparticles, followed by quantifying the amount of drug in each fraction. A common technique is to centrifuge the nanoparticle dispersion to pellet the nanoparticles. The concentration of the free drug in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC).[17][18][19][20] The encapsulation efficiency is then calculated using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Data Presentation: Factors Influencing Encapsulation Efficiency
The following tables summarize the impact of key formulation and process variables on the encapsulation efficiency (EE) and particle size of triglyceride-based nanoparticles.
Table 1: Effect of Formulation Variables on Encapsulation Efficiency
| Parameter | General Trend with Increase in Parameter | Rationale |
| Drug-to-Lipid Ratio | Decreased EE | Saturation of the lipid matrix at higher drug concentrations leads to more unencapsulated drug.[9] |
| Lipid Concentration | Increased EE | More lipid is available to encapsulate the drug.[14] |
| Surfactant Concentration | Increased EE up to an optimal point | Sufficient surfactant is needed to stabilize the nanoparticles and prevent drug leakage. However, excess surfactant can form micelles that solubilize the drug in the aqueous phase, reducing EE.[6] |
| Liquid Lipid Content (in NLCs) | Increased EE | The liquid lipid creates imperfections in the solid lipid matrix, increasing the space available for drug molecules.[1][2][3][4] |
Table 2: Effect of Process Variables (Hot Homogenization) on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency |
| Homogenization Pressure | Decrease | Generally increases due to smaller particle size and more efficient emulsification. |
| Homogenization Cycles | Decrease | Can increase EE by ensuring a more uniform and smaller particle size distribution.[11] |
| Homogenization Time | Decrease (up to a point) | Longer homogenization can lead to more efficient particle size reduction and improved EE. |
| Homogenization Speed | Decrease | Higher speed generally results in smaller particles.[21] |
Experimental Protocols
Protocol 1: Preparation of Triglyceride-Based Nanoparticles by Hot High-Pressure Homogenization
This protocol describes a general method for preparing SLNs or NLCs using hot homogenization.
Materials:
-
Solid lipid (e.g., tristearin, glyceryl monostearate)
-
Liquid lipid (for NLCs, e.g., oleic acid, caprylic/capric triglycerides)
-
Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid (and liquid lipid for NLCs) and the drug.
-
Heat the lipid(s) in a beaker to a temperature 5-10°C above the melting point of the solid lipid.[12]
-
Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[22]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at a specific pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
This protocol outlines the steps to quantify the encapsulated drug.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion.
-
Separate the unencapsulated drug from the nanoparticles. A common method is ultracentrifugation. Centrifuge the sample at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free drug.
-
-
Quantification of Free Drug:
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE using the formula mentioned in FAQ 4. To determine the total amount of drug, you can either use the initial amount of drug added to the formulation or disrupt a known volume of the nanoparticle suspension with a suitable solvent to release the encapsulated drug and then measure the total drug concentration by HPLC.
-
Visualizations
Caption: Workflow for nanoparticle preparation and encapsulation efficiency analysis.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers | Encyclopedia MDPI [encyclopedia.pub]
- 4. Solid lipid nanoparticles and nanostructured lipid carriers as novel drug delivery systems: applications, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Validation & Comparative
Asymmetric vs. Symmetric Triglycerides in Drug Delivery: A Comparative Analysis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
In the rapidly evolving field of drug delivery, particularly with the advent of lipid-based nanoparticles (LNPs), the selection of each lipid component is critical to the efficacy and stability of the formulation. Triglycerides often form the core of these nanoparticles, encapsulating the therapeutic payload. While symmetric triglycerides like tripalmitin (B1682551) and tristearin (B179404) have been commonly utilized, the role of asymmetric triglycerides, such as 1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG), is gaining interest. This guide provides a comparative analysis of DSPG and symmetric triglycerides, offering insights into their physicochemical properties and potential implications for drug delivery applications, supported by general experimental protocols for nanoparticle formulation and characterization.
Physicochemical Properties: A Tale of Two Structures
The fundamental difference between this compound and symmetric triglycerides lies in the arrangement of fatty acid chains on the glycerol (B35011) backbone. This seemingly subtle distinction can lead to significant variations in their physical properties, which in turn can influence the characteristics of lipid nanoparticles.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Asymmetric) | Symmetric Triglycerides (e.g., Tripalmitin, Tristearin) | Potential Implication for Lipid Nanoparticles |
| Structure | Different fatty acids at sn-1/2 and sn-3 positions (e.g., Stearic-Stearic-Palmitic) | Same fatty acid at all three positions (e.g., Palmitic-Palmitic-Palmitic) | Differences in crystal packing and polymorphism can affect nanoparticle stability and drug release profiles. |
| Polymorphism | Tends to form less stable polymorphs (α, β') which can transition to more stable forms over time. This can be influenced by the specific fatty acid composition. | Typically exhibit more stable β-polymorphs.[1] | The initial polymorphic form and its transition can impact drug encapsulation efficiency and lead to drug expulsion during storage. Less stable polymorphs might offer higher drug loading initially but compromise long-term stability.[2] |
| Crystallinity | The irregular packing due to asymmetry can lead to a less ordered, more amorphous solid matrix. | The uniform structure allows for highly ordered, crystalline solid matrices. | A less crystalline core might accommodate a higher drug load, especially for irregularly shaped drug molecules. It could also influence the drug release rate. |
| Melting Point | Generally lower and with a broader melting range compared to their symmetric counterparts with similar fatty acid composition. | Higher and sharper melting points. | The melting behavior of the core lipid is crucial during formulation (e.g., high-pressure homogenization) and can affect the final nanoparticle structure and stability. |
Impact on Lipid Nanoparticle Performance
While direct comparative studies are limited, the differing physicochemical properties of asymmetric and symmetric triglycerides suggest potential variations in their performance as core lipids in nanoparticles.
Encapsulation Efficiency and Drug Loading: The less ordered crystalline structure of asymmetric triglycerides like DSPG may create more imperfections in the lipid matrix, potentially allowing for higher encapsulation of therapeutic agents, particularly those with bulky or irregular structures. Conversely, the highly organized structure of symmetric triglycerides might be more suitable for encapsulating smaller, more uniform drug molecules.
Stability and Drug Release: The polymorphic behavior of the triglyceride core is a critical factor in the long-term stability of lipid nanoparticles. Triglycerides in a metastable α-form can transition to the more stable β-form over time, which can lead to the expulsion of the encapsulated drug.[1] Asymmetric triglycerides, with their tendency to form less stable polymorphs, may present a greater challenge for long-term formulation stability compared to their symmetric counterparts.[2] However, this property could also be leveraged for controlled or triggered release applications. The rate of polymorphic transformation is influenced by factors such as temperature and the presence of other lipids in the formulation.[3]
Cellular Uptake and Biological Interactions: The composition and structure of the lipid core can influence the overall properties of the nanoparticle, which in turn can affect its interaction with cells. While the surface characteristics of the nanoparticle (e.g., PEGylation, surface charge) are the primary determinants of cellular uptake, the rigidity and morphology of the core can play a secondary role. Further research is needed to elucidate the specific effects of triglyceride asymmetry on cellular interactions.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of lipid nanoparticles. These can be adapted to compare the performance of this compound and symmetric triglycerides.
Formulation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is widely used for the production of SLNs.
Materials:
-
Lipid Phase: this compound or a symmetric triglyceride (e.g., Tripalmitin)
-
Aqueous Phase: Purified water, surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API): To be encapsulated
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the triglyceride at a temperature approximately 5-10°C above its melting point.
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Heat the aqueous phase containing the surfactant to the same temperature.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the pre-emulsion to high-pressure homogenization at an elevated temperature.
-
Typically, 3-5 homogenization cycles at a pressure of 500-1500 bar are applied.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
-
Characterization of Lipid Nanoparticles
Table 2: Key Characterization Techniques for Lipid Nanoparticles
| Parameter | Technique | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and the width of the size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | Indicates the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | Quantifies the amount of drug successfully encapsulated within the nanoparticles. EE (%) = (Total drug - Free drug) / Total drug * 100. DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | Determines the melting behavior, crystallinity, and polymorphic state of the lipid core. |
| In Vitro Drug Release | Dialysis Bag Method or Sample and Separate Method | Measures the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. |
| Cellular Uptake | Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry | Visualizes and quantifies the internalization of fluorescently labeled nanoparticles into cells.[4][5] |
| Cytotoxicity | MTT Assay or LDH Assay | Evaluates the potential toxicity of the nanoparticles on cell viability.[5] |
Visualizing the Process: Diagrams
Conclusion
The choice between an asymmetric triglyceride like this compound and a symmetric triglyceride for the core of a lipid nanoparticle is a nuanced decision that depends on the specific requirements of the drug delivery system. Asymmetric triglycerides may offer advantages in terms of drug loading for certain APIs due to their less ordered crystalline structure. However, this same property could pose challenges to the long-term stability of the formulation due to polymorphic transitions. Symmetric triglycerides, while potentially having lower loading capacities for some drugs, generally form more stable nanoparticles.
Further direct comparative studies are essential to fully elucidate the performance differences between these two classes of triglycerides in drug delivery applications. By carefully considering the physicochemical properties of the triglyceride core and conducting thorough characterization, researchers can optimize lipid nanoparticle formulations for enhanced stability and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]
- 3. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Triglyceride Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of lipid analysis, offering robust and reliable quantification of triglycerides in various matrices, from edible oils to pharmaceutical formulations. The choice of detector is critical and significantly influences the method's sensitivity, linearity, and applicability. This guide provides an objective comparison of commonly used HPLC detectors—Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Charged Aerosol (CAD)—for triglyceride analysis, supported by experimental data and detailed methodologies.
Performance Comparison of HPLC Detectors for Triglyceride Analysis
The selection of an appropriate detection method is paramount for achieving accurate and reproducible results in triglyceride analysis. While UV detection is widely available, its utility for triglycerides is limited due to the absence of strong chromophores in their structure. ELSD and CAD have emerged as more suitable alternatives, offering universal detection for non-volatile compounds.
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-CAD |
| Linearity (R²) | > 0.98 | > 0.997[1] | > 0.999[2] |
| Accuracy (% Recovery) | Analyte Dependent | 92.9% - 108.5%[1] | 90% - 110% |
| Precision (%RSD) | < 15% | < 5%[1][3] | < 2%[2] |
| Limit of Detection (LOD) | ng - µg range | 0.5 ng - 16.2 ng[3] | < 1.85 µg/mL[2] |
| Limit of Quantification (LOQ) | ng - µg range | 0.04 µg - 0.10 µg[1] | < 6.16 µg/mL[2] |
| Gradient Elution | Difficult due to baseline drift | Yes | Yes |
| Mobile Phase Constraints | Requires UV-transparent solvents | Compatible with a wide range of solvents | Compatible with a wide range of volatile solvents |
| Principle | Absorbance of UV light by chromophores | Light scattering by non-volatile analyte particles after solvent evaporation | Measurement of charge carried by aerosol particles of non-volatile analytes |
Experimental Protocols
Detailed methodologies for the analysis of triglycerides using HPLC with UV, ELSD, and CAD detection are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
HPLC-UV Method for Triglyceride Analysis
This method is suitable for triglycerides that either naturally possess a chromophore or have been derivatized to introduce one. For underivatized triglycerides, detection is typically performed at low wavelengths (205-215 nm), where the ester carbonyl group exhibits weak absorption.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Acetone (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 215 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of a triglyceride standard (e.g., triolein) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC-ELSD Method for Triglyceride Analysis
ELSD is a universal detector that is well-suited for the analysis of triglycerides. It is compatible with gradient elution, which allows for better separation of complex triglyceride mixtures.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Poroshell C18, 4.6 x 100 mm, 2.7 µm).[1]
-
Mobile Phase: A gradient of water/methanol with 0.1% (v/v) trifluoroacetic acid (TFA).[1]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 2 µL.[3]
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 40°C.[1]
-
Gas Flow Rate: 1.5 L/min.
-
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of triglyceride standards in a suitable solvent (e.g., chloroform (B151607) or isopropanol).
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve and dilute samples in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter.
-
HPLC-CAD Method for Triglyceride Analysis
The Charged Aerosol Detector provides a sensitive and consistent response for non-volatile analytes like triglycerides, making it an excellent choice for quantitative analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: A gradient of Acetonitrile and Dichloromethane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Power Function: As recommended by the manufacturer.
-
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of triglycerides in a suitable solvent.
-
Dissolve and dilute samples in the same solvent.
-
Ensure all solutions are filtered through a 0.45 µm syringe filter prior to injection.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between different HPLC detectors for triglyceride analysis.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
The Influence of Triglycerides on Membrane Fluidity: A Comparative Analysis for Researchers
A comprehensive guide for scientists and drug development professionals on the differential effects of saturated and unsaturated triglycerides on the fluidity of cellular membranes. This report details the underlying biophysical mechanisms, presents comparative experimental data, and outlines the implications for key signaling pathways.
The fluidity of the cell membrane is a critical parameter that governs a multitude of cellular processes, from signal transduction to molecular transport. It is intricately regulated by its lipid composition, including the presence of various triglycerides. This guide provides a comparative study of how different triglycerides, particularly those with saturated versus unsaturated fatty acid chains, modulate membrane fluidity. Understanding these interactions is paramount for researchers in drug development and cellular biology, as alterations in membrane fluidity can significantly impact protein function and cellular signaling.
Comparative Analysis of Triglyceride Effects on Membrane Fluidity
The primary determinant of a triglyceride's effect on membrane fluidity is the saturation of its fatty acid tails. Saturated fatty acids, which lack double bonds, have straight hydrocarbon chains that allow for tight packing, leading to a more ordered and less fluid membrane. In contrast, unsaturated fatty acids possess one or more double bonds, creating "kinks" in their structure that disrupt this tight packing and increase membrane fluidity.[1][2][3][4][5]
Below is a summary of the expected quantitative effects of incorporating a saturated triglyceride (tristearin) versus an unsaturated triglyceride (triolein) into a model phospholipid membrane, based on established principles of membrane biophysics.
| Parameter | Membrane with Saturated Triglyceride (e.g., Tristearin) | Membrane with Unsaturated Triglyceride (e.g., Triolein) |
| Membrane Fluidity | Decreased | Increased |
| Fluorescence Anisotropy | Higher | Lower |
| Phase Transition Temp (°C) | Higher | Lower |
| Acyl Chain Order | Increased | Decreased |
| Lateral Diffusion | Slower | Faster |
Experimental Protocols for Measuring Membrane Fluidity
Accurate assessment of membrane fluidity is crucial for understanding the impact of triglycerides. Two primary biophysical techniques employed for this purpose are Fluorescence Anisotropy and Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A higher degree of rotational freedom corresponds to a more fluid membrane and results in lower fluorescence anisotropy values.
Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is excited with polarized light. The extent to which the emitted light is depolarized is a measure of the probe's rotational diffusion, which is inversely related to the microviscosity of its environment.[6][7]
Detailed Protocol:
-
Liposome (B1194612) Preparation: Prepare liposomes (e.g., from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) containing the triglyceride of interest (e.g., 5 mol% tristearin (B179404) or triolein) using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
-
Probe Incorporation: Incubate the liposomes with a solution of DPH (in a suitable solvent like tetrahydrofuran) at a molar ratio of approximately 1:300 (probe:lipid) for at least 1 hour at a temperature above the phase transition temperature of the lipid to ensure proper incorporation.
-
Fluorescence Measurement:
-
Transfer the liposome suspension to a quartz cuvette in a temperature-controlled spectrofluorometer.
-
Excite the sample with vertically polarized light at a wavelength of 350 nm.
-
Measure the intensity of the emitted fluorescence at 452 nm through polarizers oriented both parallel (I||) and perpendicular (I⊥) to the excitation polarizer.
-
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2G * I⊥) where G is the grating correction factor of the instrument.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled. For lipid membranes, it is used to determine the phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like state to a fluid-like state.
Principle: As a lipid bilayer is heated, it absorbs heat to undergo a phase transition. This endothermic event is detected by the DSC instrument as a peak in the heat flow versus temperature plot. The temperature at the peak maximum is the Tm.[8][9]
Detailed Protocol:
-
Sample Preparation: Prepare a concentrated suspension of liposomes containing the triglyceride of interest in a suitable buffer.
-
DSC Measurement:
-
Load a precise amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of buffer into a reference pan.
-
Place both pans in the DSC instrument.
-
Heat the sample and reference pans at a constant rate (e.g., 1°C/minute) over a desired temperature range that encompasses the expected phase transition.
-
-
Data Analysis:
-
The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the phase transition.
-
Determine the Tm from the peak maximum of the endotherm.
-
Experimental Workflow Diagram
Impact on Cellular Signaling Pathways
Changes in membrane fluidity induced by triglycerides can have profound effects on the function of membrane-embedded proteins, thereby influencing cellular signaling cascades. Two key examples are G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC).
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. Their activation involves conformational changes that are sensitive to the surrounding lipid environment.
Mechanism: Increased membrane fluidity can facilitate the conformational changes required for GPCR activation upon ligand binding. A more fluid membrane allows for easier lateral movement and rotation of the receptor, which can promote its interaction with downstream signaling partners like G-proteins.[10][11][12] Conversely, a more rigid membrane can hinder these conformational shifts and dampen signaling.
Protein Kinase C (PKC) Signaling
PKC is a family of enzymes that play crucial roles in various signal transduction pathways, including cell growth, differentiation, and apoptosis. The activation of many PKC isozymes requires their translocation from the cytosol to the cell membrane.
Mechanism: The activation of conventional and novel PKCs is initiated by the generation of diacylglycerol (DAG) within the cell membrane. Increased membrane fluidity can enhance the lateral diffusion of DAG, facilitating its interaction with and activation of PKC.[1][4] Furthermore, a more fluid membrane can more readily accommodate the insertion of PKC's regulatory domains, a critical step in its activation and translocation to the membrane.
References
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Three distinct mechanisms for translocation and activation of the delta subspecies of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]
- 4. Protein Kinase C Life Cycle: Explained Through Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC translocation [research.uni-leipzig.de]
- 6. jasco-global.com [jasco-global.com]
- 7. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Mass Spectrometry Data Validation in Lipidomics
For researchers, scientists, and drug development professionals in the field of lipidomics, the validation of mass spectrometry data is a critical step to ensure the accuracy, reproducibility, and biological significance of their findings. The complexity of the lipidome, with its vast number of structurally diverse lipid species spanning a wide range of concentrations, presents significant analytical challenges.[1][2] This guide provides an objective comparison of key data validation strategies, supported by established methodologies, to aid researchers in navigating the intricacies of lipidomics data analysis.
The Importance of Rigorous Validation
Robust data validation is essential for minimizing the impact of analytical variability introduced during sample preparation, extraction, and mass spectrometry analysis.[3][4] Without proper validation, apparent differences in lipid profiles between experimental groups may be due to technical artifacts rather than true biological variation. Key sources of variability include sample degradation, matrix effects, and instrumental fluctuations.[3] A comprehensive validation workflow, therefore, is not merely a recommendation but a necessity for generating high-quality, reliable data that can lead to meaningful biological insights.[3][5]
Core Pillars of Lipidomics Data Validation
A robust lipidomics data validation strategy is built on several key pillars, from initial sample handling to final data processing and interpretation. The following sections compare different approaches and tools available to researchers at each stage of the validation process.
1. Internal Standards: The Foundation of Quantitative Accuracy
The use of internal standards (IS) is a cornerstone of quantitative mass spectrometry, allowing for the correction of analytical variability.[4][6] Stable isotope-labeled internal standards, which are chemically identical to the endogenous lipids of interest but differ in mass, are considered the gold standard in lipidomics.[3][4]
| Internal Standard Strategy | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., ¹³C, ²H) | Chemically identical to the analyte, differing only in isotopic composition.[3][4] | Considered the "gold standard."[3][4] Closely mimics the analyte's behavior during extraction and ionization.[4] High accuracy and precision.[3] | Higher cost. Not available for all lipid species. |
| Odd-Chain Fatty Acyls | Lipids containing fatty acids with an odd number of carbon atoms, which are rare in most biological systems. | Lower cost than stable isotopes. Commercially available for many lipid classes. | May not perfectly mimic the behavior of even-chain endogenous lipids. Potential for co-elution with endogenous species. |
| Lipid Class-Representative | A single standard used to quantify all lipids within a specific class (e.g., one PC standard for all PCs).[1] | Cost-effective for large-scale studies. Simplifies workflow. | Assumes all species within a class have the same ionization efficiency, which is often not the case. Can lead to inaccuracies in quantification. |
2. Data Normalization: Correcting for Systematic Variation
Data normalization is a critical step to adjust for systematic variations that are not accounted for by internal standards, such as differences in sample loading or instrument sensitivity over time.[7]
| Normalization Method | Description | Advantages | Disadvantages |
| Total Ion Count (TIC) | Assumes the total amount of ions detected is consistent across all samples.[3] | Simple and easy to implement.[3] | Highly sensitive to a few abundant ions, which may not be representative of the overall sample. Can be biased by large biological changes. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median fold change of all identified lipids relative to a reference spectrum. | More robust to outliers and large biological variations compared to TIC. | Assumes that the majority of lipid concentrations do not change between samples. |
| Quality Control-Based Normalization (e.g., SVR, LOESS) | Uses the signal of internal standards or a pooled QC sample to model and correct for analytical drift over the course of an analytical batch. | Can effectively correct for complex, non-linear batch effects. | Requires the regular injection of QC samples throughout the analytical run. |
3. Software for Data Processing and Lipid Identification
A variety of software tools are available to aid in the complex process of peak picking, alignment, and lipid identification. The choice of software can significantly impact the final results.[8][9]
| Software | Key Features | Primary Application | Availability |
| MS-DIAL | Supports a wide range of MS data types, including ion mobility.[3][8] Offers comprehensive lipid identification capabilities. | Untargeted lipidomics, metabolomics. | Open-source.[8] |
| XCMS | A widely used R-based package for peak detection, alignment, and statistical analysis.[3][10] | Untargeted metabolomics and lipidomics. | Open-source (R package).[3][10] |
| LipidSearch | Robust lipid identification and quantification with an extensive lipid database.[11] Supports data from various MS platforms.[11] | Targeted and untargeted lipidomics. | Commercial (Thermo Fisher Scientific).[12] |
| LIMSA | User-friendly tool for the analysis of lipid mass spectra with advanced identification algorithms.[11] | Targeted and untargeted lipidomics. | Open-source.[11] |
| LipidXplorer | Database-independent lipid identification based on user-defined templates, enabling the discovery of novel lipids.[11] | High-throughput and discovery lipidomics. | Open-source.[11] |
Experimental Protocols and Workflows
To ensure reproducibility, detailed and standardized protocols are crucial. The following sections outline key experimental considerations and a general validation workflow.
Key Experimental Methodologies
-
Sample Collection and Storage: To prevent lipid degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6]
-
Lipid Extraction: Established methods like the Folch or Bligh-Dyer procedures are commonly used for liquid-liquid extraction.[3] Consistency in sample handling is paramount to minimize extraction variability.[3]
-
Mass Spectrometry Analysis: The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) is a powerful technique for separating and identifying lipids.[1] Both data-dependent and data-independent acquisition strategies can be employed for comprehensive lipid coverage.[1]
Generalized Lipidomics Data Validation Workflow
References
- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 7. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Lipidomics Databases and Software - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Drug Release Profiles from Different Triglyceride Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug release profiles from various triglyceride carriers, supported by experimental data. The selection of an appropriate lipid carrier is a critical determinant in the design of effective drug delivery systems, influencing both the rate and extent of drug release. This document summarizes quantitative data, details experimental methodologies, and visualizes a typical workflow to aid in the selection and development of triglyceride-based drug delivery platforms.
Comparative Analysis of Drug Release
The following table summarizes the cumulative in vitro drug release from solid lipid nanoparticles (SLNs) formulated with different triglyceride carriers. The data highlights the influence of the triglyceride's fatty acid chain length and composition on the release of various model drugs.
| Triglyceride Carrier | Drug | Time (hours) | Cumulative Release (%) | Reference |
| Tristearin (B179404) (C18) | Docetaxel | 6 | ~6.5 | [1][2] |
| 24 | ~12 | [1][2] | ||
| 48 | ~18 | [1][2] | ||
| Nitrendipine | 1 | ~28 | [3] | |
| 4 | ~45 | [3] | ||
| 8 | ~60 | [3] | ||
| 12 | ~70 | [3] | ||
| Tripalmitin (C16) | Docetaxel | 6 | ~7.5 | [1][2] |
| 24 | ~15 | [1][2] | ||
| 48 | ~22 | [1][2] | ||
| Nitrendipine | 1 | ~35 | [3] | |
| 4 | ~55 | [3] | ||
| 8 | ~70 | [3] | ||
| 12 | ~80 | [3] | ||
| Trimyristin (B1681580) (C14) | Docetaxel | 6 | ~4.5 | [1][2] |
| 24 | ~9 | [1][2] | ||
| 48 | ~15 | [1][2] | ||
| Nitrendipine | 1 | ~40 | [3] | |
| 4 | ~60 | [3] | ||
| 8 | ~75 | [3] | ||
| 12 | ~85 | [3] | ||
| Trilaurin (B1682545) (C12) | Docetaxel | 6 | ~9 | [1][2] |
| 24 | ~18 | [1][2] | ||
| 48 | ~25 | [1][2] | ||
| Compritol® 888 ATO (Glyceryl behenate) | Theophylline | 2 | ~30 | [4] |
| 6 | ~50 | [4] | ||
| 12 | ~70 | [4] | ||
| Precirol® ATO 5 (Glyceryl palmitostearate) | Theophylline | 2 | ~40 | [4] |
| 6 | ~65 | [4] | ||
| 12 | ~85 | [4] | ||
| Dynasan® 114 (Glyceryl trimyristate) | Theophylline | 2 | ~50 | [4] |
| 6 | ~80 | [4] | ||
| 12 | ~95 | [4] |
Analysis of Results: The data indicates that triglycerides with longer fatty acid chains, such as tristearin (C18), generally exhibit a slower drug release rate compared to those with shorter chains like trimyristin (C14) and trilaurin (C12).[1][2][3] This is attributed to the higher melting point and more ordered crystalline structure of long-chain triglycerides, which restricts drug diffusion. Conversely, triglycerides with shorter fatty acid chains or mixed glycerides (like Precirol® and Dynasan®) tend to have a less perfect crystal lattice, allowing for faster drug release.[4] For instance, in the case of Docetaxel, the release was slowest from trimyristin-based SLNs, which was the formulation selected for further in vivo studies due to its stability and sustained release profile.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (SLNs)
A modified emulsion/solvent evaporation method is commonly employed for the preparation of SLNs.[1][2]
-
Organic Phase Preparation: The drug (e.g., Docetaxel), a triglyceride (e.g., tristearin, tripalmitin, trimyristin, or trilaurin), and other lipid components such as phospholipids (B1166683) are dissolved in a suitable organic solvent.
-
Aqueous Phase Preparation: A surfactant is dissolved in an aqueous medium.
-
Emulsification: The organic phase is added to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.
-
Purification and Concentration: The resulting SLN suspension is often purified and concentrated using techniques like ultrafiltration.
In Vitro Drug Release Study using Dialysis Bag Method
The dialysis bag diffusion technique is a widely used method to assess the in vitro release of drugs from nanoparticle formulations.[5][6][7]
-
Preparation of Dialysis Bag: A dialysis membrane with a specific molecular weight cut-off (e.g., 12 kDa) is hydrated according to the manufacturer's instructions.
-
Sample Loading: A known quantity of the SLN dispersion is placed inside the sealed dialysis bag.
-
Release Medium: The dialysis bag is immersed in a vessel containing a defined volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4), which may contain a surfactant to ensure sink conditions.
-
Incubation: The setup is maintained at a constant temperature (e.g., 37°C) with continuous agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated and plotted against time.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing drug release from different triglyceride carriers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation, characterization, and in vivo evaluation of Rose damascene extract loaded solid lipid nanoparticles for targeted brain delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Lipid Characterization
For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipids are crucial for understanding biological processes, disease pathology, and therapeutic interventions. The complexity and diversity of the lipidome necessitate a range of analytical techniques, each with unique strengths and limitations. Cross-validation—the practice of using multiple analytical methods to verify results—is paramount for ensuring data accuracy, reliability, and robustness.
This guide provides an objective comparison of leading analytical techniques for lipid characterization, supported by experimental data and detailed methodologies. It aims to assist researchers in selecting the appropriate techniques for their needs and in designing rigorous cross-validation studies.
Overview of Key Analytical Platforms
The landscape of lipid analysis is dominated by mass spectrometry (MS)-based methods, often coupled with a separation technique.[1][2] However, other techniques like Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) remain valuable for specific applications.
-
Mass Spectrometry (MS): A powerful technique that measures the mass-to-charge ratio of ionized molecules. It is highly sensitive and can be used to identify and quantify a vast number of lipid species.[1][3][4] MS can be used directly (shotgun lipidomics) or coupled with chromatography.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for analyzing volatile and thermally stable compounds. For lipids, it is primarily used for the detailed profiling of fatty acids, which require a chemical derivatization step to become volatile.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and widely used platform suited for a broad range of molecules, including non-volatile and thermally labile lipids.[2][5][6] It separates lipids based on their physicochemical properties before MS detection, reducing ion suppression and allowing for the differentiation of isomers.[2]
-
Supercritical Fluid Chromatography (SFC): An alternative to LC that uses a supercritical fluid (like CO2) as the mobile phase. SFC offers high efficiency, shorter run times, and is particularly well-suited for separating non-polar lipids like triglycerides and isomers.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and can determine the concentration of different lipid types.[11] While less sensitive than MS, NMR is highly quantitative and reproducible, requiring only a single internal standard for the analysis of all lipids.[3]
-
Thin-Layer Chromatography (TLC): A simple, cost-effective method used to separate different classes of lipids based on their polarity.[12][13][14] It is often used for qualitative analysis, purification, and initial screening.[15][16]
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical platform depends on the specific research question, the lipid classes of interest, and the required level of detail.
Table 1: Quantitative and Qualitative Comparison of Major Lipid Analysis Platforms
| Feature | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) | Supercritical Fluid Chromatography (SFC)-MS | Nuclear Magnetic Resonance (NMR) |
| Principle | Separates volatile compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. | Separates compounds using a supercritical fluid mobile phase. | Measures the magnetic properties of atomic nuclei. |
| Primary Application | Fatty acid profiling, sterols.[6] | Broad lipidomics (targeted and untargeted), phospholipids, sphingolipids, glycerolipids.[1][6] | Isomer separation, non-polar lipids (e.g., triglycerides), chiral separations.[7][9] | Structural elucidation, absolute quantification, lipid profiling.[11][17] |
| Derivatization | Mandatory for most lipids (e.g., FAMEs for fatty acids).[5] | Generally not required.[6][18] | Generally not required. | Not required. |
| Sensitivity | High (pg-fg range). | Very High (pg-fg range).[4] | High. | Lower than MS (µg-mg range).[3] |
| Quantification | Excellent (relative and absolute with standards). | Good (relative); absolute quantification requires stable isotope standards. | Good. | Excellent (absolute quantification).[3] |
| Throughput | Moderate; sample preparation can be time-consuming. | High; amenable to automation. | Very High; significantly shorter run times than LC.[9][10] | Low to Moderate. |
| Strengths | High resolution for volatile compounds, established libraries for fatty acids.[5] | Wide applicability, high sensitivity, suitable for complex mixtures.[2] | Fast separations, unique selectivity for isomers, environmentally friendly.[7][8] | Non-destructive, highly quantitative, provides detailed structural information.[3][11] |
| Limitations | Limited to volatile/derivatizable compounds, potential for thermal degradation. | Ion suppression effects can complicate quantification, isomer differentiation can be challenging.[2] | Less suitable for highly polar molecules.[8] | Low sensitivity, complex spectra, higher sample amount needed.[3] |
Table 2: Comparison of Common Lipid Extraction Methods
Effective lipid extraction is a critical first step in any lipidomics workflow. The choice of method can significantly impact the classes of lipids recovered.
| Method | Principle | Primary Solvents | Efficiency | Advantages | Disadvantages |
| Folch | Biphasic liquid-liquid extraction creating a lower lipid-containing organic phase.[19] | Chloroform (B151607), Methanol (B129727), Water.[19][20] | High yield for a broad range of lipids; preferred for solid tissues.[19][21] | Considered a "gold standard," highly efficient.[21] | Time-consuming, uses chlorinated solvent.[21] |
| Bligh & Dyer | A modified, lower solvent volume version of the Folch method.[19] | Chloroform, Methanol, Water.[19][20] | Efficient for a wide range of lipids; advantageous for biological fluids.[20][21] | Uses less solvent than Folch, well-established.[19] | Laborious, uses chlorinated solvent.[21] |
| Matyash (MTBE) | Biphasic extraction where the upper organic phase contains lipids. | Methyl-tert-butyl ether (MTBE), Methanol, Water. | Good for broad-based lipidomics, comparable to Folch.[22] | Safer (no chloroform), upper phase collection is easier. | May have lower recovery for some polar lipids compared to other methods.[22] |
| Butanol/Methanol | Single-phase extraction. | 1-Butanol, Methanol. | As effective as biphasic methods, more effective for polar lipids.[22] | Simpler and faster (single phase), high recovery.[22] | Less common, potential for co-extraction of non-lipid contaminants. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility. Below are methodologies for key lipid analysis techniques.
Protocol 1: Lipid Extraction using a Bligh & Dyer Method
This protocol is suitable for extracting lipids from biological fluids like plasma or serum.
-
Sample Preparation: To 1 mL of plasma in a glass tube, add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes to form a single phase.[19]
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to the monophasic solution. Vortex for 30 seconds.[19]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation. This will result in two distinct layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.[5]
-
Drying: Dry the lipid extract completely under a gentle stream of nitrogen gas.[5] The dried lipid film can be stored at -80°C until analysis.
Protocol 2: GC-MS Analysis of Fatty Acids (as FAMEs)
This protocol describes the conversion of fatty acids in an extracted lipid sample to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Saponification: Re-dissolve the dried lipid extract in a known volume of toluene. Add 2 mL of 0.5 M sodium hydroxide (B78521) in methanol. Heat the mixture at 100°C for 5-10 minutes to cleave the fatty acids from the glycerol (B35011) backbone.
-
Derivatization (Methylation): Add 2 mL of 14% boron trifluoride (BF3) in methanol to the sample. Heat at 100°C for 5 minutes to convert the free fatty acids into their more volatile FAMEs.[17]
-
FAME Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution. Vortex and centrifuge to separate the phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[23][24]
-
Column: Use a polar capillary column (e.g., DB-23 or similar) suitable for FAME separation.[17]
-
Oven Program: Employ a temperature gradient to separate the FAMEs. A typical program starts at 100°C, ramps to 250°C, and holds to ensure all analytes elute.[24]
-
MS Detection: Use Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to increase sensitivity.[17]
-
Protocol 3: Untargeted LC-MS/MS Lipidomics
This protocol provides a general workflow for the analysis of a broad range of lipids from an extract.
-
Sample Preparation: Re-dissolve the dried lipid extract in 100 µL of an appropriate solvent, such as chloroform/methanol (1:1 v/v) or isopropanol/acetonitrile/water (2:1:1 v/v/v).[25]
-
Chromatographic Separation:
-
Injection: Inject 5-10 µL of the sample onto the LC system.[25][26]
-
Column: A reversed-phase C18 column is commonly used to separate lipids based on the length and saturation of their acyl chains.[27][28]
-
Mobile Phases: Use a gradient elution with two mobile phases. For example, Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.[28]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute the more non-polar lipids.
-
-
MS Detection:
-
Ionization: Use Electrospray Ionization (ESI), operating in both positive and negative ion modes in separate runs to detect the widest range of lipid classes.[17]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.[2][17]
-
Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 survey scans and MS/MS fragmentation spectra for lipid identification.[17]
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships.
Caption: A typical workflow for cross-validating GC-MS and LC-MS for lipid analysis.
Caption: Logical relationships for selecting a lipid analysis technique based on the research objective.
References
- 1. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Methodology in Lipid Analysis | MDPI [mdpi.com]
- 3. cellgs.com [cellgs.com]
- 4. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. ANALYSIS OF LIPIDS [people.umass.edu]
- 12. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 13. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. medium.com [medium.com]
- 19. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Advances in Lipid Extraction Methods—A Review | MDPI [mdpi.com]
- 22. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 23. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Lipidomics by LC-MS/MS [bio-protocol.org]
- 26. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 27. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 28. lcms.cz [lcms.cz]
The Influence of Fatty Acid Composition on Lipid Bilayer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fatty acid composition on lipid bilayer properties is critical for designing effective drug delivery systems and elucidating cellular signaling pathways. The length and saturation of fatty acid chains are key determinants of a membrane's physical characteristics, directly impacting its fluidity, thickness, and permeability. These properties, in turn, modulate the function of embedded membrane proteins and influence a host of cellular processes.
This guide provides a comparative analysis of how varying fatty acid compositions alter the biophysical properties of lipid bilayers, supported by experimental data. Detailed methodologies for key experimental techniques are also presented to aid in the design and interpretation of related studies.
Comparative Analysis of Lipid Bilayer Properties
The biophysical properties of a lipid bilayer are profoundly influenced by the molecular geometry of its constituent fatty acids. Key parameters that are altered include the gel-to-liquid crystalline phase transition temperature (Tm), the bilayer thickness (DB), and the area per lipid molecule (AL).
Saturated Fatty Acids
Saturated fatty acids possess straight, flexible hydrocarbon chains that allow for tight packing through van der Waals interactions. This dense packing results in a more ordered, gel-like state at physiological temperatures. As the chain length of saturated fatty acids increases, the strength of these intermolecular interactions is enhanced.[1]
| Fatty Acid (Acyl Chains) | Transition Temperature (Tm) | Bilayer Thickness (DB) | Area per Lipid (AL) |
| DLPC (12:0) | -1.0 °C | ~3.0 nm | ~0.60 nm² |
| DMPC (14:0) | 23.9 °C | ~3.5 nm | ~0.59 nm² |
| DPPC (16:0) | 41.3 °C | ~4.2 nm | ~0.58 nm² |
| DSPC (18:0) | 55.1 °C | ~4.6 nm | ~0.56 nm² |
Table 1: Experimentally determined biophysical properties of lipid bilayers composed of phosphatidylcholines with varying saturated fatty acid chain lengths. Data is compiled from various sources and represents typical values.
Unsaturated Fatty Acids
Unsaturated fatty acids contain one or more cis-double bonds, which introduce kinks into the hydrocarbon chains. These kinks disrupt the tight packing of the lipid tails, leading to a more disordered, fluid state.[1] This increased disorder results in a lower phase transition temperature, a thinner bilayer, and a larger area per lipid molecule compared to their saturated counterparts.
| Fatty Acid (Acyl Chains) | Transition Temperature (Tm) | Bilayer Thickness (DB) | Area per Lipid (AL) |
| DOPC (18:1) | -18.3 °C | ~3.7 nm | ~0.72 nm² |
| POPC (16:0-18:1) | -2.0 °C | ~3.8 nm | ~0.68 nm² |
Table 2: Experimentally determined biophysical properties of lipid bilayers composed of phosphatidylcholines with unsaturated fatty acid chains. Data is compiled from various sources and represents typical values.
Impact on Membrane Protein Function and Signaling
The physical properties of the lipid bilayer create a dynamic environment that can allosterically regulate the function of membrane-bound proteins, including receptors and enzymes involved in signaling cascades.[2][3]
Bilayer Thickness and G-Protein Coupled Receptors (GPCRs): The hydrophobic thickness of the lipid bilayer can influence the conformational equilibrium of transmembrane proteins like GPCRs.[3][4] A mismatch between the hydrophobic length of a GPCR's transmembrane domains and the bilayer thickness can induce mechanical stress, favoring certain conformational states (e.g., active or inactive) and thereby modulating signaling output.[4]
Membrane Fluidity and Phospholipase C (PLC): The activity of membrane-associated enzymes, such as Phospholipase C (PLC), can be sensitive to the fluidity of the lipid bilayer.[5][6] Increased membrane fluidity, resulting from a higher proportion of unsaturated fatty acids, can enhance the lateral diffusion of both the enzyme and its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), potentially leading to increased enzymatic activity and downstream signaling.[7]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Measuring Transition Temperature (Tm)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is a highly sensitive method for determining the phase transition temperature of lipid bilayers.[8]
Methodology:
-
Sample Preparation: Lipid vesicles (multilamellar or unilamellar) are prepared by hydrating a dry lipid film with a buffer solution.[9] The lipid concentration is typically in the range of 1-10 mg/mL.
-
DSC Analysis: A known amount of the lipid dispersion is loaded into the sample pan of the calorimeter, with an equal volume of buffer in the reference pan.
-
Heating and Cooling Cycles: The sample and reference are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of the resulting endotherm (during heating) or exotherm (during cooling) corresponds to the Tm.[8]
Small-Angle X-ray Scattering (SAXS) for Measuring Bilayer Thickness (DB)
SAXS is a scattering technique that provides structural information about materials at the nanometer scale. For lipid bilayers, SAXS can be used to determine the electron density profile perpendicular to the membrane plane, from which the bilayer thickness can be calculated.[1]
Methodology:
-
Sample Preparation: Unilamellar vesicles of a defined size are typically prepared by extrusion.[9] The sample is then loaded into a temperature-controlled sample holder.
-
SAXS Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.
-
Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The resulting scattering curve is then fitted to a model of the lipid bilayer's electron density profile. The distance between the peaks in the electron density profile, which correspond to the phosphate (B84403) headgroups, provides a measure of the bilayer thickness (DB).[1][10]
Signaling Pathway Modulation by Lipid Bilayer Properties
The following diagram illustrates how changes in fatty acid composition can impact a representative G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C activities in rat liver plasma membranes depend on the phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipid Bilayer - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and Regulation of Phospholipase Cβ and ε at the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase activity and plasma membrane homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucm.es [ucm.es]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to the Biological Activity of 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1,2-Distearoyl-3-palmitoyl-rac-glycerol against other lipids, with a focus on its application in drug delivery systems. Experimental data and detailed methodologies are presented to support an objective evaluation of its performance.
Introduction to this compound
This compound is a triglyceride naturally found in substances like cocoa butter and lard. It consists of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position.[1][2] It is important to distinguish this triglyceride from the similarly abbreviated phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), which is a common component in liposome (B1194612) formulations. This guide will focus on the biological activity of the triglyceride.
The primary application of this compound in a research and pharmaceutical context is as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[3] These nanoparticles are explored for their potential in enhancing the delivery of therapeutic agents. The biological activity of this triglyceride is therefore twofold: its performance as a drug carrier and the biological effects of its metabolic byproducts, stearic acid and palmitic acid.
Comparative Performance in Solid Lipid Nanoparticles
Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers that offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[1][4] The choice of the solid lipid matrix is a critical factor that influences the physicochemical properties and in vitro/in vivo performance of the SLNs.
Physicochemical Properties
The following table summarizes the typical physicochemical properties of SLNs prepared with different triglyceride matrices.
| Property | Tristearin | Tripalmitin | Trimyristin | Trilaurin |
| Average Particle Size (nm) | 178.4 ± 2.3 | 176.3 ± 3.9 | 182.8 ± 2.0 | 150.7 ± 14.5 |
| Polydispersity Index (PDI) | ≤ 0.2 | ≤ 0.2 | ≤ 0.2 | ≤ 0.2 |
| Zeta Potential (mV) | ~ -30 | ~ -30 | ~ -30 | ~ -30 |
| Drug Loading (% w/w) | 2.4 - 2.8 | 2.4 - 2.8 | 2.4 - 2.8 | 2.4 - 2.8 |
Data synthesized from a study on docetaxel-loaded SLNs.[5]
In Vitro Drug Release
The lipid matrix of SLNs governs the release profile of the encapsulated drug. A slower release rate is often desirable for controlled and sustained drug delivery.
| Triglyceride Matrix | Drug Release Rate (µg/h) |
| Tristearin | ~1.2 |
| Tripalmitin | ~1.5 |
| Trimyristin | ~2.0 |
| Trilaurin | ~2.5 |
Data represents the hourly release of docetaxel (B913) from SLNs and is estimated from graphical data.[5]
Cellular Uptake
The efficiency of cellular uptake is a key determinant of the therapeutic efficacy of nanoparticle-based drug delivery systems.
| SLN Lipid Matrix | Relative Cellular Uptake Ability |
| Glycerol tristearate | Highest |
| Monostearin | High |
| Stearic acid | Medium |
| Compritol 888 ATO | Low |
Comparative data from a study on fluorescently labeled SLNs in A549 cancer cells.[6]
Cytotoxicity
The cytotoxicity of the lipid matrix is a crucial consideration for the safety of SLN formulations. Generally, solid lipids used in SLNs are considered to have low cytotoxicity.[7] One study found that the nature of the lipid matrix (comparing Dynasan 114, a triglyceride mixture, and Compritol ATO 888, a mixture of mono-, di-, and triglycerides) had no significant effect on the viability of HL60 cells and human granulocytes.[7] However, the encapsulation of cytotoxic drugs in SLNs can enhance their anti-cancer activity. For instance, paclitaxel-loaded SLNs showed enhanced cytotoxicity in A549 cancer cells compared to the free drug.[6]
Biological Activity of Metabolic Byproducts
Upon administration, triglycerides are metabolized by lipases, releasing their constituent fatty acids. In the case of this compound, this results in the release of stearic acid and palmitic acid, which are themselves biologically active molecules that can influence various cellular signaling pathways.
Activation of NF-κB Signaling Pathway
Palmitic acid has been shown to be a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8][9] This activation can occur through several mechanisms, including the activation of Toll-like receptor 4 (TLR4) and the induction of endoplasmic reticulum (ER) stress.[9][10]
Modulation of PPAR Signaling Pathway
Both palmitic acid and stearic acid can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[11] The activation of PPARs by these fatty acids can influence the expression of genes involved in fatty acid oxidation and storage.
Induction of Apoptosis
Stearic acid and palmitic acid have been demonstrated to induce apoptosis (programmed cell death) in various cell types, including neuronal cells.[12] This process can be mediated through the upregulation of the Fas death receptor and the subsequent activation of caspase-8 and caspase-3.[12]
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This method is widely used for the production of SLNs and involves the following steps:
-
Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are heated to 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188, Tween 80) is prepared in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.[13][14]
Determination of Cellular Uptake
The cellular uptake of SLNs can be quantified using various methods, including:
-
Fluorescence Microscopy: SLNs are labeled with a fluorescent marker (e.g., FITC). Cells are incubated with the fluorescent SLNs for a specific period. After incubation, the cells are washed to remove non-internalized nanoparticles and visualized under a fluorescence microscope.
-
Flow Cytometry: Cells are treated with fluorescently labeled SLNs as described above. After incubation and washing, the cells are analyzed by a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.[6]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of SLN formulations is commonly assessed using the MTT assay:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the SLN formulation or a control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the viability of untreated control cells.[15]
Visualizations
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles Preparation and Characterization [wisdomlib.org]
- 3. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cellular uptake of solid lipid nanoparticles and cytotoxicity of encapsulated paclitaxel in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of solid lipid nanoparticles as a function of the lipid matrix and the surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design of Safer Inorganic Nanoparticles via Mechanistic Modeling-informed Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
comparative analysis of triglyceride crystallization behavior
For Researchers, Scientists, and Drug Development Professionals
The crystallization behavior of triglycerides (TAGs) is a critical factor influencing the physical properties, stability, and functionality of a wide range of products, from pharmaceuticals and cosmetics to food products. This guide provides a comparative analysis of the crystallization behavior of common triglycerides, supported by experimental data and detailed methodologies for key analytical techniques.
Comparative Analysis of Thermal and Kinetic Properties
The crystallization of triglycerides is a complex process governed by their molecular structure and processing conditions. Key parameters used to characterize this behavior include the crystallization onset temperature (Tc), melting point (Tm), and the kinetics of crystallization, often described by the Avrami model.
Thermal Properties of Common Triglyceride Polymorphs
Triglycerides are polymorphic, meaning they can exist in multiple crystalline forms, most commonly designated as α, β', and β. These polymorphs exhibit different melting points and stability, with the β form being the most stable and having the highest melting point.[1] The table below summarizes the melting points of various polymorphic forms for several common triglycerides.
| Triglyceride | Polymorphic Form | Melting Point (°C) |
| Tricaprin (C10) | α | ~15 |
| β' | ~29 | |
| β | 31.5 - 32.5 | |
| Trilaurin (C12) | α | 35.0 |
| β' | 44.5 | |
| β | 46.4 | |
| Tripalmitin (C16) | α | 45.0 |
| β' | 56.0 | |
| β | 65.5 | |
| Tristearin (C18) | α | 54.0 |
| β' | 64.0 | |
| β | 72.5 | |
| POP | α | 15.2 |
| γ | 27.0 | |
| β' | 30.3 | |
| β₂ | 35.1 | |
| β₁ | 36.7 | |
| POS | α | 19.5 |
| β' | 31.6 | |
| β | 35.5 | |
| SOS | α | 23.5 |
| γ | 35.4 | |
| β' | 36.5 | |
| β₂ | 41.0 | |
| β₁ | 43.0 |
Data compiled from multiple sources.[2][3] Exact values can vary with experimental conditions.
Isothermal Crystallization Kinetics (Avrami Model)
The Avrami model is widely used to describe the kinetics of isothermal crystallization.[4] The model is expressed as:
1 - X(t) = exp(-ktn)
where X(t) is the fraction of crystallized material at time t, k is the Avrami rate constant, and n is the Avrami exponent, which provides insight into the nucleation mechanism and crystal growth dimensionality.
| Triglyceride System | Isothermal Temp. (°C) | Avrami Exponent (n) | Rate Constant (k) |
| Coconut Oil | 20 | 2.8 - 3.2 | Varies with cooling rate |
| Palm Oil | 18 | ~2.5 | Varies with composition |
| Palm Oil | 20 | ~2.7 | Varies with composition |
| Palm Oil | 22 | ~2.9 | Varies with composition |
| Polypropylene (Control) | 122 | 2.59 | 0.09 |
| Polypropylene (Control) | 125 | 2.58 | 0.03 |
| Polypropylene (with Nucleating Agent) | 138 | 2.69 | 0.01 |
| Polypropylene (with Nucleating Agent) | 140 | 3.11 | 0.00 |
Data compiled from multiple sources.[5][6] The Avrami parameters are highly dependent on the specific system and experimental conditions.
Experimental Protocols
Accurate characterization of triglyceride crystallization relies on precise experimental techniques. Detailed protocols for the most common methods are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining thermal transitions such as melting and crystallization points.
Objective: To determine the crystallization onset temperature (Tc) and melting profile (Tm) of a triglyceride sample.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Thermal Program:
-
Heating Scan (Crystal Memory Erasure): Heat the sample to a temperature approximately 20°C above its final melting point (e.g., 80°C for many fats) and hold for 10-15 minutes to erase any crystal memory.[7][8]
-
Cooling Scan (Crystallization): Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a low temperature (e.g., -20°C). The exothermic peak observed during cooling represents crystallization, and the onset of this peak is the Tc.[7]
-
Heating Scan (Melting): After a short isothermal hold, heat the sample at a controlled rate (e.g., 5°C/min) to the initial high temperature. The endothermic peak(s) observed represent the melting of the crystalline forms. The peak temperature is often taken as the Tm.[7]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures of crystallization and peak temperatures of melting.
X-Ray Diffraction (XRD)
XRD is an essential technique for identifying the specific polymorphic forms of triglycerides based on their unique crystal lattice spacings.[9]
Objective: To identify the polymorphic form(s) (α, β', β) present in a crystallized triglyceride sample.
Methodology:
-
Sample Preparation: The triglyceride sample is crystallized under specific thermal conditions to obtain the desired polymorph(s). The crystallized sample is then loaded into an appropriate sample holder for the diffractometer.
-
Instrument Setup: Use a powder X-ray diffractometer, typically with a Cu Kα radiation source (λ = 0.154 nm).[10]
-
Data Collection: Scan the sample over a range of 2θ angles.
-
Wide-Angle X-ray Scattering (WAXS): Typically scanned from 15° to 25° 2θ to observe short spacings, which are characteristic of the sub-cell packing of the fatty acid chains.
-
Small-Angle X-ray Scattering (SAXS): Typically scanned from 1° to 10° 2θ to observe long spacings, which relate to the lamellar stacking of the triglyceride molecules.
-
-
Data Analysis: The polymorphic form is identified by the characteristic short-spacing reflections in the WAXS pattern:
Polarized Light Microscopy (PLM)
PLM is used to visualize the morphology and size of triglyceride crystals.
Objective: To observe the microstructure, including crystal size, shape, and distribution, of a crystallized triglyceride sample.
Methodology:
-
Sample Preparation: A small amount of the molten triglyceride is placed on a pre-heated microscope slide and covered with a coverslip.
-
Crystallization: The slide is placed on a temperature-controlled stage (e.g., a Linkam Peltier stage) in the microscope. The sample is then subjected to a controlled cooling program to induce crystallization.[11]
-
Image Acquisition: The crystal network is observed using a polarized light microscope. The polarizer and analyzer are crossed (oriented at 90° to each other), causing birefringent (anisotropic) crystals to appear bright against a dark background. Images are captured at various time points or temperatures during the crystallization process.
-
Analysis: The captured images are analyzed to assess crystal morphology (e.g., spherulites, needles), size, and the overall structure of the crystal network.
Visualizing Crystallization Pathways and Processes
Understanding the relationships between factors influencing crystallization and the experimental workflow is crucial for controlling the final properties of triglyceride-based materials.
Caption: Experimental workflow for triglyceride crystallization analysis.
Caption: Polymorphic transformations in triglycerides.
Caption: Factors influencing triglyceride crystallization behavior.
References
- 1. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 4. modeleau.fsg.ulaval.ca [modeleau.fsg.ulaval.ca]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Thermal Behavior, Isothermal Crystallization Kinetics and Polymorphism of Palm Oil Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Synthetic Triglycerides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic triglycerides is paramount for the validity and reproducibility of experimental results. The presence of impurities such as mono- and diglycerides, free fatty acids, residual solvents, and catalysts can significantly alter the physicochemical properties and biological activity of the triglycerides. This guide provides an objective comparison of common analytical techniques for validating the purity of synthetic triglycerides, supported by experimental data and detailed protocols.
Workflow for Triglyceride Purity Validation
The general workflow for assessing the purity of a synthetic triglyceride sample involves several key steps, from sample preparation to data analysis and comparison against a certified reference material (CRM).
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the type of impurities to be detected, the required sensitivity, and the availability of equipment. The following table summarizes and compares the key performance characteristics of the most common methods.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation of volatile compounds based on boiling point and polarity. | Separation of non-volatile compounds based on polarity. | Detection of specific atomic nuclei based on their magnetic properties. | Measurement of the absorption of infrared radiation by molecular vibrations. |
| Primary Use | Quantification of fatty acid profile (after derivatization), free fatty acids, and residual solvents. | Quantification of intact triglycerides, mono- and diglycerides, and other non-volatile impurities. | Structural elucidation and quantification of major components and impurities. | Rapid screening for overall purity and presence of functional groups. |
| Sample Preparation | Derivatization (transesterification) is required to convert triglycerides to volatile fatty acid methyl esters (FAMEs). | Minimal preparation, typically dissolution in a suitable solvent. | Dissolution in a deuterated solvent. | Minimal preparation; can be analyzed neat or as a thin film. |
| LOD/LOQ | LOD: 3.15–3.19 mg/L, LOQ: 10.30–10.50 mg/L for some diglycerides.[1] | Linearity from 0.2 to 10 µg; detectable levels >0.5 µg/g.[2][3] | Generally higher LOD/LOQ compared to chromatographic methods; semi-quantitative for minor components.[4] | Quantitative range of 40–3000 ng with a limit of detection of 12 ng for total lipids.[5] |
| Precision | Relative Standard Deviations (RSD) are typically less than 6.0%.[1] | RSD on peak areas < 5% for intermediate repeatability. | RSD values of 0.36% for 1H and 0.40% for 13C NMR have been reported for glycerol (B35011). | High reproducibility for spectral measurements. |
| Accuracy | Recoveries are generally in the range of 72.5% - 127.5%.[1] | Recoveries are typically between 92.9% and 108.5%. | Recovery of 95.0–105.0% has been demonstrated for various glycerides.[6] | Uncertainty of absolute quantification estimated to be <10%. |
| Advantages | High resolution and sensitivity for volatile impurities. | Direct analysis of intact triglycerides and their impurities without derivatization. | Provides detailed structural information; non-destructive. | Fast, simple, and requires minimal sample preparation. |
| Disadvantages | Destructive; derivatization is time-consuming and can introduce artifacts. | Lower sensitivity for some compounds compared to GC; ELSD response can be non-linear. | Lower sensitivity compared to chromatographic methods; complex spectra. | Limited specificity for individual impurities in a complex mixture. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for determining the fatty acid profile of the synthetic triglyceride and quantifying volatile impurities.
-
Sample Preparation (Transesterification):
-
Weigh approximately 10 mg of the synthetic triglyceride into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the vial and heat at 50°C for 10 minutes.
-
Cool to room temperature and add 1 mL of BF3-methanol solution.
-
Heat again at 50°C for 5 minutes.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex thoroughly.
-
Allow the layers to separate and transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a GC vial.
-
-
GC-FID Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 240°C and hold for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the direct analysis of intact triglycerides and non-volatile impurities like mono- and diglycerides.
-
Sample Preparation:
-
Prepare a stock solution of the synthetic triglyceride in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of chloroform (B151607) and methanol) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-ELSD Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and dichloromethane (B). Start with 95% A and 5% B, linearly increase to 50% A and 50% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer temperature at 40°C, evaporator temperature at 60°C, and nitrogen gas flow at 1.5 L/min.
-
Injection Volume: 20 µL.
-
Quantitative Proton NMR (¹H-NMR) Spectroscopy
¹H-NMR can be used for the simultaneous quantification of triglycerides, mono- and diglycerides, free fatty acids, and glycerol.[6]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthetic triglyceride sample into a vial.
-
Dissolve the sample in a known volume of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
Data Analysis:
-
Integrate the characteristic signals for each component (e.g., specific protons on the glycerol backbone for mono-, di-, and triglycerides) and the internal standard.
-
Calculate the concentration of each component relative to the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method for assessing the overall purity and can be used to develop a "Lipid Quality (LiQ) score".[5]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the neat synthetic triglyceride sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 or 64 scans are typically sufficient.
-
-
Data Analysis:
-
Analyze the spectrum for characteristic peaks of triglycerides (e.g., C=O stretching around 1745 cm⁻¹) and potential impurities (e.g., broad O-H stretch for free fatty acids and water, around 3300 cm⁻¹).
-
A Lipid Quality (LiQ) score can be developed by comparing the ratio of the C-H stretching vibrations to the vibrations from common contaminants.[5]
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in choosing an analytical method based on the target impurity.
Conclusion
The validation of synthetic triglyceride purity requires a multi-faceted approach. While chromatographic techniques like GC and HPLC provide high sensitivity and quantitative data for specific impurities, spectroscopic methods such as NMR and FTIR offer rapid, non-destructive analysis and valuable structural information. For comprehensive purity assessment, a combination of these techniques is often recommended, using a certified reference material as a benchmark. The choice of the most appropriate method will depend on the specific context, including the expected impurities and the intended application of the synthetic triglyceride.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection and quantification of triacylglycerol by HPLC-ELSD in Chlamydomonas reinhardtii and Chlorella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Force Fields for Molecular Dynamics Simulations of Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used force fields for molecular dynamics (MD) simulations of triglycerides, essential molecules in biochemistry, drug delivery, and materials science. The selection of an appropriate force field is paramount for obtaining accurate and predictive simulation results. This document summarizes quantitative performance data, details experimental protocols for validation, and offers a visual workflow for triglyceride MD simulations.
Performance Comparison of Force Fields
The accuracy of a force field is determined by its ability to reproduce experimental data. Below is a summary of the performance of the CHARMM36 force field for the simulation of triolein (B1671897), a common unsaturated triglyceride. While direct comparative studies across all major force fields (CHARMM, GROMOS, OPLS, AMBER) for the same triglyceride are scarce in the literature, this section provides available data to guide the user.
Triolein Simulations
Triolein is a primary component of many natural oils and is extensively used in pharmaceutical formulations. Accurate simulation of its properties is therefore of significant interest.
| Property | Force Field | Simulated Value | Experimental Value | Reference Temperature |
| Density | CHARMM36 | 0.898 g/cm³ | 0.8991 g/cm³ | 313 K[1] |
| Surface Tension (vs. water) | CHARMM36 (C36/LJ-PME-r) | ~32 mN/m | 32 mN/m | Not Specified[1] |
| Surface Tension (vs. water) | CHARMM36 (standard) | < 20 mN/m | 32 mN/m | Not Specified[1] |
Note: The CHARMM36 force field, particularly with corrections for long-range Lennard-Jones interactions (LJ-PME) and refined partial charges (C36/LJ-PME-r), demonstrates excellent agreement with experimental density and surface tension values for triolein.[1] The standard CHARMM36 parameterization has been shown to underestimate the surface tension at the water interface.[1][2]
Trioctanoin Simulations with GROMOS
A study comparing six different GROMOS parameter sets for the simulation of trioctanoin in the alpha phase revealed significant variations in the qualitative behavior of the system. While specific quantitative data like density were not the focus, the study highlighted that the 45A3 parameter set, when combined with appropriate partial charges for the glycerol (B35011) ester group, successfully maintained the characteristics of the gel phase. In contrast, other parameter sets led to either overly rigid and tilted structures (43A2) or a transition to a different molecular conformation (45A3-45). This underscores the importance of parameter set selection even within the same force field family.
Data for OPLS and AMBER Force Fields:
Comprehensive, direct comparative studies benchmarking the OPLS and AMBER force fields against experimental data for specific triglycerides were not prominently available in the reviewed literature. While these force fields are widely used for biomolecular simulations, including lipids, specific validation for triglycerides with quantitative performance metrics is not as extensively documented as for the CHARMM and GROMOS families in the context of this review. Researchers are encouraged to perform their own validation studies when using these force fields for triglyceride simulations.
Experimental and Simulation Protocols
Reproducibility and accuracy in molecular dynamics simulations are critically dependent on the detailed protocols followed. Below are representative experimental methods for determining key triglyceride properties and a general outline of the simulation protocols used in the cited studies.
Experimental Protocols
-
Density Measurement: The density of liquid triglycerides is typically measured using a densitometer. For instance, the experimental density of triolein was reported as 0.8991 g/cm³ at 313 K.[1]
-
Surface Tension Measurement: The surface tension of triglycerides at the interface with water is a crucial parameter for understanding emulsification and interfacial phenomena. Experimental values are often determined using methods like the pendant drop technique. The experimental surface tension of triolein at the water interface is approximately 32 mN/m.[1]
-
Viscosity Measurement: The viscosity of triglycerides can be determined experimentally using viscometers. For example, the kinematic viscosity of triolein has been measured and correlated using an Andrade-type equation.
Simulation Protocols
The following provides a general overview of the simulation parameters typically employed in the molecular dynamics simulations of triglycerides.
-
Force Field and Software: Simulations of triolein were performed using the CHARMM36 force field[1][2] with the GROMACS simulation package.[1]
-
System Setup: A typical simulation system consists of a box of triglyceride molecules. For interfacial properties, a biphasic system with a slab of triglycerides and a slab of water is constructed. For example, a bulk triolein system might contain 216 triglyceride molecules.[1]
-
Ensemble and Thermostat/Barostat: Simulations are commonly run in the NPT (isothermal-isobaric) ensemble to mimic experimental conditions. A thermostat (e.g., Nosé-Hoover) is used to maintain the temperature, and a barostat (e.g., Parrinello-Rahman) is used to maintain the pressure at 1 atm.
-
Integration Timestep: A timestep of 2 femtoseconds (fs) is commonly used.
-
Treatment of Long-Range Interactions: The Particle Mesh Ewald (PME) method is typically used for treating long-range electrostatic interactions. For Lennard-Jones interactions, a cutoff is often used, though recent developments in the CHARMM36 force field include a PME implementation for LJ interactions (LJ-PME) to improve accuracy.[1][2]
-
Simulation Time: Equilibration and production run times vary depending on the property of interest. For density and surface tension calculations, production runs of several hundred nanoseconds are common.
Workflow for Comparative MD Simulations of Triglycerides
The following diagram illustrates a typical workflow for conducting a comparative study of different force fields for triglyceride simulations.
Caption: Workflow for comparing force fields in triglyceride MD simulations.
Conclusion
The choice of force field significantly impacts the accuracy of molecular dynamics simulations of triglycerides. The CHARMM36 force field, particularly with recent updates for long-range interactions, has been shown to reproduce experimental properties of triolein with high fidelity.[1][2] For the GROMOS force field, the selection of the specific parameter set is crucial for obtaining physically realistic behavior, as demonstrated in simulations of trioctanoin.
While this guide provides a snapshot of the current state of force field performance for triglycerides, it is important to note the relative scarcity of direct, comprehensive comparative studies. Researchers and drug development professionals are encouraged to consult the primary literature and, where necessary, perform their own validation studies to ensure the chosen force field is appropriate for their specific system and research questions. The continuous development and refinement of force fields promise to further enhance the accuracy and predictive power of molecular dynamics simulations in the study of these vital molecules.
References
A Researcher's Guide to Inter-Laboratory Comparison of Triglyceride Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of triglycerides is critical for metabolic disease research, cardiovascular risk assessment, and the quality control of lipid-based therapeutics. This guide provides an objective comparison of common analytical methods for triglyceride quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Standardization is Key in Lipid Analysis
Comparison of Triglyceride Quantification Methods
The choice of a triglyceride quantification method depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following tables provide a comparative summary of the most widely used methods.
Table 1: Performance Characteristics of Triglyceride Quantification Assays
| Validation Parameter | Enzymatic Colorimetric Assay | Luminescent Biosensor Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | 95 - 105%[5] | 98 - 102%[5] | High (with proper internal standards) | High (with proper internal standards) |
| Precision (CV) | ≤5%[4] | Typically low, high reproducibility | Intra-assay: <3%, Inter-assay: 8.6-10.5% | Total CV: 0.54% (instrument CV: 0.29%) |
| Linearity (r²) | >0.99[6] | High | >0.9995 | >0.9997 |
| Sensitivity | Moderate[7] | High[5] | Very High[7] | High, especially with MS or ELSD detectors[7] |
| Specificity | Measures total glycerides[1] | Specific to triglycerides[5] | High, provides fatty acid composition[7] | High, separates intact triglyceride species[7] |
Table 2: Methodological Comparison of Triglyceride Quantification Assays
| Feature | Enzymatic Colorimetric Assay | Luminescent Biosensor Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzymatic hydrolysis of triglycerides to glycerol (B35011), followed by a colorimetric reaction.[5] | Genetically engineered biosensor emits light in the presence of triglycerides.[5] | Separation and quantification of fatty acid methyl esters (FAMEs) derived from triglycerides.[7] | Separation and quantification of intact triglyceride molecules.[7] |
| Sample Throughput | High, amenable to 96-well plate format.[6] | High, amenable to 96-well plate format.[5] | Low to moderate, requires derivatization.[7] | Moderate to high. |
| Instrumentation | Microplate reader.[5][6] | Luminometer or microplate reader with luminescence detection.[5] | Gas chromatograph coupled with a mass spectrometer.[7] | HPLC system with UV, ELSD, or MS detector.[7] |
| Advantages | Robust, cost-effective, and widely used.[5][7] | High sensitivity and rapid.[5] | High sensitivity and specificity, provides detailed fatty acid profile.[7] | Analyzes intact triglycerides, high precision.[7] |
| Disadvantages | Measures total glycerides, potential for interference.[1][7] | Newer technology, may be more expensive. | Requires sample derivatization, lower throughput.[7] | Can be complex to develop methods for diverse lipid species. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new assays. Below are representative protocols for the key triglyceride quantification methods.
Enzymatic Colorimetric Assay Protocol
This widely used method relies on the enzymatic hydrolysis of triglycerides and the subsequent colorimetric detection of glycerol.[5]
Materials:
-
Triglyceride assay kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, and a chromogenic probe)
-
Microplate reader capable of measuring absorbance at 540 nm
-
96-well microtiter plates
-
Precision pipettes
-
Incubator
Procedure:
-
Sample Preparation: Serum or plasma samples can often be used directly.[6] Cell or tissue lysates should be prepared by homogenization in a suitable buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[6]
-
Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add a small volume of standards and samples to separate wells of the 96-well plate.
-
Prepare a working reagent by mixing the kit components as instructed.
-
Add the working reagent to each well.
-
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 20 minutes at room temperature) as recommended by the kit protocol.[6]
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[6]
-
Calculation: Subtract the blank reading from all measurements. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the triglyceride concentration of the samples from this curve.
Luminescent Biosensor Assay Protocol
This innovative method utilizes a genetically engineered biosensor that produces a luminescent signal proportional to the triglyceride concentration.[5]
Materials:
-
Luminescent Triglyceride Biosensor Kit (containing the biosensor reagent)
-
Luminometer or microplate reader with luminescence detection capabilities
-
96-well opaque microtiter plates
-
Precision pipettes
Procedure:
-
Sample Preparation: Prepare samples as described for the enzymatic colorimetric assay.
-
Standard Curve Preparation: Prepare a serial dilution of the triglyceride standard provided in the kit.
-
Assay Reaction:
-
Add standards and samples to separate wells of the opaque 96-well plate.
-
Add the reconstituted luminescent biosensor reagent to each well.
-
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.[5]
-
Measurement: Measure the luminescence (Relative Light Units - RLU) of each well using a luminometer.[5]
-
Calculation: After subtracting the background RLU of the blank, plot the RLU of the standards against their concentrations to generate a standard curve. Calculate the triglyceride concentration in the samples based on this curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the detailed analysis of the fatty acid composition of triglycerides. This typically involves the conversion of triglycerides to fatty acid methyl esters (FAMEs) prior to analysis.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for transesterification (e.g., methanolic HCl or BF3 in methanol)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Hexane and other solvents
-
GC vials
Procedure:
-
Lipid Extraction: Extract lipids from the sample using a method like the Folch or Bligh-Dyer procedure.
-
Transesterification to FAMEs:
-
The extracted lipids are transesterified to convert the fatty acids into their more volatile methyl esters. This is commonly achieved by heating the lipid extract with methanolic HCl or boron trifluoride in methanol.
-
-
Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis:
-
An aliquot of the FAMEs solution is injected into the GC-MS.
-
The FAMEs are separated on a capillary column based on their boiling points and polarity.
-
The mass spectrometer detects and identifies the individual FAMEs based on their mass spectra.
-
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and using a calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC allows for the analysis of intact triglyceride molecules, providing information on the specific combination of fatty acids on the glycerol backbone.[7]
Materials:
-
HPLC system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, isopropanol, water)
-
Internal standard (e.g., a triglyceride with an odd-chain fatty acid)
Procedure:
-
Lipid Extraction: Extract lipids from the sample as described for the GC-MS protocol.
-
HPLC Analysis:
-
The dried lipid extract is reconstituted in a suitable solvent.
-
An aliquot is injected into the HPLC system.
-
Triglycerides are separated on the reversed-phase column using a gradient of mobile phase solvents.
-
The detector measures the eluting triglycerides.
-
-
Quantification: The concentration of triglycerides is determined by comparing the peak area of the analyte to the internal standard and using a calibration curve.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for triglyceride analysis.
Caption: Principle of enzymatic triglyceride measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. clinicallab.com [clinicallab.com]
- 4. Triglyceride Quantification Colorimetric Assay Kit (384-well) (ab282924) is not available | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Biocompatibility of Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine has seen lipid nanoparticles (LNPs) emerge as a leading platform for the delivery of therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. However, the clinical translation of novel LNP formulations hinges on a thorough assessment of their biocompatibility. This guide provides an objective comparison of the biocompatibility of different LNP formulations, supported by experimental data, to aid researchers in the selection and development of safe and effective nanocarriers.
In Vitro Cytotoxicity: Gauging the Impact on Cellular Health
A primary concern in the development of any drug delivery system is its potential to induce cellular toxicity. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a key metric in this assessment. Here, we compare the in vitro cytotoxicity of two common types of lipid nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), using the MCF-7 breast cancer cell line as a model.
| Formulation | Drug | Cell Line | IC50 (µg/mL) | Reference |
| Paclitaxel-loaded SLN | Paclitaxel (B517696) | MCF-7 | 4.47 ± 0.15 | [1] |
| Paclitaxel-loaded NLC | Paclitaxel | MCF-7 | 3.63 ± 0.22 | [1] |
| Free Paclitaxel | Paclitaxel | MCF-7 | 21.4 | [1] |
| Aspirin-loaded SLN | Aspirin | MIA PaCa-2 | > 5 mM | [1] |
| Free Aspirin | Aspirin | MIA PaCa-2 | > 5 mM | [1] |
| Curcumin-loaded SLN | Curcumin (B1669340) | MIA PaCa-2 | 4.93 µM | [1] |
| Free Curcumin | Curcumin | MIA PaCa-2 | 19.6 µM | [1] |
The data indicates that NLCs loaded with paclitaxel exhibit a lower IC50 value compared to SLNs, suggesting a higher cytotoxic effect on MCF-7 cells, which in the context of a cancer therapeutic, indicates greater efficacy.[1] Notably, both LNP formulations significantly enhance the cytotoxicity of paclitaxel compared to the free drug.[1] In another study, curcumin-loaded SLNs showed a significantly lower IC50 than free curcumin in MIA PaCa-2 pancreatic cancer cells, highlighting the potential of LNPs to improve the efficacy of therapeutic payloads.[1]
Immunogenicity: The Inflammatory Response to LNPs
The interaction of LNPs with the immune system is a critical aspect of their biocompatibility. Cationic and ionizable lipids, essential components for encapsulating and delivering nucleic acids, can trigger inflammatory responses through activation of pathways like Toll-like receptors (TLRs). This can lead to the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| LNP Formulation | Cell Type | Cytokine | Fold Increase vs. Control | Reference |
| SM1-LNP | RAW 264.7 Macrophages | TNF-α | ~2-3 fold | [2] |
| siRNA-SLN (High Cationic Lipid Ratio) | J774A.1 Macrophages | TNF-α | Significantly Higher | [3] |
| siRNA-SLN (Low Cationic Lipid Ratio) | J774A.1 Macrophages | TNF-α | Lower | [3] |
| siRNA-SLN (High Cationic Lipid Ratio) | J774A.1 Macrophages | IL-6 | Significantly Higher | [3] |
| siRNA-SLN (Low Cationic Lipid Ratio) | J774A.1 Macrophages | IL-6 | Lower | [3] |
Studies have shown that LNPs formulated with certain sphingomyelin (B164518) lipids can induce a 2- to 3-fold increase in TNF-α production by macrophages.[2] Furthermore, the amount of cationic lipid in an SLN formulation can significantly impact its immunogenicity, with higher ratios leading to increased production of both TNF-α and IL-6.[3] This highlights the importance of optimizing the lipid composition to minimize unwanted inflammatory responses.
In Vivo Toxicity: Assessing Systemic Effects
Preclinical in vivo studies are essential to evaluate the systemic toxicity of LNP formulations. A key indicator of liver toxicity is the serum levels of the enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
| LNP Formulation (Ionizable/Cationic Lipid) | Dose | Animal Model | ALT Levels | AST Levels | Reference |
| ALC-0315 | 5 mg/kg | Mice | Increased | Not specified | [4] |
| DLin-MC3-DMA | 1.0 mg/kg | Mice | Significant Increase | Significant Increase | [4] |
| SM-102 | 3.0 mg/kg | Rats | Higher than (4S)‐KEL12 | Higher than (4S)‐KEL12 | [4] |
| DODMA (in LNP-DP1) | Not specified | Mice | No significant increase | No significant increase | [5] |
| Cationic SLN | Not specified | Rats | Short-lived alterations | Short-lived alterations | [6] |
Comparative studies have revealed differences in the in vivo toxicity profiles of various ionizable lipids. For instance, at a high dose, LNPs formulated with ALC-0315 led to an increase in ALT and bile acids, while DLin-MC3-DMA LNPs at a lower dose also induced a significant increase in both ALT and AST levels.[4] In contrast, LNPs formulated with the cationic lipid DODMA did not cause significant liver damage in mice.[5] Cationic SLNs have been shown to cause mild and transitory side effects in rats.[6] These findings underscore the critical role of the ionizable or cationic lipid component in determining the in vivo safety profile of LNP formulations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility assessments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the LNP formulations.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[7]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
Immunogenicity Assessment: Cytokine ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) overnight at 4°C.[2]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[2]
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.[2]
-
Detection Antibody: After washing, add a biotinylated detection antibody and incubate for 1 hour.[2]
-
Enzyme Conjugate: Following another wash, add an enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour.[2]
-
Substrate Addition: After a final wash, add a TMB substrate solution and stop the reaction with a stop solution (e.g., 2N H2SO4).[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[2]
In Vivo Toxicity Assessment: Histopathology of Liver Tissue
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining is a standard histological technique used to examine tissue morphology and identify pathological changes.
-
Tissue Fixation and Processing: Fix liver tissue samples in 10% neutral buffered formalin, followed by dehydration through a series of graded ethanol (B145695) solutions and clearing in xylene.[8] Embed the tissue in paraffin (B1166041).
-
Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissue and mount them on glass slides.
-
Deparaffinization and Rehydration: Remove the paraffin with xylene and rehydrate the sections through a descending series of ethanol concentrations to water.[8]
-
Hematoxylin Staining: Stain the nuclei by immersing the slides in hematoxylin solution for 5-10 minutes.[8]
-
Differentiation and Bluing: Differentiate in acid alcohol to remove excess stain and then "blue" the nuclei in a weak alkaline solution.[8]
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix by immersing the slides in an eosin solution for 1-2 minutes.[8]
-
Dehydration, Clearing, and Mounting: Dehydrate the stained sections through an ascending series of ethanol concentrations, clear in xylene, and mount with a coverslip using a mounting medium.[8]
Visualizing Biocompatibility Assessment and Immune Response
To better understand the experimental processes and biological pathways involved in LNP biocompatibility, the following diagrams are provided.
Caption: Experimental workflow for assessing LNP biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 6. The in vivo toxicological profile of cationic solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mycetoma.edu.sd [mycetoma.edu.sd]
A Comparative Guide to the Structural Validation of Synthesized 1,2-Distearoyl-3-palmitoyl-rac-glycerol
For researchers, scientists, and drug development professionals engaged in the synthesis of complex lipids, rigorous structural validation is paramount to ensure the identity, purity, and isomeric integrity of the target molecule. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of synthesized 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride. We present supporting experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The successful synthesis of this compound requires confirmation of its molecular weight, fatty acid composition, and the specific positioning of the stearoyl and palmitoyl (B13399708) chains on the glycerol (B35011) backbone. The following tables summarize the expected analytical data for the target molecule and key potential alternatives or impurities, such as its regioisomer (1,3-Distearoyl-2-palmitoyl-rac-glycerol) and the corresponding single-acid triglycerides (tristearin and tripalmitin).
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Expected Elution Order (Reverse Phase) | Rationale |
| Tripalmitin (PPP) | 1 | Lowest molecular weight and carbon number. |
| This compound (SSP) | 2 | Intermediate molecular weight and carbon number. |
| 1,3-Distearoyl-2-palmitoyl-rac-glycerol (SPS) | 3 | Same molecular weight as SSP, but often elutes slightly later in some C18 columns. |
| Tristearin (SSS) | 4 | Highest molecular weight and carbon number. |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Precursor Ion [M+NH₄]⁺ (m/z) | Key MS/MS Fragments (Neutral Loss of Fatty Acid) |
| Tripalmitin (PPP) | 807.3 | 825.3 | 551.5 (Loss of Palmitic Acid) |
| This compound (SSP) | 863.4 | 881.4 | 607.5 (Loss of Palmitic Acid), 579.5 (Loss of Stearic Acid) |
| 1,3-Distearoyl-2-palmitoyl-rac-glycerol (SPS) | 863.4 | 881.4 | 607.5 (Loss of Palmitic Acid), 579.5 (Loss of Stearic Acid) |
| Tristearin (SSS) | 891.5 | 909.5 | 607.5 (Loss of Stearic Acid) |
Note: While the primary MS/MS fragments for regioisomers are the same, the relative intensities of the fragment ions can sometimes be used to distinguish them, with the fatty acid at the sn-2 position often showing a different fragmentation efficiency.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Estimated for ¹H and ¹³C)
| Nucleus | Chemical Shift (δ) ppm | Assignment in this compound |
| ¹H | ~5.25 (m) | sn-2 CH of glycerol backbone |
| ¹H | ~4.30 (dd) & ~4.15 (dd) | sn-1 & sn-3 CH₂ of glycerol backbone |
| ¹H | ~2.30 (t) | α-CH₂ of all fatty acid chains |
| ¹H | ~1.60 (quint) | β-CH₂ of all fatty acid chains |
| ¹H | ~1.25 (s, br) | Bulk CH₂ of all fatty acid chains |
| ¹H | ~0.88 (t) | Terminal CH₃ of all fatty acid chains |
| ¹³C | ~173.3 | Carbonyl carbons of stearoyl groups (sn-1, sn-2) |
| ¹³C | ~172.9 | Carbonyl carbon of palmitoyl group (sn-3) |
| ¹³C | ~69.0 | sn-2 CH of glycerol backbone |
| ¹³C | ~62.1 | sn-1 & sn-3 CH₂ of glycerol backbone |
| ¹³C | ~34.1 | α-CH₂ of all fatty acid chains |
| ¹³C | ~31.9 | Methylene carbons adjacent to terminal methyl group |
| ¹³C | ~29.0-29.7 | Bulk CH₂ of all fatty acid chains |
| ¹³C | ~24.9 | β-CH₂ of all fatty acid chains |
| ¹³C | ~22.7 | Methylene carbon adjacent to terminal methyl group |
| ¹³C | ~14.1 | Terminal CH₃ of all fatty acid chains |
Note: The ¹³C NMR chemical shifts for the carbonyl and glycerol backbone carbons are particularly sensitive to the position of the fatty acids and are key for distinguishing between regioisomers.
Experimental Workflows and Protocols
A systematic approach is crucial for the conclusive validation of synthesized triglycerides. The following workflow outlines the key steps from sample preparation to data analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for separating triglycerides based on their carbon number and degree of unsaturation.
-
Instrumentation : HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (B52724) (Solvent A) and isopropanol (B130326) (Solvent B).
-
Gradient Program :
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B
-
35-40 min: Re-equilibration at 30% B
-
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).
-
Sample Preparation : Dissolve the synthesized triglyceride and standards in chloroform or a hexane/isopropanol mixture to a concentration of approximately 1 mg/mL.
-
Injection Volume : 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides definitive confirmation of the molecular weight and fatty acid composition of the synthesized triglyceride.
-
Instrumentation : A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions :
-
Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of a solution of 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile/water (60:40 v/v) (Solvent A) and a solution of 10 mM ammonium formate in isopropanol/acetonitrile (90:10 v/v) (Solvent B).
-
Gradient Program :
-
0-2 min: 40% B
-
2-12 min: Linear gradient to 90% B
-
12-15 min: Hold at 90% B
-
15-15.1 min: Return to 40% B
-
15.1-20 min: Re-equilibration at 40% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
MS Conditions :
-
Ionization Mode : Positive ESI.
-
Scan Mode : Full scan MS and data-dependent MS/MS.
-
Precursor Ion : [M+NH₄]⁺.
-
Collision Energy : Ramped collision energy (e.g., 20-40 eV) to induce fragmentation.
-
-
Sample Preparation : Dilute the sample from the HPLC preparation to approximately 10 µg/mL in the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure and, crucially, for distinguishing between regioisomers.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation : Dissolve approximately 10-20 mg of the synthesized triglyceride in 0.6-0.7 mL of CDCl₃.
-
¹H NMR Spectroscopy :
-
Pulse Sequence : Standard single-pulse experiment.
-
Number of Scans : 16-32.
-
Relaxation Delay : 5 seconds.
-
-
¹³C NMR Spectroscopy :
-
Pulse Sequence : Proton-decoupled single-pulse experiment.
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
Logical Relationships in Structural Validation
The validation process follows a logical progression, where each technique provides complementary information to build a complete picture of the synthesized molecule's structure.
By employing this multi-technique approach, researchers can confidently validate the structure of synthesized this compound, ensuring the quality and reliability of their materials for downstream applications in research, drug development, and beyond.
Safety Operating Guide
Proper Disposal of 1,2-Distearoyl-3-palmitoyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a common triglyceride used in various research applications.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a lab coat.
First Aid Measures:
-
After inhalation: Move to fresh air. If any symptoms occur, consult a doctor.
-
After skin contact: The product is generally not irritating to the skin. Wash with soap and water.
-
After eye contact: Rinse opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Spill Management
In the event of a spill, follow these procedures:
Minor Spills:
-
Wear appropriate PPE.
-
Clean up spills immediately.
-
For solid material, use dry clean-up procedures such as sweeping or vacuuming. Avoid generating dust.
-
Place the spilled material into a clean, dry, labeled, and sealable container for waste disposal.
Major Spills:
-
Clear the area of all personnel.
-
If possible and safe to do so, move upwind from the spill.
-
Alert your institution's emergency responders and inform them of the location and nature of the spill.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with official regulations. Since it is a non-hazardous substance, the disposal route will depend on its physical state and whether it has been contaminated.
Step 1: Waste Characterization
-
Unused, uncontaminated product: If the material is in its original, pure form and has not been used in any experimental procedures, it is considered non-hazardous waste.
-
Contaminated product or experimental waste: If the material has been mixed with other chemicals or biological agents, the entire mixture must be evaluated. If it is mixed with a hazardous substance, the entire mixture is considered hazardous waste. When in doubt, treat the waste as hazardous.
Step 2: Containerization and Labeling
-
Collect all waste in a dependable container that is compatible with the material.
-
Clearly label the container with its contents. If it is a mixture, list all constituents with approximate percentages.
-
Include the accumulation start date on the label.
Step 3: Disposal Pathway
-
Uncontaminated Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash. However, it is crucial to first confirm this with your institutional EHS guidelines. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their chemical waste program.
-
Contaminated Waste or Solutions: Any this compound that is contaminated or in a liquid solution should not be disposed of down the drain or in the regular trash. This waste must be collected and disposed of through your institution's hazardous waste program.
-
Empty Containers: To be considered "RCRA empty," a container must have all contents removed by normal means (e.g., pouring, scraping). The container can then typically be disposed of in the regular trash. It is good practice to deface the label of the empty container to prevent misuse.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Physical and Chemical Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅₅H₁₀₆O₆ |
| Molecular Weight | 863.4 g/mol |
| Physical State | Solid |
| Solubility | Chloroform: 10 mg/ml |
| Storage Temperature | -20°C |
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
